2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1-(2-fluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIFEMIHQQRYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737163 | |
| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-38-7 | |
| Record name | Benzenemethanol, α-(aminomethyl)-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis and Evolution of a Key Pharmaceutical Building Block: A Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride
Introduction: 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, a chiral amino alcohol, represents a significant building block in the synthesis of various pharmaceutical agents. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the discovery and the historical evolution of synthetic methodologies for this important compound, tailored for researchers, scientists, and professionals in drug development.
The Emergence of Fluorinated Phenylethanolamines: A Historical Perspective
The precise discovery of this compound is not prominently documented as a singular, landmark event in the annals of chemistry. Rather, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds and phenylethanolamine derivatives in medicinal chemistry. The foundational work on the synthesis of phenylethanolamines dates back to early methods involving the reduction of α-nitro alcohols.[1] Over time, as the unique properties imparted by fluorine in drug design became more appreciated, synthetic chemists turned their attention to creating fluorinated analogues of known bioactive scaffolds.[2]
The development of synthetic routes for 2-amino-1-arylethanol derivatives has been a continuous area of research, driven by the prevalence of this structural motif in a wide array of natural products and synthetic drugs. Early approaches often resulted in racemic mixtures, necessitating subsequent resolution to isolate the desired enantiomer, a process that can be inefficient.[3][4]
Evolution of Synthetic Strategies
The synthesis of this compound has evolved from classical, often low-yielding methods to more sophisticated and stereoselective approaches. The primary strategies can be broadly categorized into the synthesis of the racemic mixture followed by chiral resolution, and the more modern, efficient asymmetric synthesis.
Racemic Synthesis and Chiral Resolution
A common and historically significant approach to obtaining enantiomerically pure 2-Amino-1-(2-fluorophenyl)ethanol involves the synthesis of the racemic mixture, followed by resolution.
1. Synthesis of the Racemic Precursor:
The most direct route to racemic 2-Amino-1-(2-fluorophenyl)ethanol involves the reduction of the corresponding α-amino ketone, 2-amino-1-(2-fluorophenyl)ethanone. This ketone precursor can be synthesized through various methods, with the availability of the hydrochloride salt from commercial suppliers indicating its utility in established synthetic pathways.
2. Chiral Resolution:
Once the racemic amino alcohol is obtained, the separation of the enantiomers is typically achieved through the formation of diastereomeric salts. This classical method, pioneered by Louis Pasteur, involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[4] Common resolving agents for amines include chiral carboxylic acids like tartaric acid and its derivatives.[5] After separation, the desired enantiomer of the amino alcohol is liberated from its salt. While effective, this method is often laborious and inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.
Asymmetric Synthesis: A Modern Approach
To overcome the inherent inefficiency of chiral resolution, significant research has focused on the development of asymmetric synthetic methods that directly produce the desired enantiomer with high purity.
1. Asymmetric Reduction of α-Amino Ketones:
A highly effective and widely adopted strategy is the asymmetric reduction of the prochiral ketone, 2-amino-1-(2-fluorophenyl)ethanone.[6] This transformation can be achieved using various chiral reducing agents and catalysts.
-
Chiral Borane Reagents: Reagents prepared from borane and chiral amino alcohols have proven to be highly effective for the enantioselective reduction of ketones.[7]
-
Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones. Ruthenium-based catalysts, in particular, have been successfully employed for the asymmetric transfer hydrogenation of unprotected α-amino ketones, offering a green and efficient route to chiral amino alcohols.[8]
The general workflow for the asymmetric reduction of the α-amino ketone precursor is depicted in the following diagram:
2. Other Asymmetric Strategies:
While the asymmetric reduction of the corresponding ketone is a prominent method, other enantioselective syntheses of 2-amino-1-phenylethanol derivatives have also been developed. For instance, the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, followed by amination, provides a route to the chiral amino alcohol.[9] Although this specific example does not involve a fluorinated substrate, the methodology is applicable to a range of substituted phenacyl chlorides.
Summary of Synthetic Methodologies
The following table summarizes the key synthetic approaches for this compound, highlighting their principles and key features.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Racemic Synthesis & Chiral Resolution | Synthesis of the racemic amino alcohol followed by separation of enantiomers using a chiral resolving agent. | Well-established and reliable method. | Maximum 50% theoretical yield for the desired enantiomer; can be laborious. |
| Asymmetric Reduction of α-Amino Ketone | Direct conversion of the prochiral ketone to the desired enantiomer of the amino alcohol using a chiral catalyst or reagent. | High enantioselectivity and potentially high yield; more atom-economical. | Requires specialized and often expensive chiral catalysts or reagents. |
Experimental Protocols
Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
Materials:
-
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
-
Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DENEB-RuCl)
-
Formic acid/triethylamine azeotrope (5:2)
-
Solvent (e.g., Methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride and the solvent.
-
Add the chiral Ruthenium catalyst to the reaction mixture.
-
Add the formic acid/triethylamine azeotrope.
-
Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and stir for a sufficient time for the reaction to go to completion (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-Amino-1-(2-fluorophenyl)ethanol, can be isolated and purified using standard techniques such as crystallization or chromatography.
-
To obtain the hydrochloride salt, the free base can be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
Note: This is a generalized protocol and the specific reaction conditions (catalyst loading, temperature, reaction time, and work-up procedure) would need to be optimized for specific applications.
Conclusion
The journey of this compound from a conceptual fluorinated analogue to a readily accessible pharmaceutical intermediate showcases the significant advancements in synthetic organic chemistry. While its specific discovery is not a singular event, its development is a testament to the continuous quest for more efficient and stereoselective synthetic methods. The transition from classical resolution techniques to modern asymmetric catalysis has not only improved the efficiency of obtaining this valuable building block but has also contributed to the broader field of chiral synthesis and its application in drug discovery and development. Future innovations will likely focus on even more sustainable and cost-effective catalytic systems for the synthesis of this and other important chiral fluorinated compounds.
References
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Augustine, J. K., et al. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 10(5), 949-952. [Link]
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Awad, L., & Brückner, R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]
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Reddy, V. P., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(10), 6939-6949. [Link]
- European Patent Office. (1999).
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Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]
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Itsuno, S., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1678. [Link]
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Libretexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. [Link]
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Weisel, M., et al. (2000). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions (Vol. 75, pp. 531-538). CRC Press. [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798822. [Link]
-
Wikipedia contributors. (2023). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Belhassan, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]
-
Zhou, M., Feng, Z., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Communications, 59(12), 1434-1448. [Link]
-
Wu, Q. M., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Organic Letters, 20(24), 7853-7857. [Link]
-
European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1). [Link]
-
Sutor, A., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4549. [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2357. [Link]
-
Nam, S., & Kim, H. (2015). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 7(18), 7574-7578. [Link]
-
Romero-Rivera, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4237-4245. [Link]
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Spectroscopic Characterization of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is structured to offer not just data, but a foundational understanding of the principles and experimental considerations essential for accurate spectroscopic analysis.
Introduction: The Significance of this compound
This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Its structure, featuring a fluorinated phenyl ring and an amino alcohol moiety, makes it a valuable building block for the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are paramount for its use in any research or commercial application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.
This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this specific molecule. While experimental data for this exact compound is not widely published, this guide will utilize data from closely related analogs and predictive models to provide a robust analytical framework.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Key Structural Features for Spectroscopic Analysis:
-
Aromatic Ring: A mono-substituted benzene ring with a fluorine atom at the ortho position. This will give rise to characteristic signals in the aromatic region of the NMR spectrum and specific C-F and aromatic C-H stretching vibrations in the IR spectrum.
-
Chiral Center: The carbon atom bonded to the hydroxyl group and the phenyl ring (C1) is a chiral center.
-
Amino Alcohol Moiety: The presence of a primary amine and a primary alcohol. The amine exists as a protonated ammonium salt (-NH3+) in the hydrochloride form. This will significantly influence its spectroscopic properties.
-
Fluorine Atom: The electronegative fluorine atom will influence the chemical shifts of nearby protons and carbons in the NMR spectrum through space and through bond coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can dissolve the sample and allow for the observation of exchangeable protons (e.g., -OH, -NH₃⁺).[1]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in DMSO-d₆. These predictions are based on the analysis of similar structures and established NMR principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.60 | Multiplet | |
| CH-OH | ~5.0 | Doublet of doublets | |
| CH₂-NH₃⁺ | ~3.1 - 3.3 | Multiplet | |
| OH | Variable (broad) | Singlet | |
| NH₃⁺ | Variable (broad) | Singlet |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.20 - 7.60 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
-
Methine Proton (CH-OH, ~5.0 ppm): The proton on the chiral carbon will be a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene group.
-
Methylene Protons (CH₂-NH₃⁺, ~3.1 - 3.3 ppm): These two protons are diastereotopic and will appear as a multiplet due to coupling with the methine proton.
-
Exchangeable Protons (OH, NH₃⁺): The hydroxyl and ammonium protons will appear as broad singlets, and their chemical shifts can vary depending on concentration and temperature. In D₂O, these signals will disappear due to proton-deuterium exchange.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C-F) | ~158-162 (doublet, ¹JCF) |
| Aromatic-C | ~115-135 |
| CH-OH | ~70-75 |
| CH₂-NH₃⁺ | ~45-50 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: Six signals are expected in the aromatic region. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also show smaller C-F couplings.
-
Aliphatic Carbons: The methine carbon (CH-OH) will resonate around 70-75 ppm, while the methylene carbon (CH₂-NH₃⁺) will be further upfield at approximately 45-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet): [2][3][4]
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture should be ground to a fine, uniform powder.
-
Place a portion of the mixture into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3500 | Broad, Strong |
| N-H stretch (ammonium) | 2800 - 3200 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1000 - 1250 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-F stretch | 1100 - 1400 | Strong |
Interpretation of the IR Spectrum
-
O-H and N-H Stretching Region (3500 - 2800 cm⁻¹): A broad and intense absorption band is expected in this region, arising from the overlapping O-H stretching of the alcohol and the N-H stretching of the ammonium group. Hydrogen bonding will contribute to the broadening of these peaks.
-
C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker to medium absorptions corresponding to aromatic and aliphatic C-H stretches will be present.
-
Fingerprint Region (below 1600 cm⁻¹): This region will contain a complex pattern of bands. Key absorptions to look for include the aromatic C=C stretching vibrations, the C-O stretching of the alcohol, and the strong C-F stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. The ESI source will generate protonated molecular ions [M+H]⁺.
-
The molecular formula for the free base is C₈H₁₀FNO, with a molecular weight of 155.17 g/mol .[5] The hydrochloride salt has the formula C₈H₁₁ClFNO and a molecular weight of 191.63 g/mol .[6] In the positive ion ESI-MS, the observed ion will correspond to the protonated free base.
Predicted Mass Spectral Data
| Ion | Predicted m/z |
| [M+H]⁺ (protonated free base) | 156.08 |
| Fragment ions | Various |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most important peak to identify is the protonated molecular ion [M+H]⁺ at an m/z of approximately 156.08. This confirms the molecular weight of the free base.
-
Fragmentation Pattern: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.[7][8] The fragmentation pattern can provide further structural confirmation.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.
Figure 2: Integrated workflow for spectroscopic analysis.
By combining the information from NMR, IR, and MS, a comprehensive and unambiguous structural confirmation of this compound can be achieved.
Conclusion
References
-
ResearchGate. Which solvents I should use for taking NMR of amino acid?. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
YouTube. KBr Pellet Preparation for FTIR Analysis. [Link]
-
The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]
-
PubMed Central. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]
-
JoVE. Mass Spectrometry: Alcohol Fragmentation. [Link]
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- 5. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]
- 7. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the theoretical mechanism of action for the novel compound 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, namely phenylethanolamines, to postulate a probable biological activity. The guide further outlines a comprehensive, multi-stage experimental workflow to rigorously test this hypothesis, providing detailed protocols and data interpretation frameworks. This document is intended to serve as a foundational resource for researchers initiating studies on this or similar novel chemical entities.
Introduction and Postulated Mechanism of Action
This compound belongs to the phenylethanolamine class of compounds. This class includes a wide range of biologically active molecules, such as the endogenous neurotransmitters norepinephrine and epinephrine, as well as numerous synthetic drugs. The core structure of phenylethanolamine confers an affinity for various G-protein coupled receptors (GPCRs), most notably the adrenergic receptors.
Based on its structural similarity to known adrenergic agonists, we postulate that This compound acts as a modulator of adrenergic signaling . The presence of a fluorine atom on the phenyl ring is a common modification in medicinal chemistry, often employed to enhance metabolic stability or alter receptor binding affinity and selectivity. Therefore, it is plausible that this compound exhibits a unique profile of activity at adrenergic receptor subtypes (α1, α2, β1, β2, β3).
The primary hypothesis is that this compound functions as an agonist at one or more adrenergic receptor subtypes, initiating a downstream signaling cascade. The specific nature of this interaction (e.g., full agonist, partial agonist, or even antagonist) and its receptor subtype selectivity remain to be experimentally determined.
Proposed Signaling Pathway
Assuming an agonistic interaction with a Gs-coupled adrenergic receptor (e.g., β-adrenergic receptors), the anticipated signaling pathway would be as follows:
Screening the Biological Activity of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the initial biological screening of the novel compound, 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. Given the limited publicly available data on the specific biological activities of this molecule, this document outlines a logical, hypothesis-driven screening cascade designed to elucidate its potential therapeutic value. We will proceed from foundational in silico and in vitro evaluations to more complex in vivo models, ensuring a robust and scientifically rigorous investigation.
Introduction and Rationale
This compound belongs to the class of amino alcohols, a structural motif present in numerous biologically active compounds.[1][2] The core phenylethanolamine structure is notably analogous to endogenous neurotransmitters like norepinephrine, suggesting a potential for interaction with adrenergic receptors and other components of the central and peripheral nervous systems.[3] The presence of a fluorine atom on the phenyl ring can significantly influence its chemical reactivity, lipophilicity, and metabolic stability, potentially enhancing its pharmacokinetic properties and biological activity.[4]
This guide will detail a systematic approach to unraveling the biological profile of this compound, with a focus on its potential as a modulator of adrenergic signaling and its possible antidepressant-like effects.
Physicochemical Properties and Handling
A thorough understanding of the compound's physicochemical properties is crucial for accurate and reproducible biological screening.
| Property | Value | Source |
| Molecular Formula | C8H10FNO | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Solubility | Soluble in water and polar organic solvents | [4] |
For all in vitro and in vivo experiments, it is recommended to prepare a fresh stock solution of this compound in a suitable vehicle, such as sterile, deionized water or a buffered saline solution. The hydrochloride salt form generally confers good aqueous solubility.[1]
In Vitro Screening Cascade
The initial phase of screening focuses on identifying potential molecular targets and cellular effects in a controlled laboratory setting.
Primary Screening: Adrenergic Receptor Binding Assays
Given the structural similarity of this compound to norepinephrine, the primary hypothesis is its potential interaction with adrenergic receptors. A competitive radioligand binding assay is a robust and high-throughput method to assess this.
-
Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2). Culture the cells and prepare membrane fractions according to standard protocols.
-
Radioligand Selection: Choose a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β subtypes).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled antagonist).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
A significant Ki value for any of the adrenergic receptor subtypes would indicate a "hit" and warrant further investigation through functional assays.
Secondary Screening: Functional Assays
A binding event does not necessarily translate to a functional effect. Therefore, it is crucial to perform functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor(s).
Many adrenergic receptors signal through the modulation of cyclic AMP (cAMP) levels. This assay measures the functional consequence of receptor activation or blockade.
-
Cell Culture: Use a cell line expressing the adrenergic receptor of interest (e.g., HEK293 cells transfected with the β2-adrenergic receptor).
-
Compound Treatment: Seed the cells in a multi-well plate. For agonist testing, treat the cells with increasing concentrations of this compound. For antagonist testing, pre-incubate the cells with the test compound before stimulating them with a known agonist (e.g., isoproterenol for β2 receptors).
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Data Analysis: For agonist activity, plot the cAMP concentration against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonist activity, determine the IC50 of the compound in inhibiting the agonist-induced cAMP production and calculate the pA2 value.
The following diagram illustrates the proposed in vitro screening workflow.
Caption: Proposed in vivo screening workflow for antidepressant-like activity.
Data Interpretation and Next Steps
The results from this screening cascade will provide a foundational understanding of the biological activity of this compound.
-
Positive In Vitro and In Vivo Correlation: If the compound shows activity at adrenergic receptors and demonstrates an antidepressant-like phenotype in vivo, this provides a strong rationale for further investigation into its mechanism of action. Subsequent studies could include more complex behavioral models (e.g., chronic unpredictable mild stress) and neurochemical analyses to measure neurotransmitter levels in relevant brain regions. [5][6]* In Vitro Activity Only: If the compound is active in vitro but not in vivo, this could be due to poor pharmacokinetic properties (e.g., low brain penetration). Formulation studies or structural modifications may be necessary.
-
In Vivo Activity Only: If the compound shows an antidepressant-like effect without significant activity at the tested adrenergic receptors, this suggests an alternative mechanism of action. A broader receptor profiling panel would be warranted.
Conclusion
This technical guide presents a systematic and scientifically rigorous approach to the initial biological screening of this compound. By starting with hypothesis-driven in vitro assays and progressing to validated in vivo models, researchers can efficiently and effectively elucidate the potential therapeutic value of this novel compound. The proposed workflows are designed to be self-validating, with clear decision points for advancing the molecule through the early stages of the drug discovery pipeline.
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Chiral Synthesis of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride: A Technical Guide
Abstract
2-Amino-1-(2-fluorophenyl)ethanol is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is critical to biological activity, making enantioselective synthesis a key challenge for researchers and drug development professionals. This guide provides an in-depth analysis of the core strategies for the chiral synthesis of its hydrochloride salt. We will explore and contrast three primary methodologies: catalytic asymmetric synthesis, biocatalytic routes, and chiral auxiliary-mediated approaches. The discussion emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, catalyst selection, and process optimization. Detailed, self-validating protocols for the most robust methods are presented, supported by quantitative data and authoritative references to ensure scientific integrity.
Introduction: The Significance of a Chiral Fluorinated Amino Alcohol
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous bioactive molecules and pharmaceutical drugs.[1] The introduction of a fluorine atom to the phenyl ring, as in 2-Amino-1-(2-fluorophenyl)ethanol, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient methods for producing this intermediate in high enantiomeric purity are of paramount importance. The primary challenge lies in controlling the stereochemistry at the hydroxyl-bearing carbon, which can be addressed through several distinct synthetic philosophies. This guide will focus on the most effective and industrially relevant strategies, moving from highly efficient catalytic methods to versatile biocatalytic and classical approaches.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure 2-Amino-1-(2-fluorophenyl)ethanol invariably begins with a prochiral precursor, typically 2-amino-1-(2-fluorophenyl)ethanone. The key transformation is the stereoselective reduction of the ketone to a secondary alcohol. The choice of methodology dictates the efficiency, scalability, and economic viability of the entire process.
Caption: High-level overview of synthetic pathways.
Strategy 1: Catalytic Asymmetric Transfer Hydrogenation (ATH)
This is arguably the most elegant and efficient strategy for this transformation. Asymmetric transfer hydrogenation (ATH) avoids the use of high-pressure hydrogen gas, making it more accessible and safer for laboratory and industrial scale-up.[1] The core principle involves a metal catalyst, typically Ruthenium(II) or Rhodium(III), coordinated to a chiral ligand. This chiral complex delivers a hydride from a simple hydrogen donor (e.g., formic acid or isopropanol) to one face of the prochiral ketone, generating the desired alcohol enantiomer with high selectivity.
Causality of Experimental Choice: The success of ATH hinges on the design of the chiral ligand. Ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) create a well-defined chiral pocket around the metal center. The substrate, 2-amino-1-(2-fluorophenyl)ethanone, can only coordinate to the metal in a specific orientation due to steric constraints, forcing the hydride transfer to occur stereoselectively. A significant advantage of modern ATH protocols is their ability to reduce α-amino ketone HCl salts directly without the need for protecting the amine group, which simplifies the synthetic sequence.[2] This direct approach prevents unnecessary protection/deprotection steps, improving overall yield and atom economy.[2][3]
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Recent studies have demonstrated that Ru-catalyzed ATH can convert a variety of unprotected α-amino ketone HCl salts into the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities (>99% ee).[2]
Strategy 2: Biocatalysis and Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and enantioselectivity.[4] For the synthesis of 2-Amino-1-(2-fluorophenyl)ethanol, two biocatalytic approaches are prominent:
-
Asymmetric Reduction: Using ketoreductase (KRED) enzymes to directly reduce the prochiral ketone.
-
Enzymatic Kinetic Resolution (EKR): Starting with a racemic mixture of 2-Amino-1-(2-fluorophenyl)ethanol and using an enzyme, typically a lipase, to selectively acylate one of the enantiomers.
Causality of Experimental Choice (EKR): Kinetic resolution is a widely applied and robust technique.[5] Lipases, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (PCL), are workhorse enzymes for this purpose.[6][7] The principle relies on the fact that the enzyme's chiral active site will preferentially bind and catalyze the acylation of one enantiomer of the racemic amino alcohol at a much faster rate than the other.
This leaves one enantiomer unreacted (as the alcohol) and the other as an ester. The two can then be easily separated by standard chromatographic or extraction methods. The key limitation is a theoretical maximum yield of 50% for a single enantiomer. However, the high enantiomeric excess (>99% ee is often achievable) and operational simplicity make it a very attractive method.[6]
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Enantioselective Synthesis of β-Amino Alcohols: Core Strategies and Field-Proven Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2- or β-amino alcohol motif is a cornerstone of modern medicinal chemistry and asymmetric synthesis. These structures are not only prevalent in a vast array of pharmaceuticals and biologically active natural products but also serve as indispensable chiral ligands and auxiliaries in catalysis.[1][2] The inherent challenge in their synthesis lies in the precise, simultaneous control of two vicinal stereocenters. This guide provides an in-depth analysis of the core, field-proven strategies for the enantioselective synthesis of β-amino alcohols. Moving beyond a simple enumeration of methods, we will explore the mechanistic underpinnings, causal relationships behind experimental choices, and the practical application of these techniques, providing researchers with a robust framework for strategic synthetic planning and execution.
Strategic Overview: Pillars of Asymmetric β-Amino Alcohol Synthesis
The synthesis of enantiomerically pure β-amino alcohols has evolved from classical methods relying on the chiral pool to highly efficient and selective catalytic asymmetric transformations. The choice of strategy is dictated by factors such as substrate availability, desired stereochemistry (syn vs. anti), and scalability. The most powerful and widely adopted approaches can be categorized into several core disconnection strategies.
Caption: Core strategies for enantioselective β-amino alcohol synthesis.
Asymmetric Reduction of α-Amino Ketones
One of the most direct routes involves the stereoselective reduction of a prochiral α-amino ketone. The success of this approach hinges on the efficacy of the chiral catalyst to differentiate between the two enantiofaces of the carbonyl group.
Mechanism and Causality
The fundamental principle is the transfer of a hydride (from a source like H₂ gas or isopropanol) to the ketone, guided by a chiral catalyst. Transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are highly effective. For instance, Ru-BINAP catalysts create a C₂-symmetric chiral coordination space.[3] The substrate, often an α-amino ketone, chelates to the metal center. Steric interactions between the substrate's substituents and the bulky phenyl groups of the BINAP ligand force the substrate to adopt a specific conformation, exposing only one face of the carbonyl to the incoming hydride.[3] This predictable stereochemical model is a powerful tool for rational catalyst and substrate design.
Key Methodologies
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method employs a stable, easily handled hydrogen source, typically isopropanol, in conjunction with a chiral catalyst. It has proven effective for synthesizing a range of optically active amino alcohols with high enantiomeric excess (up to 95%) and excellent yields.[4]
-
Catalytic Asymmetric Hydrogenation: Using molecular hydrogen (H₂) as the reductant, this method is highly atom-economical. Chiral Ru(BINAP) systems are exemplary for the reduction of ketones bearing a chelating group, such as α-amino ketones.[3]
-
Stoichiometric Chiral Reducing Agents: While less common in industrial settings due to waste generation, complexes of lithium aluminum hydride (LAH) with chiral amino alcohols can achieve high enantioselectivity in the reduction of certain ketones.[5]
Asymmetric Ring-Opening of Epoxides and Aziridines
The nucleophilic ring-opening of strained three-membered rings, particularly epoxides, is a classic and robust strategy for accessing β-amino alcohols.[6] This Sₙ2 reaction proceeds with an inversion of configuration, providing excellent stereochemical control.
Mechanistic Insight: Desymmetrization of meso-Epoxides
The pinnacle of this strategy is the catalytic asymmetric ring-opening of achiral meso-epoxides. In this process, a chiral catalyst activates the epoxide and/or the amine nucleophile and orchestrates the attack to occur at only one of the two enantiotopic carbon centers.
Caption: Enantiocontrol in the ring-opening of a meso-epoxide.
Field-Proven Catalytic Systems
A variety of catalysts have been developed to promote this transformation with high regio- and enantioselectivity.
-
Metal-Based Lewis Acids: Scandium triflate (Sc(OTf)₃) in combination with chiral bipyridine ligands effectively catalyzes the asymmetric ring-opening of meso-epoxides with aromatic amines, even in water.[7] Other successful catalysts include those based on Zirconium(IV) and Vanadium(III).[6]
-
Organocatalysts: Chiral sulfinamide-based organocatalysts have been shown to enable the asymmetric ring-opening of meso-epoxides with anilines at room temperature, achieving excellent enantioselectivity.[7]
The reaction is highly regioselective; nucleophilic attack generally occurs at the less sterically hindered carbon, although electronic factors can influence this outcome, particularly with styrenyl epoxides.[7][8]
Asymmetric Aminohydroxylation (AA) of Alkenes
The Sharpless Asymmetric Aminohydroxylation is a landmark transformation that directly installs both the amino and hydroxyl groups across a double bond in a single, highly stereoselective step.[9][10] This method provides direct access to syn-1,2-amino alcohols.
The Catalytic Cycle Explained
The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), regenerates the active osmium catalyst and provides the amino group.
The alkene coordinates to the chiral osmium complex, and the facial selectivity of the subsequent addition is dictated by the chiral ligand, leading to the formation of a single major enantiomer of the product. The method is particularly powerful for the synthesis of α-hydroxy-β-amino acid derivatives from α,β-unsaturated esters.[10]
An Emerging Frontier: Enantioselective C-H Functionalization
Recent advances have pushed the boundaries of synthesis beyond traditional functional group interconversions. The direct, stereoselective amination of an unactivated C(sp³)–H bond represents a paradigm shift in efficiency.
A novel "radical relay chaperone" strategy has been developed for the regio- and enantioselective β-C–H amination of alcohols.[11] In this multi-catalytic system, the alcohol is transiently converted to an imidate radical. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen from the β-position.[11] A chiral copper catalyst intercepts the resulting carbon-centered radical, mediating the C-N bond formation with high enantioselectivity.[11] This approach bypasses the need for pre-functionalized substrates like α-amino ketones or epoxides, offering a streamlined route to valuable chiral β-amino alcohols.[11]
Quantitative Data Summary
The selection of a catalyst is a critical experimental parameter. The following table summarizes the performance of various simple primary β-amino alcohol organocatalysts in an asymmetric Michael addition, a reaction that produces precursors to β-amino alcohols, showcasing how subtle changes in catalyst structure dramatically impact stereochemical outcomes.[12]
| Entry | Catalyst | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Product Enantiomer |
| 1 | 1a (β-substituent: -Me) | -30 | 75 | 99:1 | 99 | (2S,3R) |
| 2 | 1b (β-substituent: -iPr) | -30 | 70 | 96:4 | 98 | (2S,3R) |
| 3 | 1c (β-substituent: -tBu) | -30 | 80 | 98:2 | 99 | (2S,3R)-' |
| 4 | 1d (β-substituent: -Ph) | -30 | 65 | 96:4 | 98 | (2S,3R) |
| 5 | 1c (β-substituent: -tBu) | 0 | 68 | 91:9 | 88 | (2S,3R)-' |
Data sourced from Begum, Z., et al., RSC Adv., 2020.[12]
Analysis: This data provides critical field-proven insight. Firstly, lower reaction temperatures (-30 °C) significantly improve both diastereoselectivity and enantioselectivity across all catalysts. Secondly, and most remarkably, the steric bulk of the catalyst's β-substituent dictates the absolute configuration of the product. The less bulky methyl-substituted catalyst 1a yields the (2S,3R) product, while the bulky tert-butyl-substituted catalyst 1c produces the opposite enantiomer, (2S,3R)-' , with equally high fidelity.[12] This demonstrates a powerful principle of "catalyst-controlled" stereodivergence.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
This protocol is adapted from the work of Nakano and coworkers and describes a general procedure for the synthesis of chiral Michael adducts, precursors to complex β-amino alcohols, using a simple, commercially-derivable primary β-amino alcohol catalyst.[12]
System Validation
This protocol is self-validating. The primary endpoints are chemical yield and stereoselectivity (dr and ee%). The stereochemical outcome is highly sensitive to the catalyst structure and reaction temperature, as detailed in the table above. Successful execution should yield the product with high stereopurity, verifiable by ¹H NMR (for dr) and chiral HPLC (for ee%).[12]
Step-by-Step Methodology
Caption: Workflow for the organocatalytic asymmetric Michael addition.
-
Reaction Setup: To a solution of the chiral β-amino alcohol catalyst 1a (0.02 mmol, 10 mol%) in dry toluene (2 mL) containing molecular sieves 4Å, add the β-keto ester (e.g., methyl-2-oxocyclopentanecarboxylate, 0.4 mmol) at room temperature under an inert atmosphere (N₂ or Ar).
-
Stirring: Stir the resulting solution at room temperature for 1 hour.
-
Cooling: Cool the reaction vessel to -30 °C using a suitable cooling bath (e.g., cryocooler or dry ice/acetonitrile).
-
Substrate Addition: Add the nitrostyrene (0.2 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -30 °C for 48 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate = 10/1) to afford the desired chiral Michael adduct.
-
Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC analysis) and compare with reported data.[12]
Conclusion and Future Outlook
The enantioselective synthesis of β-amino alcohols is a mature yet continuously evolving field. While powerful catalytic methods based on asymmetric reduction, ring-opening, and aminohydroxylation form the bedrock of current synthetic strategies, the future lies in maximizing efficiency and expanding synthetic horizons. The development of direct C-H functionalization methods represents a significant leap forward, offering unprecedented atom and step economy.[11] For researchers and drug development professionals, a deep understanding of the underlying mechanistic principles of these diverse strategies is paramount for rationally designing and executing efficient, stereocontrolled syntheses of the next generation of chiral ligands and life-saving therapeutics.
References
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Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
- Priya, S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
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Stache, E. E., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Science, 367(6481), 1012-1017. Available at: [Link]
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Schmalz, H., et al. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 54(21), 4064-4079. Available at: [Link]
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Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45041-45049. Available at: [Link]
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Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431-432. Available at: [Link]
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Sato, T., et al. (1980). Asymmetric reductions of .alpha.,.beta.-acetylenic ketones and acetophenone using lithium aluminum hydride complexed with optically active 1,3-amino alcohols. The Journal of Organic Chemistry, 45(4), 653-656. Available at: [Link]
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Singh, P., & Kumar, D. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). Available at: [Link]
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Chen, J., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(18), 3336. Available at: [Link]
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Palmer, M. J., & Wills, M. (1999). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Tetrahedron: Asymmetry, 10(11), 2045-2061. Available at: [Link]
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Yusubov, M. S., & Zhdankin, V. V. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
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Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Retrieved from [Link]
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Pardo, D. G., & Cossy, J. (2004). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 6(19), 3365-3368. Available at: [Link]
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Priya, S., et al. (2017). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. Available at: [Link]
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Rehdorf, J., et al. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Chemistry, 16(31), 9525-35. Available at: [Link]
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Dar, A. A., & Ali, T. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(2), 701-721. Available at: [Link]
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ResearchGate. (2021). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Available at: [Link]
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Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Available at: [Link]
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Mirza-Aghayan, M., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 70-80. Available at: [Link]
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Alsafadi, D., & Paradisi, F. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 98(12), 5437-5446. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of Fluorinated Phenylethanolamine Derivatives for Drug Discovery
Abstract
This guide provides an in-depth exploration of the synthetic methodologies for preparing fluorinated phenylethanolamine derivatives, a class of compounds with significant pharmacological importance. Recognizing the profound impact of fluorine substitution on molecular properties, this document offers researchers, scientists, and drug development professionals a detailed overview of key synthetic strategies, including the ring-opening of fluorinated epoxides and the reduction of α-amino ketone precursors. By integrating established protocols with mechanistic insights, this guide aims to equip researchers with the knowledge to design and execute efficient and stereoselective syntheses of these valuable molecules. The content herein is structured to provide both a foundational understanding and practical, actionable guidance for the synthesis of fluorinated phenylethanolamine derivatives in a drug discovery context.
Introduction: The Significance of Fluorine in Phenylethanolamine Scaffolds
The Phenylethanolamine Moiety in Pharmacology
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. This structural motif is found in endogenous neurotransmitters such as norepinephrine and epinephrine, which play crucial roles in regulating physiological processes. Consequently, synthetic phenylethanolamine derivatives have been extensively explored and developed as therapeutic agents targeting a wide range of receptors, including adrenergic, dopaminergic, and serotonergic receptors. Their applications span cardiovascular medicine, respiratory therapeutics, and central nervous system disorders.
The Unique Role of Fluorine in Modulating Pharmacokinetic and Pharmacodynamic Properties
The introduction of fluorine atoms into drug candidates can dramatically alter their physicochemical and biological properties. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen, yet it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. By blocking sites of oxidative metabolism, fluorine substitution can enhance a drug's half-life and bioavailability. Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, thereby modulating receptor-ligand interactions and improving binding selectivity and potency.
Overview of Synthetic Challenges and Strategies
The synthesis of fluorinated phenylethanolamine derivatives presents unique challenges, primarily centered around the controlled introduction of fluorine and the stereoselective construction of the chiral ethanolamine side chain. The two primary stereocenters in the phenylethanolamine core demand synthetic strategies that can effectively control diastereoselectivity and enantioselectivity. This guide will focus on two of the most robust and widely employed strategies: the nucleophilic ring-opening of fluorinated epoxides and the stereoselective reduction of fluorinated α-amino ketone precursors.
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic approach to fluorinated phenylethanolamines reveals two primary disconnection points, leading to the main synthetic strategies discussed in this guide. The first disconnection is at the C-N bond, suggesting a convergent approach where a fluorinated epoxide is coupled with an appropriate amine. The second key disconnection is at the C-O bond of the alcohol, which points towards the reduction of a carbonyl precursor, namely a fluorinated α-amino ketone.
Caption: Retrosynthetic analysis of fluorinated phenylethanolamines.
Synthesis via Epoxide Ring-Opening Reactions
The ring-opening of epoxides with amines is a highly efficient and atom-economical method for constructing the phenylethanolamine backbone. This strategy offers excellent control over regioselectivity, with the amine typically attacking the less sterically hindered benzylic position of the styrene oxide.
Preparation of Fluorinated Styrene Oxides
The synthesis of the requisite fluorinated styrene oxides generally begins with the corresponding fluorinated acetophenone or benzaldehyde. A common and effective method involves the Corey-Chaykovsky reaction, where a sulfonium ylide is used to transfer a methylene group to the carbonyl, directly forming the epoxide.
Objective: To synthesize 2-(4-fluorophenyl)oxirane from 4-fluorostyrene using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4-Fluorostyrene
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluorostyrene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(4-fluorophenyl)oxirane.
Regio- and Stereoselective Ring-Opening with Amines
The nucleophilic addition of an amine to the fluorinated styrene oxide is the key step in this synthetic sequence. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the protonation of the epoxide oxygen, activating it towards nucleophilic attack.
While the reaction can proceed thermally, it is often catalyzed by Lewis acids or Brønsted acids to enhance the rate and selectivity. For instance, lithium perchlorate has been shown to be an effective catalyst for the aminolysis of epoxides, promoting a clean and regioselective reaction. The choice of amine is critical as it will be incorporated into the final product structure.
Objective: To synthesize 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-ol.
Materials:
-
2-(4-Fluorophenyl)oxirane
-
Benzylamine
-
Methanol
-
Diethyl ether
-
Hexanes
Procedure:
-
In a sealed tube, dissolve 2-(4-fluorophenyl)oxirane (1.0 eq) in methanol.
-
Add benzylamine (1.5 eq) to the solution.
-
Seal the tube and heat the reaction mixture to 60 °C for 12-16 hours.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes or by flash column chromatography on silica gel.
Tabulated Data: Comparison of Reaction Conditions and Yields
| Fluorine Position | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro | Benzylamine | Methanol | 60 | 12 | 85 | |
| 3,4-Difluoro | Isopropylamine | Ethanol | 70 | 24 | 78 | N/A |
| 2-Fluoro | Methylamine | Water | 50 | 8 | 90 | N/A |
Synthesis via Reduction of α-Amino Ketone Precursors
An alternative and powerful strategy for the synthesis of fluorinated phenylethanolamines involves the reduction of a pre-formed α-amino ketone. This approach is particularly advantageous for controlling the stereochemistry at the alcohol center through the use of chiral reducing agents.
Preparation of Fluorinated α-Amino Ketones
The synthesis of the α-amino ketone intermediate typically starts from a fluorinated acetophenone. A common two-step procedure involves the α-bromination of the acetophenone followed by nucleophilic substitution with the desired amine.
Objective: To synthesize 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-one.
Materials:
-
4'-Fluoroacetophenone
-
Bromine
-
Acetic acid
-
Benzylamine
-
Triethylamine
-
Acetonitrile
Procedure: Step 1: α-Bromination
-
Dissolve 4'-fluoroacetophenone (1.0 eq) in acetic acid.
-
Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours until the bromine color disappears.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-bromo-4'-fluoroacetophenone, which can be used in the next step without further purification.
Step 2: Amination
-
Dissolve the crude α-bromo-4'-fluoroacetophenone (1.0 eq) in acetonitrile.
-
Add triethylamine (1.2 eq) followed by benzylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired α-amino ketone.
Stereoselective Reduction of the Carbonyl Group
The key to obtaining enantiomerically enriched phenylethanolamines via this route lies in the stereoselective reduction of the prochiral ketone. A variety of chiral reducing agents and catalytic systems have been developed for this purpose.
Sodium borohydride can be used for a non-selective reduction to produce a racemic mixture. For stereocontrol, chiral borane reagents such as those derived from α-pinene (e.g., Alpine-Borane®) or catalytic asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes are commonly employed.
In asymmetric transfer hydrogenation, for example, a chiral ligand coordinates to a metal center, creating a chiral environment. The ketone substrate then coordinates to the metal, and the hydride is delivered from a hydrogen source (e.g., isopropanol or formic acid) to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess.
Objective: To asymmetrically reduce 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-one to the corresponding (1R,2S)- or (1S,2R)-amino alcohol using a chiral catalyst.
Materials:
-
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-one
-
Chiral catalyst (e.g., (R,R)-Noyori's catalyst)
-
Isopropanol
-
Potassium hydroxide
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk flask with the chiral ruthenium catalyst (0.01 eq).
-
Add a solution of 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in isopropanol.
-
Add a solution of potassium hydroxide (0.1 eq) in isopropanol.
-
Seal the flask and heat the reaction mixture to 80 °C for 4-6 hours.
-
Monitor the conversion and enantiomeric excess by chiral HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Tabulated Data: Enantiomeric Excess and Diastereomeric Ratios for Different Reduction Methods
| Substrate | Reducing System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |
| 2-(Methylamino)-1-(3-fluorophenyl)ethan-1-one | NaBH4 | 50:50 | 0 | N/A |
| 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-one | (R,R)-Noyori Catalyst / i-PrOH | >95:5 | >99 | |
| 2-(Dibenzylamino)-1-(2-fluorophenyl)ethan-1-one | CBS-oxazaborolidine / BH3·SMe2 | 90:10 | 95 |
Advanced Asymmetric Strategies
Beyond the two primary methods detailed above, several other advanced strategies are available for the asymmetric synthesis of fluorinated phenylethanolamines.
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. For example, a fluorinated phenyl group can be introduced to a chiral amino acid derivative, followed by reduction of the carboxylic acid to the corresponding alcohol.
Asymmetric Hydrogenation
Asymmetric hydrogenation of enamides or enol esters, which are precursors to the phenylethanolamine system, is a powerful technique. Catalysts based on rhodium or ruthenium with chiral phosphine ligands can achieve very high levels of enantioselectivity.
Biocatalytic Approaches
Enzymes, such as ketoreductases, can offer exceptional stereoselectivity in the reduction of α-amino ketones. These biocatalytic transformations are often performed under mild, aqueous conditions, making them an attractive green chemistry approach.
Purification and Characterization
Chromatographic Techniques
Purification of the synthesized fluorinated phenylethanolamine derivatives is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the compound. For chiral separations to determine enantiomeric excess, high-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.
Spectroscopic Analysis
The structure and purity of the final compounds are confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR are used to elucidate the molecular structure and confirm the position of the fluorine atom.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as O-H and N-H stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.
Conclusion and Future Outlook
The synthesis of fluorinated phenylethanolamine derivatives is a dynamic and evolving field within medicinal chemistry. The strategies outlined in this guide, particularly the epoxide ring-opening and α-amino ketone reduction pathways, represent robust and versatile approaches for accessing a wide range of these valuable compounds. Future developments in this area will likely focus on the discovery of more efficient and highly stereoselective catalytic systems, as well as the expansion of biocatalytic methods to further enhance the sustainability of these synthetic processes. The continued exploration of novel fluorinated phenylethanolamines will undoubtedly lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Chini, M., Crotti, P., & Macchia, F. (1990). Lithium perchlorate-catalyzed aminolysis of 1,2-epoxides: a regio- and stereoselective synthesis of 2-amino alcohols. The Journal of Organic Chemistry, 55(14), 4265-4270. [Link]
-
Wu, G., & Wong, Y. (2004). A novel and efficient synthesis of (R)- and (S)-salmeterol. The Journal of Organic Chemistry, 69(20), 7183-7189. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of ketones. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(2-fluorophenyl)ethanol hydrochloride is a fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. Its structural features, including a chiral center, an amino group, a hydroxyl group, and a fluorinated phenyl ring, make it a valuable building block for the synthesis of various biologically active molecules. The hydrochloride salt form is often utilized to enhance the compound's solubility and stability, which are critical parameters in pharmaceutical formulation and development.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is important to note that while extensive data is available for the free base and its isomers, specific experimental data for the hydrochloride salt of the 2-fluoro isomer is not widely published. Therefore, this guide synthesizes available information, draws comparisons with related compounds, and outlines robust experimental protocols for its characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity. For 2-Amino-1-(2-fluorophenyl)ethanol and its hydrochloride salt, this involves a clear understanding of its molecular structure, formula, and weight.
The core structure consists of an ethanolamine backbone attached to a 2-fluorophenyl group. The presence of a chiral carbon at the benzylic position means the compound can exist as a racemic mixture or as individual enantiomers. The hydrochloride salt is formed by the protonation of the primary amino group.
| Identifier | 2-Amino-1-(2-fluorophenyl)ethanol (Free Base) | This compound |
| CAS Number | 3225-74-9[1] | Not definitively assigned |
| Molecular Formula | C₈H₁₀FNO[1] | C₈H₁₁ClFNO |
| Molecular Weight | 155.17 g/mol [1] | 191.63 g/mol [2] |
| IUPAC Name | 2-Amino-1-(2-fluorophenyl)ethanol | This compound |
| Synonyms | 2-Fluorophenylethanolamine | - |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).
Melting Point
Solubility
The aqueous solubility of a drug substance is a key factor influencing its oral bioavailability. The conversion of the free base to a hydrochloride salt is a common strategy to enhance water solubility.
-
Water: The free base, 2-Amino-1-(2-fluorophenyl)ethanol, is expected to have some water solubility due to the presence of polar amino and hydroxyl groups. The hydrochloride salt will exhibit significantly higher aqueous solubility.
-
Organic Solvents: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents is likely to be limited.
pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the protonated amino group is a critical parameter that influences its ionization state at different physiological pH values, which in turn affects its absorption and distribution. The pKa of the amino group in similar amino alcohols is typically in the range of 9-10.
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter. Many hydrochloride salts of amino compounds are known to be hygroscopic. This property can affect the material's handling, storage, and long-term stability.
Experimental Protocols for Physicochemical Characterization
To address the data gaps for this compound, the following experimental protocols are recommended.
Synthesis of the Hydrochloride Salt
A common and straightforward method for the preparation of the hydrochloride salt from the free base is by reacting it with hydrochloric acid in a suitable solvent.
Caption: General workflow for the synthesis of the hydrochloride salt.
Step-by-Step Methodology:
-
Dissolve 2-Amino-1-(2-fluorophenyl)ethanol (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol).
-
Slowly add a solution of hydrochloric acid (1.1 equivalents) in a compatible solvent (e.g., HCl in isopropanol) or bubble dry HCl gas through the solution while stirring.
-
Continue stirring at room temperature for a specified period (e.g., 1-2 hours) to allow for complete precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Dry the resulting solid under vacuum to obtain the final product.
Determination of Melting Point
The melting point should be determined using a calibrated melting point apparatus.
Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.
Caption: Workflow for solubility determination by the shake-flask method.
pKa Determination
The pKa can be determined by potentiometric titration or UV-spectrophotometry.
Potentiometric Titration Protocol:
-
Prepare a standard solution of the hydrochloride salt in water.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the amino groups have been deprotonated.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.8 ppm), the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the amino group, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns will be influenced by the presence of the fluorine atom and the hydrochloride salt formation. In the presence of acidic impurities, the exchange of the OH and NH₃⁺ protons can lead to broad signals or singlets[3].
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band around 3300-3400 cm⁻¹[3].
-
N-H stretching vibrations for the ammonium group (R-NH₃⁺) in the range of 3000-3300 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic ring.
-
C-O and C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this type of molecule. The expected molecular ion peak would correspond to the free base [M+H]⁺.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable.
| Parameter | Condition |
| Column | C18, e.g., 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage Conditions: The compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended[2].
-
Stability: As a hydrochloride salt, it is expected to be more stable than the free base. However, potential degradation pathways could include oxidation of the amino or alcohol groups. The hygroscopic nature of the salt necessitates storage in a dry environment to prevent hydrolysis and physical changes.
Conclusion
This compound is a promising molecule for pharmaceutical research and development. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive framework for its characterization based on the properties of its free base, its isomers, and general principles of medicinal chemistry. The outlined experimental protocols offer a robust starting point for researchers to determine its key physicochemical properties, ensuring a solid foundation for its application in drug discovery and formulation. As with any scientific endeavor, careful experimental design and validation are paramount to obtaining accurate and reliable data.
References
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Structural Elucidation of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(2-fluorophenyl)ethanol hydrochloride is a synthetic organic compound of significant interest in pharmaceutical research and development. As a derivative of phenylethanolamine, it shares a structural backbone with numerous biologically active molecules. The presence of a fluorine atom at the ortho position of the phenyl ring introduces unique electronic properties that can profoundly influence its pharmacological activity, metabolic stability, and binding affinity to biological targets. The hydrochloride salt form is often utilized to enhance solubility and stability.
Accurate and unambiguous structural elucidation is a cornerstone of chemical and pharmaceutical research. It ensures the identity and purity of a synthesized compound, which is a critical prerequisite for any subsequent biological or medicinal evaluation. This guide provides a comprehensive, in-depth overview of the modern analytical techniques employed to definitively characterize the structure of this compound.
This document moves beyond a simple recitation of methods. As a senior application scientist, the aim is to provide a narrative that intertwines technical protocols with the underlying scientific rationale. Each experimental choice is explained, and the data interpretation is presented as a logical, self-validating process.
Molecular Structure and Properties
Before delving into the analytical techniques, it is essential to understand the fundamental properties of the molecule .
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₁₁ClFNO | [1] |
| Molecular Weight | 191.63 g/mol | [2] |
| CAS Number | Not specified for hydrochloride, 3225-74-9 for free base | [1] |
| Synonyms | 2-amino-1-(2-fluorophenyl)ethan-1-ol hydrochloride; o-fluoro-phenylethanolamine hydrochloride | [1] |
The Integrated Approach to Structural Elucidation
The definitive structural confirmation of a novel compound is rarely achieved through a single analytical technique. Instead, a synergistic approach, combining data from multiple orthogonal methods, is employed. This ensures a robust and irrefutable structural assignment. The workflow for the structural elucidation of this compound is a multi-step process that logically builds a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.6 | m | 4H | Ar-H | The aromatic protons will be in a complex multiplet pattern due to the ortho-fluoro substituent and coupling to each other. |
| ~5.0 | dd | 1H | CH-OH | This methine proton is coupled to the two diastereotopic protons of the adjacent CH₂ group. The chemical shift is downfield due to the adjacent hydroxyl and aromatic ring. |
| ~3.2-3.4 | m | 2H | CH₂-NH₃⁺ | These methylene protons are diastereotopic and will appear as a complex multiplet due to coupling with the methine proton and potentially with the amine protons (if exchange is slow). The downfield shift is due to the adjacent protonated amine. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure dissolution and to exchange labile protons (OH and NH₃⁺), which simplifies the spectrum.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of unique carbon atoms in the molecule and their chemical environment.
Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158-162 (d, ¹JCF ≈ 245 Hz) | C-F | The carbon directly attached to fluorine will be a doublet with a large one-bond coupling constant. |
| ~120-140 | Ar-C | The remaining aromatic carbons will appear in this region, with their chemical shifts influenced by the fluorine and the ethanolamine substituent. |
| ~70 | CH-OH | The carbon bearing the hydroxyl group will be in this region. |
| ~45 | CH₂-NH₃⁺ | The carbon adjacent to the protonated amine will be shifted downfield. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
¹⁹F NMR Spectroscopy: A Window into Fluorine's Environment
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.
Predicted ¹⁹F NMR Spectral Data (in D₂O, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -110 to -130 | m | The chemical shift of the fluorine atom is sensitive to its electronic environment. The ortho-position to the ethanolamine group will influence the exact shift. The multiplicity will arise from coupling to the aromatic protons. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrument Setup:
-
Tune and match the probe for the ¹⁹F frequency.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Process the data as with other NMR experiments. An external reference standard is often used for ¹⁹F NMR.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino alcohol hydrochlorides.
Predicted Mass Spectral Data (ESI-MS)
-
Molecular Ion: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ of the free base, where M = C₈H₁₀FNO. The calculated m/z for [C₈H₁₁FNO]⁺ is 156.0825.
-
Fragmentation: Tandem mass spectrometry (MS/MS) of the parent ion (m/z 156.0825) would likely show characteristic fragmentation patterns. A common fragmentation pathway for phenylethanolamines is the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[4] The acid helps to promote protonation.
-
Instrument Setup:
-
Use an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the full scan mass spectrum in positive ion mode.
-
For fragmentation analysis, perform a product ion scan (MS/MS) on the parent ion of interest.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[5]
Predicted FTIR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3500 (broad) | O-H stretch | Alcohol |
| ~2800-3200 (broad) | N-H stretch | Protonated Amine (NH₃⁺) |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic |
| ~1500-1600 | C=C stretch | Aromatic Ring |
| ~1200-1300 | C-F stretch | Aryl Fluoride |
| ~1000-1200 | C-O stretch | Secondary Alcohol |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopic methods provide a wealth of information about connectivity and the chemical environment, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can confirm the connectivity, stereochemistry, and conformation of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Crystal Mounting:
-
Mount a suitable single crystal on a goniometer head.
-
-
Data Collection:
-
Place the crystal in a single-crystal X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[6]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined against the experimental data to generate the final crystal structure.
-
The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the ortho-substitution pattern and the relative stereochemistry of the chiral center.
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of this compound is a process of accumulating and cross-validating evidence from a suite of analytical techniques. The molecular weight from mass spectrometry must be consistent with the molecular formula derived from NMR and elemental analysis. The functional groups identified by FTIR must correspond to the structural fragments observed in the NMR spectra. Finally, the definitive 3D structure from X-ray crystallography must be in complete agreement with the connectivity and stereochemistry deduced from the spectroscopic data. This integrated and self-validating approach ensures the highest level of scientific rigor and provides the unshakeable foundation upon which further research and development can be built.
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Conformational analysis of fluorinated phenylethanolamines
An In-depth Technical Guide to the Conformational Analysis of Fluorinated Phenylethanolamines
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] Phenylethanolamines, a structural motif present in many neurotransmitters and synthetic drugs, are prime candidates for such modification.[4][5] Understanding the three-dimensional structure, or conformation, of these fluorinated analogues is critical, as it directly influences their interaction with biological targets. This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of fluorinated phenylethanolamines. We will explore the nuanced interplay of steric and electronic effects introduced by fluorine, the pivotal role of intramolecular hydrogen bonding, and the synergistic application of advanced experimental and computational techniques to elucidate the conformational landscape of these vital molecules.
The Foundational Role of Conformation in Fluorinated Drug Design
The biological activity of a molecule is inextricably linked to its three-dimensional shape. For phenylethanolamines, the relative orientation of the phenyl ring, the hydroxyl group, and the amino group—defined by rotation around the Cα-Cβ and C-N single bonds—determines how the molecule fits into a receptor's binding pocket. The introduction of fluorine, the most electronegative element, can profoundly alter these conformational preferences through a variety of mechanisms.[6]
-
Stereoelectronic Effects : The strong carbon-fluorine (C-F) bond introduces significant electronic perturbations. The gauche effect often stabilizes conformations where the electronegative fluorine is positioned gauche (60° dihedral angle) to another polar group.[6] Furthermore, hyperconjugation involving the C-F σ* antibonding orbital can influence bond lengths and rotational barriers.[7][8]
-
Intramolecular Hydrogen Bonding : Phenylethanolamines contain both hydrogen bond donors (hydroxyl, amino groups) and acceptors (amino group, hydroxyl oxygen). Fluorine itself can act as a weak hydrogen bond acceptor.[9][10] The resulting intramolecular hydrogen bonds (e.g., O-H···N, O-H···F, N-H···F) can lock the molecule into specific, low-energy conformations, significantly impacting its bioactivity.[11][12]
-
Modulation of Physicochemical Properties : Fluorination can alter the acidity (pKa) of the amino group, which affects the molecule's ionization state at physiological pH.[13][14] This, in turn, influences solubility, membrane permeability, and the strength of ionic interactions with a receptor.[1]
The primary conformers of interest around the Cα-Cβ bond are the anti (dihedral angle of 180°) and gauche (dihedral angle of 60°) arrangements. The relative populations of these conformers are dictated by the delicate balance of the forces described above.
Caption: Rotational isomers (rotamers) around the Cα-Cβ bond.
Experimental Methodologies for Conformational Elucidation
A multi-faceted experimental approach is essential for a robust conformational analysis. While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for studying molecular conformation in solution, which is more biologically relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local electronic environment of atomic nuclei. Several NMR parameters are exquisitely sensitive to molecular geometry and are used to deduce conformational preferences.[15]
-
Vicinal Coupling Constants (³J): The magnitude of the through-bond scalar coupling (J-coupling) between two nuclei separated by three bonds is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[16] For phenylethanolamines, the ³JHH coupling between the protons on Cα and Cβ is a powerful indicator of the anti vs. gauche population ratio. Similarly, heteronuclear couplings like ³JHF and ³JCF can provide invaluable data when fluorine is present.[17]
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å), mediated by dipolar coupling.[18][19][20] By irradiating one proton and observing an intensity change in another, one can confirm their spatial proximity. Two-dimensional NOESY experiments map all such interactions simultaneously, providing a detailed picture of the molecule's 3D structure and preferred conformation.[19][21][22]
-
Chemical Shifts (δ): While less direct, changes in chemical shifts, particularly for ¹⁹F and ¹³C, can signal conformational changes or the presence of intramolecular hydrogen bonds that alter the electronic shielding of the nucleus.
-
Sample Preparation: Dissolve a precisely weighed sample (1-10 mg) of the fluorinated phenylethanolamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical, as polarity can influence conformational equilibria.[7][23]
-
Standard 1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra to assign all resonances.
-
Homonuclear Correlation (COSY): Run a 2D ¹H-¹H COSY experiment to confirm proton-proton connectivities and facilitate the assignment of Cα and Cβ protons.
-
J-Coupling Measurement: From the high-resolution 1D ¹H spectrum, accurately measure the ³J(Hα-Hβ) coupling constants. If signals overlap, advanced techniques like selective 1D-TOCSY or spectral deconvolution may be necessary.
-
NOESY Experiment: Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time appropriate for the molecule's size (typically 500-800 ms for small molecules).
-
Data Analysis:
-
Integrate the cross-peaks in the NOESY spectrum to determine relative proton-proton distances.
-
Use the measured ³JHH values in the Karplus equation to calculate the populations of the anti and gauche conformers.
-
Correlate the NOE-derived distances with the calculated conformer populations to build a self-consistent 3D structural model.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[24] This method is invaluable for validating computational models and understanding the intrinsic geometric preferences of the molecule. However, it is crucial to recognize that crystal packing forces can sometimes favor a conformation that is not the most stable one in solution.[25]
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to build an accurate molecular model.
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, and, most importantly, the key torsional angles that define the conformation.
Caption: Synergistic experimental workflow for conformational analysis.
Computational Chemistry: A Predictive and Complementary Tool
Computational methods are indispensable for conformational analysis. They allow for the exploration of the entire potential energy surface of a molecule, providing relative energies of different conformers and predicting spectroscopic parameters that can be directly compared with experimental data.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide accurate calculations of molecular geometries and energies.[26] A conformational search can be performed to locate all low-energy minima, followed by geometry optimization and frequency calculations to confirm they are true minima and to obtain their relative free energies.
-
Calculation of NMR Parameters: Once the geometries of the stable conformers are obtained, their NMR parameters (chemical shifts, J-couplings) can be calculated using QM methods.[27] By performing a population-weighted average of these parameters, one can compare the theoretical values directly with experimental results, providing a powerful validation of the conformational model.[16]
-
Initial Structure Generation: Build the 3D structure of the fluorinated phenylethanolamine using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating around the key single bonds to identify all potential low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).
-
Energy Calculation: Perform single-point energy calculations with a larger basis set and include a solvent model (e.g., Polarizable Continuum Model - PCM) to obtain accurate relative Gibbs free energies (ΔG) for each conformer in solution.
-
NMR Parameter Calculation: For each optimized conformer, calculate the relevant NMR parameters (e.g., ³JHH values).
-
Population Analysis: Calculate the Boltzmann population of each conformer based on their relative free energies.
-
Comparison with Experiment: Calculate the population-weighted average of the NMR parameters and compare them with the experimental data. A good agreement validates the computational model.
Caption: A typical computational chemistry workflow.
Data Synthesis and Interpretation: A Case Study
To illustrate the synergy of these methods, consider a hypothetical analysis of 2-fluoro-phenylethanolamine.
Table 1: Experimental vs. Calculated Data for 2-Fluoro-phenylethanolamine
| Parameter | Experimental Value | Calculated (Anti) | Calculated (Gauche) | Population-Weighted Calculated Value* |
| ³J(Hα-Hβ) | 5.5 Hz | 11.8 Hz | 2.5 Hz | 5.4 Hz |
| NOE (Hα ↔ Hβ) | Weak | Weak | Strong | - |
| Relative Energy (ΔG) | - | 0.0 kcal/mol | -0.4 kcal/mol | - |
| Population | Anti: 30%, Gauche: 70% | - | - | Anti: 31%, Gauche: 69% |
*Calculated based on the ΔG values from DFT.
Conclusion
The conformational analysis of fluorinated phenylethanolamines is a critical endeavor in modern drug development. A definitive understanding of the conformational landscape requires a rigorous and integrated approach. By combining the solution-state detail of advanced NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the predictive power of computational chemistry, researchers can build a self-validating and highly accurate model of molecular conformation. These insights are paramount for explaining structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ultimately, designing safer and more effective therapeutic agents.
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Unveiling the Architecture: A Technical Guide to the 3D Structure Elucidation of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
This in-depth technical guide provides a comprehensive, multi-technique approach to the three-dimensional structure elucidation of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, a compound of interest in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synergistic application of single-crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, and computational modeling. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for robust and unambiguous structural determination.
Introduction: The Imperative of 3D Structural Knowledge
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For a chiral molecule like this compound, understanding its stereochemistry, conformational preferences, and intermolecular interactions is paramount for applications in drug design and materials science. This guide outlines a rigorous, integrated workflow designed to provide a complete and high-resolution picture of its solid-state and solution-phase structures.
I. Foundational Analysis and Material Preparation
Prior to advanced structural analysis, foundational characterization and preparation of high-purity material are essential. The subject of this guide is this compound, with the following key identifiers:
| Property | Value |
| Molecular Formula | C₈H₁₁ClFNO |
| Molecular Weight | 191.63 g/mol |
| General Structure | A phenyl ring substituted with fluorine, attached to an ethanolamine backbone, and forming a hydrochloride salt. |
High-purity crystalline material is the foremost requirement for successful single-crystal X-ray diffraction.
II. Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[1][2] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3]
Experimental Protocol: From Crystal Growth to Structure Solution
1. Crystal Growth: The initial and often most challenging step is the growth of diffraction-quality single crystals.[1]
-
Rationale: Slow crystallization is crucial to allow molecules to arrange in a highly ordered lattice. A solvent system in which the compound is sparingly soluble is ideal.[4]
-
Methodology: Slow Evaporation
-
Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of ethanol and water) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of small, clear, and well-defined crystals.
-
2. Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be clear, have well-defined faces, and be of an appropriate size (typically 100-250 microns).[3]
-
Methodology:
-
Under a microscope, select a suitable crystal and mount it on a goniometer head using a cryoloop.[3]
-
Flash-cool the crystal in a stream of cold nitrogen gas to protect it from X-ray damage and to reduce thermal motion.
-
3. Data Collection:
-
Rationale: The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The angles and intensities of the diffracted beams are recorded.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Procedure:
-
The instrument software automatically determines the unit cell dimensions and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined.
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2).
-
Workflow:
-
Structure Solution: Direct methods are typically used for small molecules to obtain an initial model of the structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the fit and determine the final atomic coordinates and thermal parameters.
-
Validation: The final structure is validated using metrics such as R-factor and goodness-of-fit.
-
Expected Data and Interpretation
The SCXRD analysis is expected to yield the precise atomic coordinates of all non-hydrogen atoms, allowing for the determination of:
-
Bond Lengths and Angles: Providing confirmation of the covalent structure.
-
Torsional Angles: Defining the conformation of the molecule in the solid state.
-
Stereochemistry: Unambiguously determining the relative and absolute stereochemistry of the chiral center.
-
Intermolecular Interactions: Identifying hydrogen bonding networks involving the hydroxyl and ammonium groups, and the chloride counter-ion, as well as potential π-π stacking of the phenyl rings.
Caption: Workflow for Single-Crystal X-ray Diffraction.
III. NMR Spectroscopy: Elucidating the Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure and conformational dynamics of molecules in solution.[5] A suite of 1D and 2D NMR experiments will be employed to assemble a detailed picture of this compound in a relevant solvent, such as DMSO-d₆ or D₂O.
Experimental Protocols: A Multi-dimensional Approach
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent.
2. 1D NMR Spectroscopy (¹H and ¹³C{¹H}):
-
Rationale: To identify the number and types of proton and carbon environments in the molecule.
-
¹H NMR: Provides information on chemical shifts, multiplicities (spin-spin coupling), and integration (proton count).
-
¹³C{¹H} NMR & DEPT: Determines the chemical shifts of all carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.[6]
3. 2D NMR Spectroscopy:
-
Rationale: To establish connectivity between atoms and to probe spatial relationships.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[6] This will be crucial for tracing the ethanolamine backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[6][7] This experiment definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds.[7] This is key for connecting the phenyl ring to the ethanolamine moiety.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[8][9] This is the primary method for determining the preferred conformation and relative stereochemistry in solution. For a small molecule like this, ROESY can be advantageous as it avoids potential zero-crossings of the NOE.[8]
Data Synthesis and Interpretation
The combined data from these NMR experiments will allow for:
-
Unambiguous Assignment: Complete assignment of all ¹H and ¹³C chemical shifts.
-
Connectivity Mapping: Confirmation of the molecular formula and atom-to-atom connections.
-
Conformational Analysis: NOESY/ROESY cross-peaks between protons on the phenyl ring and the ethanolamine backbone will reveal the preferred rotational conformation around the C-C and C-O bonds. Analysis of ³J(H,H) coupling constants can also provide insights into dihedral angles.[10][11]
Caption: Integrated NMR Spectroscopy Workflow.
IV. Computational Modeling: In Silico Structure Prediction and Corroboration
Quantum chemical calculations provide a powerful theoretical framework to predict the 3D structure and to corroborate experimental findings.[12] Density Functional Theory (DFT) is a widely used method for obtaining accurate geometries and energies of small molecules.[13]
Protocol for DFT-Based Structure Elucidation
1. Conformational Search:
-
Rationale: To identify all low-energy conformations (rotamers) of the molecule.
-
Methodology:
-
Build the 2D structure of 2-Amino-1-(2-fluorophenyl)ethanol.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).
-
2. Geometry Optimization and Energy Calculation:
-
Rationale: To obtain the precise 3D coordinates and relative stabilities of the most likely conformations.
-
Methodology:
-
Take the low-energy conformers from the initial search and perform full geometry optimization using DFT. A common level of theory is B3LYP with a 6-31G(d,p) basis set.
-
Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution environment if comparing with NMR data.
-
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
3. Prediction of Spectroscopic Parameters:
-
Rationale: To compare theoretical data directly with experimental results for validation.
-
Methodology:
-
Calculate NMR chemical shifts (¹H and ¹³C) for the lowest energy conformers using the GIAO (Gauge-Including Atomic Orbital) method.
-
The calculated shifts can be compared with experimental values to help assign signals and to determine the most probable conformation in solution.
-
Data Integration and Validation
The computational results will provide:
-
A set of low-energy 3D models: These can be directly compared with the X-ray crystal structure.
-
Relative conformational energies: This helps in understanding the dynamic behavior of the molecule in solution.
-
Predicted NMR chemical shifts: A strong correlation between calculated and experimental shifts provides a high degree of confidence in the structural assignment.
V. Synthesis and Conclusion: A Unified Structural Model
The true power of this multi-technique approach lies in the synthesis of the data from all three methods. The definitive solid-state structure from SCXRD provides an absolute benchmark. The detailed NMR analysis reveals the connectivity and, crucially, the preferred conformation and dynamics in solution. Computational modeling acts as a bridge, offering a theoretical basis for the observed structures and aiding in the interpretation of complex spectroscopic data.
By integrating these methodologies, a comprehensive and self-validating 3D structural elucidation of this compound is achieved. This detailed structural knowledge is the bedrock for understanding its physicochemical properties, guiding its application in medicinal chemistry, and enabling the rational design of new chemical entities.
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
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Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. [Link]
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X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]
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Protocols | NMR Facility. The University of Chicago, Department of Chemistry. [Link]
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Large-scale Efficient Molecule Geometry Optimization with Hybrid Quantum-Classical Computing. arXiv. [Link]
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Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Nature Communications. [Link]
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Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Informa Healthcare. [Link]
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NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
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3D Elucidation - Setting the Scene. Mestrelab Resources. [Link]
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Basic- NMR- Experiments. Bruker. [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
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A 3D Time-Shared NOESY Experiment Designed to Provide Optimal Resolution for Accurate Assignment of NMR Distance Restraints in Large Proteins. National Institutes of Health. [Link]
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Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. [Link]
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Molecular Structure Optimization Based on Electrons–Nuclei Quantum Dynamics Computation. ACS Omega. [Link]
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Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI. [Link]
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X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]
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Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]
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Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. ACS Publications. [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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A review on the use of DFT for the prediction of the properties of nanomaterials. Royal Society of Chemistry. [Link]
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Quantum Algorithm for Molecular Properties and Geometry Optimization. ResearchGate. [Link]
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A User Guide to Modern NMR Experiments. University of Oxford, Chemistry Research Laboratory. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
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Quantum algorithm for alchemical optimization in material design. Royal Society of Chemistry. [Link]
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Multidimensional NMR Spectroscopy for Structural Studies of Biomolecules. NPTEL. [Link]
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Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum. ACS Omega. [Link]
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nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
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Small molecule crystallography. Excillum. [Link]
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Quantum Machine Learning Is Emerging as a Practical Tool for Drug Discovery. Inside Quantum Technology. [Link]
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A Theoretical Framework for a Conformational Analysis of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The three-dimensional structure of a pharmaceutically active molecule is intrinsically linked to its biological activity. This guide provides a comprehensive theoretical framework for investigating the conformational landscape of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, a molecule of interest in medicinal chemistry. As experimental characterization of all possible conformers can be challenging, computational chemistry offers a powerful avenue for in-depth analysis. This document outlines a detailed, step-by-step protocol for a theoretical conformational analysis, grounded in established quantum chemical methods. We will explore the critical intramolecular interactions that govern the stability of its conformers, with a particular focus on the influence of the fluorophenyl group and the protonated amino moiety. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to conduct similar theoretical studies, ultimately aiding in the rational design of more efficacious therapeutics.
Introduction: The Critical Role of Conformational Analysis in Drug Design
The biological function of a small molecule is dictated by its ability to interact with a specific biological target, such as a protein or nucleic acid. This interaction is highly dependent on the molecule's three-dimensional shape or conformation. Different conformers of the same molecule can exhibit vastly different binding affinities and, consequently, biological activities. Therefore, a thorough understanding of a molecule's conformational preferences is paramount in drug discovery and development.[1][2]
This compound is an amino alcohol derivative. The presence of a chiral center, a flexible ethanolamine backbone, and a fluorinated aromatic ring suggests a rich and complex conformational landscape. The hydrochloride salt form implies that the amino group is protonated, which will significantly influence its interactions and overall geometry.[3][4]
This guide will detail a robust computational methodology to identify the stable conformers of this compound and to quantify their relative stabilities. By understanding the energetic hierarchy of these conformers, we can gain insights into the molecule's likely bioactive conformation.
Foundational Principles: Intramolecular Forces Governing Stability
The stability of a particular conformer is determined by a delicate balance of various intramolecular interactions. For this compound, the following forces are expected to be of primary importance:
-
Intramolecular Hydrogen Bonds (IMHBs): The presence of hydrogen bond donors (the hydroxyl group and the protonated amino group) and acceptors (the hydroxyl oxygen, the amino nitrogen, and the fluorine atom) creates the potential for the formation of stabilizing IMHBs.[5][6][7] These interactions can significantly restrict conformational freedom and favor specific folded structures.[5][8] The strength of these bonds will depend on the geometry of the conformer.
-
Steric Hindrance: The bulky 2-fluorophenyl group can lead to steric clashes with the ethanolamine side chain, disfavoring certain conformations. The rotational barriers around the C-C and C-O bonds will be influenced by the need to minimize these repulsive interactions.
-
Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds will create local dipoles within the molecule. The overall stability of a conformer will be influenced by the orientation of these dipoles.
-
Torsional Strain: Rotation around single bonds is not entirely free and is associated with an energetic cost known as torsional strain. The conformational search aims to identify geometries that minimize this strain.
The protonation of the amino group introduces a positive charge, which will have a profound effect on the molecule's electronic structure and its capacity for electrostatic interactions.[3][9]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a comprehensive in silico approach to elucidate the conformational landscape of this compound.
Step 1: Initial Structure Generation and Conformational Search
The first step is to generate a diverse set of initial conformations that span the molecule's potential energy surface.
-
2D to 3D Conversion: Draw the 2D structure of this compound and convert it to an initial 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Systematic or Stochastic Conformational Search: Employ a conformational search algorithm to explore the rotational degrees of freedom.
-
Systematic Search: This method involves rotating all flexible bonds by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds. .
-
Stochastic Search (e.g., Monte Carlo): This approach randomly samples different conformations and accepts or rejects them based on their energy. It is often more efficient for flexible molecules.[2]
-
The goal of this step is to generate a large pool of unique conformers for further analysis.
Step 2: Geometry Optimization and Energy Minimization
Each conformer generated in the previous step must be optimized to find its nearest local energy minimum.
-
Initial Optimization with a Lower Level of Theory: To reduce computational cost, an initial geometry optimization can be performed using a computationally less demanding method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).
-
Refined Optimization with a Higher Level of Theory: The resulting structures are then subjected to a more accurate geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a suitable functional and basis set is a common choice for such calculations.[10][11] A recommended level of theory would be B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for similar systems.[1]
Step 3: Frequency Calculations and Thermochemical Analysis
Frequency calculations are crucial for two reasons:
-
Verification of True Minima: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Calculation of Thermochemical Properties: Frequency calculations provide the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. These values are essential for determining the relative stabilities of the conformers at a given temperature.
Step 4: Final Energy Refinement and Solvation Effects
For a more accurate ranking of the conformer energies, single-point energy calculations can be performed using an even higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)).[12]
Furthermore, since this molecule is likely to be in a biological environment, it is important to consider the effect of a solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent (e.g., water) on the relative energies of the conformers.[11][13]
Data Presentation and Visualization
Tabulated Conformer Data
The results of the computational analysis should be summarized in a clear and concise table.
| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular Hydrogen Bonds (Å) |
| Conf-1 | 0.00 | 0.00 | C1-C2-N-H: ... | O-H···N: ... |
| Conf-2 | 1.25 | 1.50 | C1-C2-N-H: ... | N-H···F: ... |
| Conf-3 | 2.50 | 2.80 | C1-C2-N-H: ... | O-H···F: ... |
| ... | ... | ... | ... | ... |
Caption: Relative energies and key geometrical parameters of the stable conformers of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Visualization of the Computational Workflow
A flowchart diagram can effectively illustrate the entire computational process.
Caption: Computational workflow for the conformational analysis.
Visualization of Intramolecular Interactions
A diagram illustrating the key intramolecular hydrogen bonds can provide valuable insights into the factors stabilizing the most favorable conformer.
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Methodological & Application
Synthesis of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride: An Application and Protocol Guide
Introduction
2-Amino-1-(2-fluorophenyl)ethanol hydrochloride is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its structural motif, a 1,2-amino alcohol, is prevalent in a wide array of pharmacologically active molecules. The presence of a fluorine atom on the phenyl ring can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides a comprehensive overview of the synthetic routes to this valuable intermediate, detailing reaction conditions, mechanistic insights, and step-by-step protocols suitable for a research and development setting.
The synthetic strategy delineated herein commences with the commercially available 2'-fluoroacetophenone and proceeds through a three-step sequence: α-bromination, subsequent amination to form the key α-amino ketone intermediate, and finally, reduction to the desired amino alcohol, followed by salt formation. Both a standard diastereoselective reduction and an advanced enantioselective method are presented to afford flexibility in achieving the desired stereochemical outcome.
Overall Synthetic Pathway
The multi-step synthesis is outlined below, beginning with 2'-fluoroacetophenone and culminating in the target hydrochloride salt.
Caption: Overall synthetic workflow from 2'-fluoroacetophenone to the target hydrochloride salt.
Step 1: α-Bromination of 2'-Fluoroacetophenone
The initial step involves the selective bromination of the α-carbon of 2'-fluoroacetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The use of methanol as a solvent is common, and the reaction is typically performed at low temperatures to control selectivity and minimize side reactions.[1]
Protocol
-
To a solution of 2'-fluoroacetophenone (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.95-1.0 equivalents) in methanol (2 volumes) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a 10% aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-bromo-1-(2-fluorophenyl)ethanone. The product can be purified further by column chromatography if necessary.
Reaction Conditions Summary
| Parameter | Condition |
| Starting Material | 2'-Fluoroacetophenone |
| Reagents | Bromine, Hydrochloric Acid (catalyst) |
| Solvent | Methanol |
| Temperature | 0-5 °C, then room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Aqueous NaHCO₃, Ethyl Acetate Extraction |
Step 2: Amination via the Delépine Reaction
The conversion of the α-bromo ketone to the corresponding primary amine can be efficiently achieved using the Delépine reaction. This method involves the reaction of the alkyl halide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt (a hexaminium salt), which is then hydrolyzed under acidic conditions to yield the primary amine. This approach is advantageous as it prevents the over-alkylation often observed with direct amination using ammonia.[2]
Protocol
-
Dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in a suitable solvent such as a mixture of isopropyl alcohol and acetonitrile.[3]
-
Stir the mixture at room temperature for 2-3 hours. The formation of a precipitate (the hexaminium salt) is typically observed.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
For the hydrolysis step, suspend the hexaminium salt in a mixture of methanol and concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent by rotary evaporation.
-
The resulting solid can be washed with a cold solvent like methanol to yield 2-amino-1-(2-fluorophenyl)ethanone hydrochloride.
Reaction Workflow: Delépine Reaction
Caption: Workflow for the Delépine amination reaction.
Step 3: Reduction of 2-Amino-1-(2-fluorophenyl)ethanone
The reduction of the α-amino ketone to the 1,2-amino alcohol is a critical step. Below are two protocols: a standard method using sodium borohydride, which yields a mixture of diastereomers, and an advanced asymmetric method for producing a single enantiomer.
Method A: Diastereoselective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols.[4][5] The hydride from NaBH₄ attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent (typically an alcohol) yields the final product.[6]
-
Dissolve 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1 equivalent) in a protic solvent such as methanol or ethanol (10-15 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding aqueous 1N HCl at 0 °C until the bubbling ceases.
-
Adjust the pH to basic (pH > 10) with an aqueous NaOH solution.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-amino-1-(2-fluorophenyl)ethanol as the free base.
| Parameter | Condition |
| Starting Material | 2-Amino-1-(2-fluorophenyl)ethanone HCl |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Acid quench, basic extraction |
Method B: Enantioselective Asymmetric Transfer Hydrogenation
For applications requiring high stereochemical purity, asymmetric transfer hydrogenation (ATH) is a powerful technique.[7] This method employs a chiral catalyst, typically based on ruthenium or rhodium, to facilitate the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone, resulting in a highly enantioenriched alcohol.[3][8][9]
-
In an inert atmosphere glovebox, charge a reaction vessel with a ruthenium catalyst such as RuCl₂ (0.005-0.01 equivalents).
-
Add a solution of 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1 equivalent) in a mixture of formic acid and triethylamine (5:2 azeotrope is commonly used as the hydrogen source) or isopropanol with a base.
-
Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for several hours to overnight.
-
Monitor the conversion and enantiomeric excess (ee) by chiral HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the formic acid/triethylamine.
-
Dry the organic layer and concentrate to yield the enantioenriched 2-amino-1-(2-fluorophenyl)ethanol.
| Parameter | Condition |
| Starting Material | 2-Amino-1-(2-fluorophenyl)ethanone HCl |
| Catalyst | Chiral Ruthenium or Rhodium complex |
| Hydrogen Source | Formic acid/triethylamine or Isopropanol |
| Temperature | 25-40 °C |
| Key Advantage | High enantioselectivity (>99% ee achievable) |
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the amino alcohol free base to its hydrochloride salt, which often improves stability and handling properties.
Protocol
-
Dissolve the purified 2-amino-1-(2-fluorophenyl)ethanol free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[10]
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with the solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum.
References
-
Mangunuru, H. P. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085-6099. Available at: [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
- Google Patents. (2019). Preparation method of 2-amino-5-fluoroacetophenone. CN109384683B.
-
Rammurthy, B., et al. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. Available at: [Link]
- Google Patents. (2012). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters. US8278478B2.
-
Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Available at: [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-BROMOALLYLAMINE. Coll. Vol. 5, p.121 (1973); Vol. 42, p.15 (1962). Available at: [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride?. Available at: [Link]
-
PubMed. (2009). Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. Chemistry, 15(43), 11643-51. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. Available at: [Link]
-
ACS Publications. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Diva-Portal.org. (1999). Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones : Mechanism and Origin of Enantioselectivity. Journal of the American Chemical Society, 121(41), 9580-9588. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Resonance. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]
- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.
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Purification methods for "2-Amino-1-(2-fluorophenyl)ethanol hydrochloride"
An Application Note and Protocol Guide for the Purification of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust methodologies for the purification of this compound, a critical chiral building block in pharmaceutical synthesis. Recognizing the stringent purity requirements for downstream applications, this document provides not only step-by-step protocols but also the fundamental principles governing each purification technique. We will explore recrystallization, achiral and chiral column chromatography, and methods for chiral resolution. This guide is designed to empower researchers to select and optimize the most suitable purification strategy based on the impurity profile of their crude material and the desired final purity specifications.
Introduction: The Importance of Purity
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a chiral center, an amino group, and a hydroxyl group, makes it a versatile synthon. However, the synthetic routes to this compound can introduce a variety of impurities, including starting materials, by-products, and enantiomeric variants. The presence of these impurities can have a significant impact on the yield, purity, and pharmacological activity of the final API. Therefore, efficient and reliable purification methods are paramount.
This guide provides a detailed exploration of the principal purification techniques applicable to this compound, with a focus on practical implementation and the scientific rationale behind each step.
Foundational Knowledge: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₁₁ClFNO | Influences molecular weight and elemental composition. |
| Molecular Weight | 191.63 g/mol | Used in stoichiometric calculations. |
| Appearance | White to off-white crystalline solid | Visual indicator of purity. |
| Solubility | Soluble in water and polar solvents like methanol and ethanol.[2] Limited solubility in non-polar organic solvents.[2] | Critical for selecting appropriate solvent systems for recrystallization and chromatography. |
| Chirality | Contains one chiral center | Enantiomeric purity is a critical quality attribute, often requiring specific chiral separation techniques. |
| Salt Form | Hydrochloride | The salt form enhances water solubility and thermal stability compared to the free base.[3] |
Purification Methodologies: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Caption: Decision workflow for purification strategy.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is often the most efficient method for removing bulk impurities, especially on a larger scale. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Protocol 1: Recrystallization from Methanol/Ethyl Acetate
This protocol is adapted from procedures for similar amino alcohol hydrochlorides.[4]
Step-by-Step Methodology:
-
Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of hot methanol. The high polarity of methanol aids in dissolving the polar hydrochloride salt.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot methanolic solution, slowly add ethyl acetate (an anti-solvent) until the solution becomes slightly turbid. The less polar nature of ethyl acetate reduces the solubility of the desired compound.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For improved yield, the flask can be subsequently placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.
Self-Validation: The purity of the recrystallized material should be assessed by HPLC and melting point analysis. A sharpened melting point range close to the literature value for the pure compound is a good indicator of increased purity.[3]
Achiral Column Chromatography: For Complex Impurity Profiles
When dealing with a complex mixture of impurities with polarities similar to the product, column chromatography is the preferred method.
Protocol 2: Silica Gel Column Chromatography
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column. The column should be packed uniformly to ensure good separation.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting the column with an appropriate mobile phase. A common mobile phase for amino alcohols is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Causality in Experimental Choices:
-
Stationary Phase: Silica gel is a polar stationary phase, making it suitable for separating compounds based on their polarity.
-
Mobile Phase: The choice of mobile phase is critical. A less polar mobile phase will result in slower elution of the polar product, while a more polar mobile phase will accelerate its elution. The ideal mobile phase provides good separation between the product and its impurities.
Chiral Resolution: Isolating the Desired Enantiomer
Since this compound is a chiral molecule, separating the enantiomers is often a critical step, especially in pharmaceutical applications where only one enantiomer may be pharmacologically active.
Caption: Methods for chiral resolution.
Protocol 3: Chiral HPLC for Analytical and Preparative Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical determination of enantiomeric excess (ee) and preparative separation of enantiomers.[5]
Step-by-Step Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[6]
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
-
Injection and Separation: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector.
-
Quantification (Analytical): Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
-
Fraction Collection (Preparative): For preparative separation, collect the fractions corresponding to each enantiomer.
-
Product Isolation: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
Authoritative Grounding: The principles of chiral chromatography are well-established and rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
Purity Analysis: The Final Verdict
After purification, it is crucial to confirm the purity and identity of the this compound.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity and quantify any impurities.[7] |
| Chiral HPLC | To determine the enantiomeric purity (enantiomeric excess). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural isomers.[7] |
| Mass Spectrometry (MS) | To confirm the molecular weight. |
| Melting Point Analysis | A sharp melting point range indicates high purity.[3] |
Troubleshooting Common Purification Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The solvent is too non-polar, or the solution is cooled too quickly. | Add more of the polar solvent (methanol) or reheat the solution and allow it to cool more slowly. |
| Poor separation in column chromatography | Inappropriate mobile phase or overloaded column. | Optimize the mobile phase polarity. Use a larger column or load less sample. |
| Co-elution of enantiomers in chiral HPLC | Suboptimal mobile phase or inappropriate chiral stationary phase. | Adjust the mobile phase composition. Screen different chiral columns. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
Handle organic solvents with care, as they are often flammable and can be toxic.
Conclusion
The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method should be guided by the specific impurity profile of the crude material and the required final purity. By understanding the principles behind each technique and following the detailed protocols provided in this guide, researchers can confidently and efficiently obtain high-purity material for their downstream applications.
References
- SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
- Benchchem. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1.
- Thermo Scientific. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanol, 99%.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- PubMed. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids.
- MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- ResearchGate. (n.d.). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids.
- Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol.
- Chem-Impex. (n.d.). 2-(2-Fluorophenyl)ethanol.
- ResearchGate. (n.d.). (PDF) (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Google Patents. (n.d.). United States Patent Office.
- Indian Journal of Chemistry. (1986, February). Solubilities of Amino Acids in Different Mixed Solvents.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
- Google Patents. (n.d.). CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.
- Benchchem. (n.d.). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide.
- Google Patents. (n.d.). US5338871A - Preparation of form 1 ranitidine hydrochloride.
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- 4. scihorizon.com [scihorizon.com]
- 5. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Characterization of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
**Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, a key intermediate in pharmaceutical synthesis.[1] A multi-technique approach is essential for unambiguously confirming its identity, structure, purity, and critical physicochemical properties. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. We will detail methodologies spanning chromatography, spectroscopy, and thermal analysis, explaining the scientific rationale behind each technique and experimental parameter.
Introduction and Rationale
This compound is an amino alcohol derivative whose structural features, including a chiral center, a fluorine-substituted aromatic ring, and primary amine and alcohol functional groups, make it a valuable building block in medicinal chemistry. The hydrochloride salt form is typically used to enhance solubility and stability.[2] Rigorous analytical characterization is a non-negotiable prerequisite for its use in GMP (Good Manufacturing Practice) environments. The presence of impurities (such as starting materials, by-products, or stereoisomers) can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).
This application note presents an integrated analytical workflow. The causality for this multi-faceted approach is rooted in the principle of orthogonality; utilizing techniques that measure different chemical and physical properties provides a more complete and reliable profile of the material than any single method could achieve.
Physicochemical Properties
A foundational step in characterization is the confirmation of basic physical and chemical properties. These data serve as the initial identity check against a reference standard.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(2-fluorophenyl)ethanol;hydrochloride | [1] |
| CAS Number | 3225-74-9 (for free base) | [1][3] |
| Molecular Formula | C₈H₁₁ClFNO | [2] |
| Molecular Weight | 191.63 g/mol (hydrochloride salt) | [2] |
| 155.17 g/mol (free base) | [1][3] | |
| Appearance | White to off-white crystalline solid | Assumed |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg (free base) | [4] |
| Density | 1.2 ± 0.1 g/cm³ (free base) | [4] |
Integrated Analytical Workflow
A logical progression of analytical tests ensures a thorough characterization. The workflow begins with identity confirmation, moves to purity and impurity profiling, and concludes with solid-state analysis.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods: Purity and Impurity Profiling
Chromatography is the gold standard for separating and quantifying the main component from its impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Rationale: Reversed-phase HPLC is the premier technique for analyzing non-volatile polar compounds. It provides excellent resolution for separating the parent compound from structurally similar impurities, such as precursors or degradation products. A Diode Array Detector (DAD) is used to assess peak purity and to propose the identity of unknowns based on their UV spectra.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column providing good retention and resolution for aromatic compounds. Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure the amine is protonated, leading to sharp peaks. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the compound. Gradient Elution 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B A gradient is essential to elute potential impurities with a wide range of polarities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Detection DAD, 210 nm & 265 nm 210 nm for general detection; 265 nm for aromatic ring specificity. Purity analysis via spectral comparison across the peak. | Injection Vol. | 10 µL | |
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile (0.1 mg/mL).
-
Sample: Prepare the test article in the same manner.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
-
Analysis and Calculation:
-
Calculate the assay (% purity) by comparing the peak area of the sample to the standard.
-
Identify and quantify related substances using percent area normalization, applying relative response factors if known.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents or certain low-molecular-weight by-products. Due to the low volatility of the amino alcohol, derivatization is required. Silylation is a common and effective technique for this purpose.[5]
Protocol:
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 100 µL of pyridine (as a catalyst and solvent).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
-
GC-MS Conditions: | Parameter | Setting | | :--- | :--- | | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of derivatized analytes. | | Carrier Gas | Helium, constant flow at 1.2 mL/min | | | Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | | | Injector | Split mode (20:1), 250 °C | | | MS Transfer Line | 280 °C | | | MS Ion Source | 230 °C, Electron Ionization (EI) at 70 eV | | | Mass Range | 40-500 amu | |
-
Data Analysis:
-
Identify the derivatized parent compound.
-
Search for peaks corresponding to potential impurities and identify them by comparing their mass spectra against a library (e.g., NIST).
-
Spectroscopic Methods: Structural Confirmation
Spectroscopic methods provide fingerprint information to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton framework, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is highly specific for the fluorine atom, providing a clean signal for identity and purity.
Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Expected Spectral Features (in D₂O):
-
¹H NMR:
-
~7.2-7.8 ppm: Multiplets corresponding to the 4 protons on the fluorophenyl ring.
-
~5.0-5.2 ppm: Doublet of doublets (or triplet) for the methine proton (-CHOH).
-
~3.2-3.5 ppm: Multiplets for the two diastereotopic methylene protons (-CH₂NH₃⁺).
-
Note: Amine and hydroxyl protons will exchange with D₂O and will likely not be observed.
-
-
¹³C NMR:
-
~158-162 ppm: Carbon attached to fluorine (with large ¹JCF coupling).
-
~115-140 ppm: Other aromatic carbons.
-
~70-75 ppm: Methine carbon (-CHOH).
-
~45-50 ppm: Methylene carbon (-CH₂NH₃⁺).
-
-
¹⁹F NMR:
-
A single peak, its chemical shift being characteristic of the 2-fluoro substitution pattern.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups, serving as a robust identity test.
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for direct analysis of the solid powder, or prepare a KBr pellet.
-
Instrumentation: FT-IR Spectrometer.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Assignment ~3200-3400 (broad) O-H stretch (alcohol) ~2800-3100 N-H stretch (primary ammonium salt, R-NH₃⁺) ~2850-3000 C-H stretch (aliphatic) ~3010-3100 C-H stretch (aromatic) ~1500-1600 N-H bend (ammonium) and C=C stretch (aromatic) ~1200-1250 C-F stretch | ~1050-1150 | C-O stretch (secondary alcohol) |
Solid-State and Thermal Analysis
The physical form of a pharmaceutical intermediate is critical as it affects stability, handling, and dissolution behavior.
X-ray Powder Diffraction (XRPD)
Rationale: XRPD is the definitive technique for analyzing the long-range molecular order of a solid material. It distinguishes between crystalline and amorphous forms and can identify different crystalline polymorphs, which may have different physical properties.
Protocol:
-
Sample Preparation: Gently pack the powder sample into the sample holder.
-
Instrumentation: Powder X-ray Diffractometer.
-
Typical Parameters:
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 3° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ angle, is a unique fingerprint for a specific crystalline form.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Rationale: These thermal analysis techniques provide complementary information. DSC measures heat flow to detect thermal events like melting and polymorphic transitions, providing a sharp melting point for a pure crystalline substance.[6] TGA measures weight loss as a function of temperature, which is used to quantify the amount of residual solvents or water (solvates/hydrates) and to assess thermal stability.[6]
Caption: Relationship between DSC and TGA data.
Protocol (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. Use a pinhole lid if solvent loss is expected before melting.
-
Instrumentation: Differential Scanning Calorimeter.
-
Parameters:
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
-
Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm.
Protocol (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic pan.
-
Instrumentation: Thermogravimetric Analyzer.
-
Parameters:
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
-
Data Analysis: Observe for any weight loss steps prior to decomposition. Quantify the percentage of mass lost in each step.
References
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. High-Energy X-ray Diffraction Study on the Intramolecular Structure of 2-Aminoethanol in the Liquid State. [Link]
-
Shimadzu Corporation. Analysis of Amino Acids Contained in Alcohol. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
Agilent Technologies. Analysis of Amino Acids by HPLC. [Link]
-
National Institutes of Health (NIH). X-ray dynamical diffraction in amino acid crystals. [Link]
-
Wiley. HPLC methods for recently approved pharmaceuticals. [Link]
-
Agilent Technologies. Amino Acid Analysis. [Link]
-
National Institutes of Health (NIH). Development, validation of a GC–MS method for the simultaneous measurement of amino acids. [Link]
-
National Institutes of Health (NIH). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]
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Redalyc. Conceptual approach to thermal analysis and its main applications. [Link]
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Bentham Open. 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). [Link]
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National Institutes of Health (NIH). (S)-2-Amino-2-(3-fluorophenyl)ethanol. [Link]
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CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. [Link]
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Semantic Scholar. Analytical methods for amino acid determination in organisms. [Link]
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ResearchGate. Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile. [Link]
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MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
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Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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ResearchGate. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. [Link]
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Supplementary Information. Supplementary Information. [Link]
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Miljøstyrelsen. Selected amines and amino alcohols. [Link]
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Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
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Application Notes and Protocols for 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride in Medicinal Chemistry
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride . The protocols and insights presented herein are designed to be a practical resource for leveraging this versatile chemical building block in medicinal chemistry and drug discovery endeavors.
Introduction: A Fluorinated Phenylethanolamine Scaffold of Interest
This compound belongs to the phenylethanolamine class of compounds, a structural motif present in numerous biologically active molecules and pharmaceuticals. The introduction of a fluorine atom at the ortho-position of the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This makes it a valuable synthon for the development of novel therapeutics. Its utility spans from being a key intermediate in organic synthesis to a foundational scaffold for designing targeted therapies.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-1-(2-fluorophenyl)ethanol and its hydrochloride salt is presented below. The hydrochloride salt is typically used to enhance aqueous solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClFNO | [2] |
| Molecular Weight | 191.63 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Melting Point | 182–185°C (for the 4-fluoro analog hydrochloride, specific data for 2-fluoro not found) | [2] |
Section 1: Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The primary route involves the synthesis of the precursor ketone, 2-amino-1-(2-fluorophenyl)ethanone, followed by its reduction.
Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
A common starting material for the synthesis of the target compound is 2'-fluoroacetophenone.[1][3][4] The synthesis of the intermediate aminoketone can be achieved through various methods, including those involving oximation followed by reduction or direct amination strategies.
Reduction of 2-Amino-1-(2-fluorophenyl)ethanone to 2-Amino-1-(2-fluorophenyl)ethanol
The reduction of the ketone functionality to a secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[5][6][7]
Caption: General workflow for the reduction of the aminoketone to the amino alcohol.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-1-(2-fluorophenyl)ethanone hydrochloride in methanol under a nitrogen atmosphere.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in portions, monitoring the reaction by thin-layer chromatography (TLC). The addition of NaBH₄ will cause the evolution of hydrogen gas, so ensure adequate ventilation.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-1-(2-fluorophenyl)ethanol.
-
Salt Formation: Dissolve the crude amino alcohol in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. While specific spectral data for the 2-fluoro isomer hydrochloride was not found in the searched literature, general expectations for the proton and carbon chemical shifts of similar amino alcohols can be inferred.[8][9]
-
¹H NMR: Expect signals for the aromatic protons, a multiplet for the benzylic proton (CH-OH), multiplets for the methylene protons (CH₂-NH₃⁺), and broad signals for the hydroxyl and ammonium protons.
-
¹³C NMR: Expect signals for the aromatic carbons (with C-F coupling), the carbon bearing the hydroxyl group, and the carbon adjacent to the ammonium group.
1.3.2 High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is a common setup.
Protocol 2: Chiral HPLC for Enantiomeric Separation
For chiral compounds, it is crucial to determine the enantiomeric purity. Chiral HPLC is the method of choice for this analysis.[10][11][12]
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or Pirkle-type columns are often effective for separating amino alcohols.[3]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compound.
Procedure:
-
Prepare a dilute solution of the synthesized 2-Amino-1-(2-fluorophenyl)ethanol (the free base is often more soluble in the mobile phase) in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.
Section 2: Applications in Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A particularly promising area is the development of norepinephrine reuptake inhibitors (NRIs).[13]
Precursor for Norepinephrine Reuptake Inhibitors (NRIs)
The phenylethanolamine scaffold is a core component of many NRIs. By modifying the amino and hydroxyl groups of 2-Amino-1-(2-fluorophenyl)ethanol, novel derivatives can be synthesized and screened for their ability to inhibit the norepinephrine transporter (NET). The ortho-fluoro substitution can offer advantages in terms of binding affinity and metabolic stability. Studies on related 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have shown that substitutions on the phenyl ring significantly influence their activity as norepinephrine and serotonin reuptake inhibitors.[4][14][15][16]
Caption: Workflow for utilizing the topic compound in drug discovery.
Norepinephrine Transporter (NET) Binding Assay
To evaluate the potential of synthesized derivatives as NRIs, a norepinephrine transporter binding assay is essential. This can be performed using a radioligand binding assay.[17][18][19]
Protocol 3: Norepinephrine Transporter (NET) Radioligand Binding Assay
This protocol is a general guideline and should be optimized based on the specific cell line and radioligand used.
Materials:
-
Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET).
-
[³H]-Nisoxetine (or another suitable radioligand for NET).
-
Test compounds (derivatives of 2-Amino-1-(2-fluorophenyl)ethanol).
-
Desipramine (as a positive control for inhibition).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compounds.
-
Radioligand Addition: Add a fixed concentration of [³H]-Nisoxetine to each well. For determining non-specific binding, add a high concentration of a known NET inhibitor like desipramine to a set of wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful execution, provides access to a scaffold that can be readily derivatized to explore a range of biological activities. The protocols and information provided in this guide offer a solid foundation for researchers to utilize this compound in their drug discovery programs, particularly in the pursuit of novel norepinephrine reuptake inhibitors. As with any chemical synthesis and biological assay, optimization of the described protocols is encouraged to suit specific laboratory conditions and research goals.
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Ashenhurst, J. (2019). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Retrieved from [Link]
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Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Rashdan, S., et al. (2018). Synthesis and NMR elucidation of novel octa-amino acid resorcin[17]arenes derivatives. Molecules, 23(10), 2589.
- Zhang, P., et al. (2009). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. Journal of Medicinal Chemistry, 52(2), 435-446.
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Wikipedia. (n.d.). 25N-NBOMe. Retrieved from [Link]
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Application Notes and Protocols: Leveraging Derivatives of 2-Amino-1-(2-fluorophenyl)ethanol in Modern Drug Discovery
<
Introduction: The Strategic Value of the 2-Amino-1-(2-fluorophenyl)ethanol Scaffold
The journey of a drug from a promising lead compound to a clinically effective therapeutic is often an arduous process of molecular refinement. Medicinal chemists employ a variety of strategies to optimize a molecule's pharmacological profile, including enhancing its potency, selectivity, and pharmacokinetic properties, while simultaneously minimizing toxicity.[1][2] One powerful approach in this endeavor is the strategic modification of a core chemical scaffold. The 2-amino-1-phenylethanol framework and its analogs are privileged structures in medicinal chemistry, forming the backbone of numerous biologically active compounds, including norepinephrine.[3]
The specific scaffold of interest here, 2-Amino-1-(2-fluorophenyl)ethanol, presents a unique starting point for drug discovery.[4][5] The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's properties.[5] Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5] The amino and hydroxyl groups provide key hydrogen bonding capabilities, crucial for receptor recognition. This application note will delve into the derivatization of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, exploring synthetic strategies, characterization techniques, and biological evaluation protocols relevant to modern drug discovery campaigns.
The Rationale for Derivatization: A Bioisosteric Approach
The core principle guiding the derivatization of a lead compound is often bioisosterism.[6][7][8] This concept involves the substitution of atoms or functional groups with others that have similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity.[8] By systematically modifying the 2-Amino-1-(2-fluorophenyl)ethanol core, researchers can fine-tune its interaction with biological targets, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and reduce off-target effects.[2]
Potential modifications to the 2-Amino-1-(2-fluorophenyl)ethanol scaffold include:
-
N-Alkylation/N-Acylation: Modifying the primary amine can alter the molecule's basicity and lipophilicity, impacting its solubility and ability to cross cell membranes.
-
Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group can serve as a prodrug strategy or alter the compound's hydrogen bonding capacity.
-
Aromatic Ring Substitution: Introducing additional substituents on the fluorophenyl ring can further modulate electronic properties and explore new binding interactions within the target protein's active site.
-
Chiral Resolution: As the core structure contains a chiral center, separating and testing individual enantiomers is crucial, as they often exhibit different pharmacological activities and metabolic fates.[9]
Synthetic Strategies and Protocols
The synthesis of derivatives of 2-Amino-1-(2-fluorophenyl)ethanol typically starts from commercially available precursors. A common synthetic route to the parent compound involves the reduction of an α-amino ketone precursor.[9]
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol outlines a representative method for introducing an alkyl group to the primary amine of the starting material.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of potassium carbonate (2.5 equivalents).
-
Reagent Addition: While stirring vigorously, add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Anhydrous Solvent: Ensures that water does not compete with the amine as a nucleophile.
-
Excess Base: The hydrochloride salt of the starting material requires neutralization, and an excess of a mild base like potassium carbonate drives the reaction to completion without causing significant side reactions.
-
Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.
Biological Evaluation: Assessing Pharmacological Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. Given the structural similarity of the core scaffold to known biogenic amines, potential targets could include G-protein coupled receptors (GPCRs) or enzymes like monoamine oxidase (MAO).[10][11][12]
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general framework for screening compounds as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[11][12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[11]
-
A suitable substrate (e.g., kynuramine for both MAO-A and MAO-B)[11][12]
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Synthesized derivative compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrate, and test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. Include wells for a negative control (no inhibitor) and a positive control.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Measure the formation of the product over time using a microplate reader. For the substrate kynuramine, the product, 4-hydroxyquinoline, can be detected spectrophotometrically.[12]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Self-Validating System:
-
The inclusion of both positive and negative controls is essential for validating the assay's performance. The positive control ensures that the inhibition can be detected, while the negative control provides the baseline enzyme activity.
-
Running the assay with known selective inhibitors for MAO-A and MAO-B confirms the identity and activity of the respective enzymes.
Data Presentation and Visualization
Summarizing the structure-activity relationship (SAR) data in a clear and concise format is crucial for guiding the next round of molecular design.
Table 1: Structure-Activity Relationship of N-Substituted 2-Amino-1-(2-fluorophenyl)ethanol Derivatives as MAO-B Inhibitors
| Compound ID | R-Group on Amine | MAO-B IC50 (µM) |
| Parent | -H | >100 |
| DERIV-01 | -CH3 | 55.2 |
| DERIV-02 | -CH2CH3 | 23.8 |
| DERIV-03 | -Benzyl | 8.1 |
| DERIV-04 | -Acyl | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow and Signaling Pathway Visualization
Visualizing complex workflows and biological pathways can greatly enhance understanding.
Experimental Workflow: High-Throughput Screening (HTS) Cascade
Caption: Inhibition of neurotransmitter metabolism by a MAO inhibitor.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Through systematic derivatization, guided by the principles of bioisosterism, and rigorous biological evaluation, researchers can develop potent and selective modulators of various biological targets. The protocols and workflows outlined in this application note provide a foundational framework for scientists and drug development professionals to explore the therapeutic potential of this promising chemical class.
References
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- ChemScene. (n.d.). 3225-74-9 | 2-Amino-1-(2-fluorophenyl)ethanol.
- Patani, G. A., & LaVoie, E. J. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Mathew, B., et al. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
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- 5. CAS 3225-74-9: 2-Amino-1-(2-fluorophenyl)ethanol [cymitquimica.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Amino-1-(2-fluorophenyl)ethanol hydrochloride" as a chiral building block in asymmetric synthesis.
Application Note & Protocols
Introduction: The Value Proposition of Fluorinated Chiral Building Blocks
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is unrelenting. Chiral 1,2-amino alcohols are a cornerstone of this field, serving as indispensable precursors for a vast array of biologically active molecules and chiral ligands for asymmetric catalysis.[1][2] The strategic incorporation of fluorine into these building blocks, as seen in 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride , offers a nuanced yet powerful tool for modulating a molecule's physicochemical and biological properties. The high electronegativity and relatively small size of the fluorine atom can significantly influence factors such as metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly sought after in drug development.[3]
This technical guide provides an in-depth exploration of this compound as a chiral building block. We will detail its asymmetric synthesis, showcase its application in the construction of high-value chiral ligands, and provide comprehensive, field-proven protocols for its use.
Core Applications & Synthetic Rationale
The utility of this compound stems from its bifunctional nature—a nucleophilic amino group and a hydroxyl group—positioned at a stereogenic center. This arrangement is pivotal for its two primary applications:
-
As a Precursor to Chiral Ligands: The amino alcohol can be readily converted into various ligand classes, most notably bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX). These ligands are renowned for their ability to form chiral complexes with a range of transition metals, enabling highly enantioselective transformations.
-
In the Formation of Chiral Catalysts: The molecule itself can be used to generate chiral catalysts, such as oxazaborolidines for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[4]
The ortho-fluorine substituent on the phenyl ring is not merely a passive spectator. Its electron-withdrawing nature can influence the electronic properties of the aromatic ring and, by extension, the reactivity and selectivity of catalysts derived from it. Furthermore, potential non-covalent interactions involving the fluorine atom can play a subtle but significant role in the conformational rigidity of ligand-metal complexes, thereby enhancing stereochemical control.
Asymmetric Synthesis of 2-Amino-1-(2-fluorophenyl)ethanol
The key to unlocking the potential of this building block lies in its efficient and highly enantioselective synthesis. While several methods exist for the preparation of chiral 1,2-amino alcohols, Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone stands out for its operational simplicity and high efficiency.[5][6]
Below is a detailed protocol adapted from the highly successful synthesis of analogous fluoro-substituted phenyl-containing amino alcohols.[5]
Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the synthesis of (R)-2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride.
Protocol 1: Asymmetric Synthesis of (R)-2-Amino-1-(2-fluorophenyl)ethanol
Materials:
-
2-Amino-2'-fluoroacetophenone hydrochloride
-
Methanol (MeOH), anhydrous
-
(R,R)-TsDPEN-Ru catalyst (or similar chiral Ru catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Ammonium hydroxide (aq. NH₄OH)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid solution in Methanol (e.g., 3 M)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-2'-fluoroacetophenone hydrochloride (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous methanol (10 volumes, e.g., 10 mL per gram of substrate). To this suspension, add the chiral Ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru, 0.1-0.5 mol%).
-
Hydrogen Source: In a separate vial, prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture (1-2 mL per gram of substrate) to the reaction flask at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-65 °C (oil bath). Monitor the reaction progress by TLC or LC-MS until complete conversion of the starting material is observed (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of aqueous ammonium hydroxide until the pH is approximately 8-9.
-
Isolation of the Free Base: Filter the resulting slurry to remove any inorganic salts. Wash the filter cake with a small amount of methanol. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
Purification: The crude product can be purified by crystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.
Protocol 2: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified (R)-2-Amino-1-(2-fluorophenyl)ethanol in a minimal amount of anhydrous methanol.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in methanol (1.1 equivalents) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.
-
Isolation: Collect the white solid by filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Drying: Dry the salt under vacuum to a constant weight.
| Parameter | Typical Value | Reference |
| Catalyst Loading | 0.1 - 0.5 mol% | [5] |
| Reaction Temperature | 60 - 65 °C | [5] |
| Typical Yield | >90% | [5] |
| Enantiomeric Excess (e.e.) | >99% | [5] |
Application in Chiral Ligand Synthesis: Bis(oxazoline) (BOX) Ligands
Bis(oxazoline) ligands are a class of C₂-symmetric chiral ligands that have found widespread use in asymmetric catalysis. The synthesis of BOX ligands from chiral 1,2-amino alcohols is a well-established and modular process.[7]
General Workflow for BOX Ligand Synthesis
Caption: General synthetic route to BOX ligands from 2-Amino-1-(2-fluorophenyl)ethanol.
Protocol 3: Synthesis of a 2-fluorophenyl-substituted BOX Ligand
Materials:
-
(R)-2-Amino-1-(2-fluorophenyl)ethanol
-
Malonyl dichloride (or a substituted derivative)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
Procedure:
Part A: Bis(amide) Formation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve (R)-2-Amino-1-(2-fluorophenyl)ethanol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Addition of Malonyl Dichloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of malonyl dichloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(amide).
Part B: Cyclization to the Bis(oxazoline)
-
Reaction Setup: Dissolve the crude bis(amide) in anhydrous toluene.
-
Cyclizing Agent: Add thionyl chloride (2.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC/LC-MS indicates the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, ice-cold solution of saturated aqueous sodium carbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure BOX ligand.
Characterization Data (Predicted)
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.6 ppm.
-
Methine Proton (CH-OH): A doublet of doublets around δ 4.8-5.0 ppm, coupled to the methylene protons.
-
Methylene Protons (CH₂-NH₂): Two distinct multiplets in the range of δ 2.8-3.2 ppm, due to diastereotopicity.
-
Amine and Hydroxyl Protons (NH₂, OH): Broad singlets, the chemical shifts of which are concentration and solvent dependent.
Conclusion
This compound is a highly valuable and versatile chiral building block. Its efficient synthesis via asymmetric transfer hydrogenation allows access to enantiomerically pure material, which can be readily transformed into sophisticated chiral ligands such as BOX derivatives. The presence of the ortho-fluoro substituent provides an additional layer of functionality, enabling the fine-tuning of electronic and steric properties of the resulting catalysts. The protocols detailed herein provide a robust framework for researchers and drug development professionals to harness the full potential of this important synthetic intermediate.
References
- SciHorizon. (2025, February 2).
-
Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois at Urbana-Champaign. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (n.d.).
- The Journal of Organic Chemistry. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 7).
- TCI Chemicals. (n.d.).
- Google Patents. (n.d.).
- Organic Syntheses. (2020, August 20). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole).
- ResearchGate. (n.d.).
- ePrints Soton - University of Southampton. (2018, November 15). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands.
- National Institutes of Health. (n.d.). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S).
- National Institutes of Health. (2018, September 20).
- ChemicalBook. (n.d.). 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum.
- BenchChem. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1.
- Taylor & Francis. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- National Institutes of Health. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- IDEALS. (n.d.). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands.
- Sigma-Aldrich. (n.d.).
- OCR. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) - Chemistry.
- SciTechnol. (2013, January 30). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin.
- Dalton Transactions. (n.d.).
- ResearchGate. (n.d.). Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra (left)....
- Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis.
- FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769).
- MDPI. (2020, February 1). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.
- Beilstein Journals. (n.d.). Synthesis of chiral cyclohexane-linked bisimidazolines.
Sources
- 1. Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kanto.co.jp [kanto.co.jp]
- 7. ideals.illinois.edu [ideals.illinois.edu]
Application Notes & Protocols: The Strategic Use of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride in Modern Antiviral Synthesis
Introduction: The Rise of Fluorinated Chiral Scaffolds in Drug Discovery
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] When combined with a chiral 1,2-amino alcohol backbone, the resulting scaffold is a high-value building block for creating potent therapeutic agents. This is particularly evident in the field of virology, where such structures are integral to peptidomimetic drugs like HIV protease inhibitors.[3][4][5]
2-Amino-1-(2-fluorophenyl)ethanol hydrochloride emerges as a synthon of significant interest. It provides the essential chiral amino alcohol core, while the ortho-fluorine on the phenyl ring introduces specific steric and electronic effects. These effects can enforce a preferred conformation for optimal binding to viral enzymes and protect against metabolic degradation, thereby enhancing drug efficacy. These application notes provide an in-depth guide for researchers and drug development professionals on leveraging this powerful building block in the synthesis of next-generation antiviral agents.
Compound Profile and Handling
Before its use in synthesis, a thorough understanding of the physicochemical properties and handling requirements of this compound is essential.
| Property | Value | Source |
| CAS Number | 3225-74-9 | [6][7] |
| Molecular Formula | C₈H₁₀FNO · HCl | [6][7] |
| Molecular Weight | 191.63 g/mol (Hydrochloride Salt) | [8] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | This compound | [6] |
| Storage | Store in a cool, dry, well-sealed container away from light. | [6][7] |
| Incompatibilities | Strong oxidizing agents. | [6] |
Expert Insight: The hydrochloride salt form significantly improves the compound's stability and water solubility compared to the free base, making it easier to handle and dissolve in polar protic solvents for subsequent reactions.
Core Application: Synthesis of Peptidomimetic Scaffolds for Protease Inhibitors
The primary utility of 2-Amino-1-(2-fluorophenyl)ethanol lies in its role as a precursor for complex molecules that mimic the transition state of peptide cleavage by viral proteases, such as those found in HIV.[8] The free amine serves as a nucleophilic handle for acylation or coupling with amino acids, while the hydroxyl group can be further functionalized or serve as a key hydrogen-bonding moiety for target engagement.
General Synthetic Workflow
The overall strategy involves a multi-step sequence where the chiral core is methodically elaborated to build the final, complex antiviral agent.
Caption: General workflow for elaborating the chiral precursor into a complex antiviral drug.
Protocol 1: Representative N-Acylation for Intermediate Synthesis
This protocol details a standard procedure for acylating the primary amine, a crucial first step in building a peptidomimetic structure. This reaction serves as a validated template for coupling the core scaffold to other fragments.
Objective: To synthesize N-(2-hydroxy-2-(2-fluorophenyl)ethyl)acetamide as a model intermediate.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir to suspend the solid. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) dropwise to the suspension. The first equivalent neutralizes the hydrochloride salt to form the free amine in situ, while the second acts as a base for the subsequent acylation. Stir for 15 minutes.
-
Acylation: In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure N-acylated product.
Trustworthiness Check (Self-Validation): The successful formation of the product can be confirmed by ¹H NMR (disappearance of the primary amine protons, appearance of an amide NH proton and a methyl singlet) and Mass Spectrometry (observation of the correct molecular ion peak).
Synthesis of the Chiral Precursor: Asymmetric Synthesis Routes
The enantiomeric purity of the starting material is critical for therapeutic efficacy. The most reliable method for producing enantiopure 2-Amino-1-(2-fluorophenyl)ethanol is through the asymmetric reduction of a prochiral ketone precursor. Asymmetric transfer hydrogenation is a field-proven, scalable method for this transformation.[9]
Caption: Synthesis of the chiral amino alcohol via asymmetric transfer hydrogenation.
Expert Insight: The choice of the chiral ligand (e.g., (R,R)-TsDPEN vs. (S,S)-TsDPEN) associated with the Ruthenium catalyst dictates the stereochemistry of the final product. This allows for precise control over the synthesis of the desired enantiomer, a non-negotiable requirement in pharmaceutical development. The protocol for this reduction would be analogous to those developed for similar substrates, requiring careful optimization of catalyst loading, temperature, and reaction time.[9][10]
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to ensure the identity, purity, and enantiomeric excess of the synthesized intermediates and final products.
| Analytical Technique | Purpose | Expected Outcome / Key Information |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Confirms the chemical structure, presence of functional groups, and successful reaction completion. Aromatic splitting patterns confirm the ortho-fluoro substitution. |
| Mass Spectrometry (MS) | Molecular weight determination. | Provides the molecular ion peak corresponding to the expected mass of the compound, confirming its identity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | Quantifies the chemical purity of the compound, typically aiming for >98% for advanced intermediates. |
| Chiral SFC/HPLC | Enantiomeric excess (e.e.) determination. | Separates and quantifies the two enantiomers, confirming the success of the asymmetric synthesis. An e.e. of >99% is often required. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. | Shows characteristic peaks for O-H, N-H, C=O (amide), and C-F bonds, providing supplementary structural evidence. |
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the design and synthesis of sophisticated antiviral therapeutics. Its pre-installed chirality and fluorine substitution provide a valuable head start in developing drug candidates with enhanced potency and favorable pharmacokinetic properties. The protocols and workflows outlined in this guide offer a robust framework for researchers to confidently incorporate this building block into their synthetic programs, accelerating the discovery of novel treatments for viral diseases.
References
-
Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Antivirals: Past, Present and Future Source: PMC - NIH URL: [Link]
-
Title: Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II Source: NIH URL: [Link]
-
Title: Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent Source: MDPI URL: [Link]
-
Title: Amino Acid and Peptide-Based Antiviral Agents Source: PubMed URL: [Link]
-
Title: Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods Source: Russian Journal of Bioorganic Chemistry URL: [Link]
-
Title: Amino Acid and Peptide‐Based Antiviral Agents Source: ResearchGate URL: [Link]
-
Title: Synthesis and antiviral activity of some amino acids derivatives of influenza virus drugs Source: ResearchGate URL: [Link]
-
Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un Source: SciHorizon URL: [Link]
-
Title: Antiviral Drugs Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journals URL: [Link]
-
Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL: [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Applications of fluorine-containing amino acids for drug design [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]
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- 10. scihorizon.com [scihorizon.com]
Application Notes and Protocols for the Evaluation of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride in Neurological Disorder Drug Discovery
Introduction: The Therapeutic Potential of Novel Amino Alcohols in Neurology
The exploration of novel chemical entities with the potential to modulate neurological function is a cornerstone of modern drug discovery. Within this landscape, small molecules belonging to the amino alcohol class have garnered significant interest. Structurally related compounds, such as the 4-fluoro and 4-chloro analogs of phenylethanolamine, have been identified as valuable intermediates in the synthesis of therapeutics for psychiatric and neurological disorders, with some studies suggesting potential neuroprotective effects.[1][2] 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, a member of this promising class, presents a compelling candidate for investigation into its therapeutic utility for neurological conditions.
The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity and ability to cross the blood-brain barrier.[3] This strategic fluorination, combined with the core amino alcohol scaffold, provides a strong rationale for its evaluation as a potential neuroprotective or neuromodulatory agent. This document serves as a comprehensive guide for researchers, providing detailed protocols to systematically evaluate the biological activity of this compound in the context of neurological disorder drug discovery.
Chemical and Physical Properties
A thorough understanding of the test article's properties is fundamental to experimental design and interpretation.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 3225-74-9 (free base) | [3] |
| Molecular Formula | C₈H₁₁ClFNO | N/A |
| Molecular Weight | 191.63 g/mol (hydrochloride salt) | [1] |
| Appearance | Off-white to pale yellow solid | [3] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Proposed Mechanism of Action: Avenues for Investigation
While the specific molecular targets of this compound are yet to be elucidated, its structural similarity to other bioactive amino alcohols suggests several plausible mechanisms of action relevant to neurological disorders. These include, but are not limited to, modulation of neurotransmitter systems, interaction with ion channels, and interference with signaling pathways implicated in neuronal cell death and inflammation. A primary hypothesis to investigate is its potential to mitigate oxidative stress and excitotoxicity, two common pathological hallmarks of many neurodegenerative diseases.
Potential Signaling Pathway: Attenuation of Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders. The following diagram illustrates a hypothetical pathway where our test compound could exert a neuroprotective effect.
Caption: A systematic workflow for in vitro evaluation.
Protocol 1: Assessment of Neuronal Viability (MTT Assay)
Objective: To determine the effect of this compound on the viability of neuronal cells and establish a non-toxic concentration range for subsequent experiments. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [4][5] Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals. [6]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 50 | 89.3 ± 6.2 |
| 100 | 75.1 ± 7.5 |
| 200 | 52.4 ± 8.1 |
Protocol 2: Neuroprotection Against Oxidative Stress
Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cells and culture reagents
-
96-well plates
-
This compound
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
MTT assay reagents
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from Protocol 1) for 2-4 hours.
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
Viability Assessment: Perform the MTT assay as described in Protocol 1 to assess cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the oxidative stress inducer alone.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the neuroprotective effects of the compound are associated with a reduction in intracellular ROS levels.
Materials:
-
Neuronal cells and culture reagents
-
96-well black, clear-bottom plates
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat as described in Protocol 2 (pre-treatment followed by oxidative stress induction).
-
Probe Loading: After the treatment period, wash the cells with warm PBS and incubate with 10 µM DCFDA-H2 in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the control group and compare the ROS levels in compound-treated cells versus those exposed to the oxidative stressor alone.
Protocol 4: Assessment of Intracellular Calcium Homeostasis
Objective: To investigate the effect of this compound on intracellular calcium levels, particularly in response to an excitotoxic challenge. [7][8][9] Materials:
-
Neuronal cells cultured on glass coverslips
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
This compound
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
Fluorescence microscope with a live-cell imaging system
Procedure:
-
Cell Preparation and Dye Loading: Culture neuronal cells on coverslips. On the day of the experiment, incubate the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) for 30-45 minutes at 37°C. [10]2. Baseline Measurement: Wash the cells and mount the coverslip onto the microscope stage. Perfuse with imaging buffer and record baseline fluorescence for 2-5 minutes.
-
Compound Application: Perfuse the cells with a buffer containing the test compound and record any changes in fluorescence.
-
Excitotoxic Challenge: While continuing to record, apply the excitotoxic agent (e.g., 50 µM Glutamate) in the presence or absence of the test compound.
-
Data Analysis: Analyze the fluorescence intensity changes over time. Quantify parameters such as the peak amplitude of the calcium response and the area under the curve. Compare the response in the presence and absence of the test compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential therapeutic agent for neurological disorders. The systematic progression from cytotoxicity assessment to neuroprotection and mechanistic studies will enable a comprehensive understanding of the compound's biological effects at the cellular level. Positive results from these in vitro assays would warrant further investigation into its efficacy and safety in more complex preclinical models, such as organotypic brain slices or in vivo animal models of neurodegeneration. The exploration of this and other novel amino alcohols holds significant promise for the development of the next generation of therapies for debilitating neurological conditions.
References
-
PubChem. (S)-2-Amino-2-(3-fluorophenyl)ethanol. [Link]
-
Evotec. (n.d.). 3D Neurotoxicity Assay. [Link]
-
JoVE. (n.d.). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. [Link]
-
Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. [Link]
-
Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. [Link]
-
MDPI. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. [Link]
-
Lee, J. H., et al. (2023). Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. Antioxidants, 12(12), 2115. [Link]
-
Bio-protocol. (n.d.). Calcium imaging. [Link]
-
Atterwill, C. K., & Collins, P. (1992). In vitro techniques for the assessment of neurotoxicity. In Vitro Toxicology, 235-269. [Link]
-
Sjaastad, J. V., & Nelson, M. T. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. [Link]
-
MDPI. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]
-
Medires Publishing. (n.d.). Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology. [Link]
-
Axion BioSystems. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. [Link]
-
Creative Bioarray. (n.d.). In Vitro Neurotoxicity. [Link]
-
ResearchGate. (2016). NEUROPROTECTIVE AND COGNITIVE ENHANCING EFFECT OF METHANOLIC MORUS ALBA LEAF FRACTION IN U87MG CELL LINES AND EXPERIMENTAL RAT MODEL. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
-
JoVE. (2021). Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique. [Link]
-
Boston Children's Hospital. (n.d.). Modeling Oxidative Stress in the Central Nervous System. [Link]
-
Creative Biolabs. (n.d.). Cell Viability Assay Service. [Link]
-
Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics, 274(1), 336-345. [Link]
-
Visikol. (2023). Neurotoxicity Assay. [Link]
-
Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. [Link]
-
MDPI. (2022). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. [Link]
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- 1. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Calcium Imaging in Live Cells - JoVE Journal [jove.com]
Application of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride in the Synthesis of Enzyme Inhibitors: A Technical Guide
Introduction: The Strategic Importance of Chiral Fluorinated Amino Alcohols in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] When combined with a chiral amino alcohol scaffold, a privileged structure in numerous biologically active compounds, the resulting building block becomes a powerful tool for the synthesis of innovative therapeutics.[2]
2-Amino-1-(2-fluorophenyl)ethanol hydrochloride is one such chiral building block of significant interest. Its structure combines a 1,2-amino alcohol motif, crucial for emulating peptide bonds and interacting with enzyme active sites, with a strategically placed fluorine atom on the phenyl ring. This substitution can modulate the electronic properties of the aromatic ring and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with the target enzyme. This technical guide will delve into the application of this versatile synthon in the synthesis of enzyme inhibitors, with a particular focus on its potential role in the development of inhibitors for β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
Targeting β-Secretase (BACE1) in Alzheimer's Disease: A Rationale for Fluorinated Building Blocks
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1). Consequently, the inhibition of BACE1 is a primary therapeutic strategy to halt or slow the progression of Alzheimer's disease.
The active site of BACE1 is a well-defined cavity that accommodates peptide substrates. Effective BACE1 inhibitors are often designed as peptidomimetics that can fit within this active site and interact with key amino acid residues. Chiral amino alcohols, such as 2-Amino-1-(2-fluorophenyl)ethanol, serve as excellent starting points for the synthesis of these inhibitors. The hydroxyl and amino groups can be functionalized to introduce moieties that mimic the side chains of amino acids and form critical hydrogen bonds with the enzyme. The 2-fluorophenyl group can occupy a hydrophobic pocket within the BACE1 active site, with the fluorine atom potentially forming favorable interactions with the protein backbone or side chains, thereby enhancing binding affinity and selectivity.
Synthetic Strategy: Construction of a Putative BACE1 Inhibitor Core
While a specific, publicly available protocol for the direct synthesis of a BACE1 inhibitor from this compound is not readily found in the literature, we can construct a representative and scientifically sound synthetic protocol based on established methodologies for creating similar BACE1 inhibitors. A common strategy involves the coupling of a chiral amino alcohol with a heterocyclic core, which often serves to interact with the catalytic aspartate residues of BACE1. One such core is the aminohydantoin scaffold.
The following protocol outlines a plausible, field-proven approach to synthesize a key intermediate in the development of a BACE1 inhibitor, starting from (S)-2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. The (S)-enantiomer is often the biologically active one for this class of inhibitors.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of an aminohydantoin core from (S)-2-Amino-1-(2-fluorophenyl)ethanol hydrochloride.
Detailed Experimental Protocol: Synthesis of a Chiral Aminohydantoin Intermediate
This protocol is presented as a representative example of how this compound can be utilized in the synthesis of a core structure for enzyme inhibitors.
Part 1: Protection of the Amino Group
Rationale: The amino group of the starting material is protected to prevent its interference in the subsequent oxidation step. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.
Procedure:
-
To a stirred solution of (S)-2-Amino-1-(2-fluorophenyl)ethanol hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1, v/v) at 0 °C, add triethylamine (Et3N, 2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Oxidation of the Alcohol to a Ketone
Rationale: The hydroxyl group is oxidized to a ketone to prepare the molecule for the subsequent formation of the aminohydantoin ring. Dess-Martin periodinane is a mild and efficient oxidizing agent for this transformation.
Procedure:
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in dry DCM under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a saturated aqueous solution of Na2S2O3.
-
Stir vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude α-(Boc-amino)-2-fluoroacetophenone.
Part 3: Bucherer-Bergs Reaction for Aminohydantoin Formation
Rationale: The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones. This one-pot, multi-component reaction provides a straightforward route to the desired aminohydantoin core.
Procedure:
-
In a sealed pressure vessel, dissolve the crude α-(Boc-amino)-2-fluoroacetophenone (1.0 eq) in a mixture of ethanol and water.
-
Add potassium cyanide (KCN, 2.0 eq) and ammonium carbonate ((NH4)2CO3, 4.0 eq).
-
Heat the mixture to 80-90 °C and stir for 24-48 hours.
-
Monitor the reaction for the formation of the hydantoin product.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to pH 1-2 to precipitate the crude product and decompose any unreacted cyanide. (Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic HCN gas).
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The Boc-protecting group may be cleaved under these acidic conditions. If not, a subsequent deprotection step with trifluoroacetic acid (TFA) in DCM would be required.
-
Purify the resulting aminohydantoin by recrystallization or column chromatography.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of the target aminohydantoin can be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Yield (Overall) | 20-40% |
| Appearance | White to off-white solid |
| ¹H NMR | Characteristic peaks for the aromatic protons, the hydantoin ring protons, and the amino group. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the hydantoin ring and the aromatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the aminohydantoin. |
| Chiral HPLC | Confirmation of the enantiomeric purity of the final product. |
Conclusion and Future Perspectives
The protocol outlined above provides a robust framework for the application of this compound in the synthesis of a key building block for enzyme inhibitors, particularly for BACE1. The resulting aminohydantoin core can be further functionalized at the amino group to introduce various side chains designed to optimize binding to the target enzyme. This strategic use of a chiral, fluorinated starting material highlights a powerful approach in modern drug discovery, enabling the creation of potent and selective enzyme inhibitors with potentially improved pharmacokinetic properties. Further research would involve the elaboration of the aminohydantoin core and the evaluation of the final compounds for their inhibitory activity against BACE1 and other relevant enzymes.
References
-
Malamas, M. S., et al. (2010). Design and synthesis of 5,5'-disubstituted aminohydantoins as potent and selective human beta-secretase (BACE1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1364-1370. [Link]
-
Stachel, S. J., et al. (2004). The BACE1 active site: defining a platform for structure-based inhibitor design. Current topics in medicinal chemistry, 4(13), 1349-1361. [Link]
-
Cole, D. C., et al. (2006). Discovery of a potent, selective, and orally bioavailable amino-hydantoin inhibitor of β-amyloid precursor protein site-cleaving enzyme 1 (BACE1). Journal of medicinal chemistry, 49(24), 7154-7157. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Chiral amino alcohols. (n.d.). BenchChem.
- Thermo Fisher Scientific. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanol, 99%.
Sources
Protocol for the N-alkylation of "2-Amino-1-(2-fluorophenyl)ethanol hydrochloride"
An Application Note and Detailed Protocol for the N-Alkylation of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of this compound, a key building block in pharmaceutical synthesis.[1][2] The N-alkylation of this amino alcohol is a critical transformation for generating diverse molecular scaffolds and modulating the pharmacological properties of target compounds.[3] Direct alkylation of primary amines is often plagued by issues of polyalkylation, leading to low yields and complex purification challenges.[4] To address this, this note presents two robust and scientifically validated strategies: Reductive Amination for controlled mono-alkylation using carbonyl compounds, and a Protection-Alkylation-Deprotection sequence for reactions involving alkyl halides. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, step-by-step protocols, and guidance on method selection to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
2-Amino-1-(2-fluorophenyl)ethanol is a valuable chiral intermediate in medicinal chemistry. The primary amino group and the secondary alcohol offer multiple points for chemical modification. N-alkylation, the introduction of an alkyl group onto the nitrogen atom, is a fundamental strategy to synthesize libraries of derivatives for structure-activity relationship (SAR) studies. However, the high nucleophilicity of the primary amine presents a significant challenge: it can readily react with a second molecule of the alkylating agent, leading to undesired di-alkylation products.[4][5]
To achieve selective mono-N-alkylation, a controlled strategy is imperative. This guide details two of the most effective and widely adopted methods in modern organic synthesis:
-
Reductive Amination: This elegant one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced in situ to the desired secondary amine.[6][7] This method is highly efficient and circumvents the issue of over-alkylation because the imine forms only once on the primary amine.[5]
-
Protection-Based Alkylation: This strategy involves transiently "masking" the amine with a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group.[8][9] The protected intermediate is then mono-alkylated, followed by the removal of the protecting group to yield the final product. This multi-step but highly reliable approach is particularly useful when the desired alkyl group is to be introduced via an alkyl halide.[10]
The initial starting material, being a hydrochloride salt, requires neutralization to the free amine before either protocol can be initiated. This is a critical first step to ensure the amine's nucleophilicity is available for reaction.
Protocol I: N-Alkylation via Reductive Amination
This method is often the preferred choice due to its operational simplicity, high chemoselectivity, and excellent atom economy. The reaction proceeds by forming a C=N bond (imine), which is more readily reduced by specific hydrides than the starting carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, tolerant of slightly acidic conditions required for imine formation, and selective for the imine/iminium ion over the aldehyde or ketone.[11]
Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol
Step 1: Preparation of the Free Amine
-
To a solution of this compound (1.0 eq) in water (10 mL per gram of salt), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is ~8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately in the next step.
Step 2: Reductive Amination Reaction
-
Dissolve the freshly prepared free amine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (15-20 mL per gram of amine).
-
Add the desired aldehyde (1.1 eq) or ketone (1.2 eq) to the solution. If using an aldehyde, a small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.[11]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Summary: Representative Reductive Aminations
| Alkylating Agent (R-CHO) | R Group Introduced | Typical Reaction Time (h) | Expected Yield (%) |
| Formaldehyde | Methyl (-CH₃) | 4-8 | 85-95% |
| Acetaldehyde | Ethyl (-CH₂CH₃) | 6-12 | 80-90% |
| Acetone | Isopropyl (-CH(CH₃)₂) | 12-24 | 75-85% |
| Benzaldehyde | Benzyl (-CH₂Ph) | 8-16 | 88-97% |
Yields are estimates based on typical outcomes for reductive amination of primary amines and may vary based on specific reaction conditions and scale.
Protocol II: N-Alkylation via Boc-Protection
This three-step sequence is highly effective for mono-alkylation using reactive alkyl halides and provides excellent control, preventing over-alkylation. The Boc group passivates the nitrogen's nucleophilicity, and upon N-alkylation, it can be cleanly removed under acidic conditions without affecting other functional groups.
Workflow for Protection-Alkylation-Deprotectiondot
Sources
- 1. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CAS 3225-74-9: 2-Amino-1-(2-fluorophenyl)ethanol [cymitquimica.com]
- 3. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note & Protocols: Stereoselective Reduction of 2-Amino-1-(2-fluorophenyl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 2-Amino-1-(2-fluorophenyl)ethanol
Chiral β-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific molecule, 2-amino-1-(2-fluorophenyl)ethanol, serves as a critical chiral building block in the synthesis of various therapeutic agents. The fluorine substitution on the phenyl ring can significantly enhance metabolic stability and binding affinity to target proteins. Consequently, the development of robust, efficient, and highly stereoselective methods for its synthesis is of paramount importance in medicinal chemistry and process development. This application note provides an in-depth guide to the stereoselective reduction of the prochiral ketone, 2-amino-1-(2-fluorophenyl)ethanone, to its corresponding chiral amino alcohol. We will explore and provide detailed protocols for three state-of-the-art methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Reduction using a ketoreductase, and the Corey-Bakshi-Shibata (CBS) catalyzed borane reduction.
Comparative Overview of Methodologies
The choice of synthetic route for a stereoselective reduction is often a balance of factors including enantioselectivity, yield, cost, scalability, and environmental impact. The methods presented here offer distinct advantages.
| Methodology | Key Advantages | Considerations |
| Ru-Catalyzed ATH | Excellent enantioselectivity (>99% ee), high yields, operational simplicity (no high-pressure H₂ gas).[1][3] | Catalyst cost, potential for metal contamination in the final product. |
| Biocatalytic Reduction | Extremely high selectivity, mild reaction conditions (aqueous media, ambient temperature), environmentally benign ("green chemistry").[4][5][6] | Substrate specificity of enzymes, requires screening of enzyme libraries, potential for microbial contamination. |
| CBS Reduction | Well-established and reliable, high enantioselectivity for a broad range of ketones, predictable stereochemical outcome.[7][8][9] | Requires stoichiometric use of borane reagents, which can be hazardous; catalyst is moisture-sensitive. |
Mechanism of Action: A Closer Look
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The Noyori-type ATH catalysts operate through a concerted, metal-ligand bifunctional mechanism.[10] The ruthenium center and the nitrogen of the chiral diamine ligand work in synergy. A formic acid/triethylamine (HCOOH/TEA) azeotrope is commonly used as the hydrogen source.
Caption: Figure 1: Simplified mechanism of Ru-catalyzed ATH.
The reaction proceeds through a six-membered pericyclic transition state where the hydride from the ruthenium complex is transferred to the carbonyl carbon of the ketone, while the proton from the amine ligand is transferred to the carbonyl oxygen. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer in excess.
Biocatalytic Reduction
Enzyme-catalyzed reductions, typically employing ketoreductases (KREDs), offer unparalleled selectivity. These enzymes utilize a cofactor, usually nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. A secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose, is often used to regenerate the expensive NADPH cofactor in situ.
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. CBS Catalysts [sigmaaldrich.com]
- 8. ACG Publications - Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues [acgpubs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. cnls.lanl.gov [cnls.lanl.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are actively working with this synthesis and may encounter challenges related to purity and yield. My objective is to move beyond simple procedural outlines and delve into the causality of common side product formations, offering field-proven troubleshooting strategies and robust analytical methods for verification. The protocols and insights provided herein are built on established chemical principles to ensure a self-validating and reliable experimental approach.
The synthesis of chiral amino alcohols is a cornerstone of pharmaceutical development. However, the pathway to obtaining a pure, single-isomer product is often complicated by a variety of potential side reactions. This guide addresses the most frequent issues encountered during the synthesis of this compound, focusing on the critical step of reducing the parent ketone, 2-Amino-1-(2-fluorophenyl)ethanone.
Frequently Asked Questions & Troubleshooting Guide
Q1: My post-reaction analysis (HPLC/LC-MS) shows a significant amount of unreacted 2-Amino-1-(2-fluorophenyl)ethanone starting material. What are the likely causes and how can I resolve this?
Plausible Cause: Incomplete reduction of the ketone is the most common reason for low conversion rates. The reduction of a ketone to a secondary alcohol using a hydride donor like sodium borohydride (NaBH₄) is a nucleophilic addition reaction.[1] The hydride ion (H⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol. Several factors can impede this process:
-
Insufficient Reducing Agent: The stoichiometry may be incorrect, or the reagent may have degraded due to improper storage (exposure to moisture).
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. The activation energy for the reduction may not be met.
-
Short Reaction Time: The reaction may simply not have had enough time to proceed to completion.
-
Solvent Effects: The choice of solvent (typically an alcohol like methanol or ethanol) can influence the reactivity of the borohydride reagent.
Troubleshooting Strategy:
-
Verify Reagent Stoichiometry and Quality: Ensure a slight excess of the reducing agent is used (e.g., 1.1-1.5 equivalents). It is advisable to use a freshly opened bottle of NaBH₄ or to test the activity of an older batch on a simple ketone standard.
-
Optimize Reaction Conditions: Gradually increase the reaction time. If conversion remains low, consider a modest increase in temperature, monitoring for the appearance of new degradation products.
-
Controlled Addition: Add the sodium borohydride in portions to the cooled solution of the ketone. This helps to control the initial exotherm and maintain a steady reaction rate.
Analytical Verification Protocol: HPLC Analysis A reverse-phase HPLC method can effectively separate the more polar alcohol product from the less polar ketone starting material.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | Product (alcohol) will elute earlier than the starting material (ketone). |
Q2: I'm observing an impurity with a mass approximately double that of the product, suggesting a dimer. What is this species and how can it be avoided?
Plausible Cause: Dimeric impurities can arise, particularly in one-pot reductive amination syntheses where an intermediate imine is formed in situ.[2][3] If the synthesis starts from 2'-fluoroacetophenone and an ammonia source, an intermediate imine or enamine can form. This imine is the species that is reduced to the desired amine. However, it can also act as an electrophile and react with another nucleophilic species in the flask, such as an enolate of the starting ketone, leading to aldol-type condensation and subsequent dehydration/cyclization products. Another possibility involves the reaction between two molecules of the starting materials or intermediates, potentially forming a dimer impurity.[4]
Troubleshooting Strategy:
-
Control Reaction Stoichiometry: Ensure that the reducing agent is present in sufficient quantity to rapidly reduce the imine as it is formed, minimizing its concentration and the likelihood of side reactions.
-
Sequential Addition: Instead of a one-pot approach, consider a two-step process. First, form the imine under controlled conditions, and then, in a separate step, add the reducing agent.
-
Temperature Control: Keep the reaction temperature low during imine formation to disfavor condensation side reactions, which often have a higher activation energy.
Preventative Measures Workflow
Caption: Troubleshooting workflow for dimer impurity formation.
Q3: My chiral analysis shows a nearly 1:1 racemic mixture. How can I synthesize a single enantiomer of the final product?
Plausible Cause: The reduction of the prochiral ketone 2-Amino-1-(2-fluorophenyl)ethanone with an achiral reducing agent like sodium borohydride will inherently produce a racemic mixture (a 1:1 ratio of the (R) and (S) enantiomers). The hydride can attack the carbonyl plane from either face with equal probability, leading to no stereoselectivity.
Troubleshooting & Optimization Strategy: To achieve an enantiomerically enriched product, an asymmetric synthesis approach is required.
-
Asymmetric Transfer Hydrogenation (ATH): This is a highly effective method for the enantioselective reduction of ketones. It typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) with a chiral ligand.[5] The catalyst complex facilitates the transfer of hydrogen from a hydrogen donor (like formic acid or isopropanol) to the ketone in a stereoselective manner.
-
Chiral Reducing Agents: Using stoichiometric chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane) or chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), can also provide high levels of enantioselectivity.
Protocol Outline: Asymmetric Transfer Hydrogenation
-
Inert Atmosphere: Charge a dry reaction vessel with the substrate, 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, under an inert atmosphere (Nitrogen or Argon).
-
Catalyst & Donor: Add the azeotropic hydrogen donor (e.g., a formic acid/triethylamine mixture) and the chiral Ru(II) catalyst (e.g., RuCl) in a suitable solvent. Catalyst loading is typically low (0.1-1 mol%).
-
Reaction: Stir the mixture at the recommended temperature (e.g., 40-60 °C) for several hours, monitoring conversion by HPLC.[5]
-
Workup & Analysis: After completion, perform an appropriate aqueous workup. Analyze the enantiomeric excess (e.e.) of the product using a chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H).
Synthetic Pathway and Key Side Reaction
Caption: Key transformations and common impurity pathways.
Q4: I am observing a side product that corresponds to the loss of the amino group, resulting in 1-(2-fluorophenyl)ethanol. How does this happen?
Plausible Cause: The formation of 1-(2-fluorophenyl)ethanol is likely a result of a de-amination reaction. This can occur under certain conditions, particularly during workup. If the workup conditions are too harsh (e.g., strongly acidic and high temperature), the amino group, protonated as -NH₃⁺, can act as a leaving group, being displaced by water or another nucleophile present, or participating in an elimination-addition sequence. While less common under standard reductive conditions, it's a potential degradation pathway. A competing reaction pathway during a reductive amination, hydrogen transfer from the catalyst to the ketone before amination can occur, leading to the formation of the corresponding alcohol.[6]
Troubleshooting Strategy:
-
Milder Workup: Ensure the workup pH is carefully controlled. Neutralize the reaction mixture under cooled conditions and avoid excessive exposure to strong acids or bases.
-
Temperature Control: Perform all workup and extraction steps at or below room temperature to minimize thermal degradation.
-
Catalyst Choice in Reductive Amination: If performing a reductive amination, select conditions and catalysts known to favor the amination pathway over direct ketone reduction. The reaction temperature can be a critical factor; in some systems, lower temperatures favor amination while higher temperatures can favor hydrogen transfer to the ketone.[6]
Summary of Potential Impurities
| Impurity Name | Structure | Likely Origin | Recommended Analytical Method |
| 2-Amino-1-(2-fluorophenyl)ethanone | Ketone | Incomplete reduction | RP-HPLC, LC-MS |
| 1-(2-fluorophenyl)ethanol | Alcohol (de-aminated) | Harsh workup; competing reduction | RP-HPLC, GC-MS |
| Dimeric Adducts | High MW Species | Condensation of intermediates | LC-MS (for mass), NMR (for structure) |
| Enantiomer/Diastereomer | Stereoisomer | Use of achiral reagents | Chiral HPLC |
References
- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- Semantic Scholar. (n.d.). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
- National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction.
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. (n.d.).
- ResearchGate. (n.d.). Impurity profile of amino acids?.
- YouTube. (2019). Organic Chem Review: Nucleophilic Addition - Predict Product in Grignard Reaction | Kaplan MCAT Prep.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- National Institutes of Health (NIH). (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Benchchem. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride.
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 5. scihorizon.com [scihorizon.com]
- 6. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
Technical Support Center: Optimization of Reaction Yield for 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. Our objective is to provide a comprehensive technical resource that addresses common challenges, optimizes reaction yield, and ensures high product purity through a detailed examination of the synthetic pathway, troubleshooting common issues, and providing validated experimental protocols.
Section 1: Understanding the Core Synthesis Pathway
The most efficient and stereoselective method for synthesizing chiral 1,2-amino alcohols like 2-Amino-1-(2-fluorophenyl)ethanol is through the asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone precursor. This method is favored in pharmaceutical development for its high yields, exceptional enantioselectivity, and operational simplicity compared to high-pressure hydrogenation.[1] The overall process can be visualized as a two-stage approach: synthesis of the key ketone intermediate, followed by its chiral reduction and salt formation.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing clarity on critical parameters.
Q1: What is the most critical factor for achieving high yield and enantioselectivity in this synthesis?
A: The single most critical factor is the catalytic system used for the asymmetric transfer hydrogenation of the 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride precursor. A well-defined Ruthenium(II) catalyst, particularly one complexed with a chiral diamine ligand like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), is paramount.[1] The catalyst's integrity, loading, and the strict exclusion of contaminants determine both the reaction's speed and its stereochemical outcome. The purity of the ketone starting material is a close second; impurities can poison the catalyst and lead to side reactions, drastically reducing yield.
Q2: How should I prepare and purify the 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride precursor?
A: The precursor is typically synthesized from 2-bromo-1-(2-fluorophenyl)ethanone. A robust method involves a two-step process:
-
Reaction with Hexamethylenetetramine (HMTA): The bromo-ketone is reacted with HMTA to form a quaternary ammonium salt (hexaminium salt). This is a clean and efficient way to introduce the nitrogen atom.
-
Acidic Hydrolysis: The hexaminium salt is then hydrolyzed, typically with ethanolic HCl, to cleave the hexamine cage and reveal the primary amine, directly yielding the desired α-amino ketone as its hydrochloride salt.
Purity is crucial. The crude hydrochloride salt should be recrystallized from a suitable solvent system, such as methanol/ethyl acetate, to remove any unreacted starting materials or byproducts before its use in the reduction step.
Q3: What are the optimal reaction conditions for the asymmetric transfer hydrogenation step?
A: While optimization is specific to the exact catalyst and substrate batch, a well-established starting point is derived from literature precedents. The key is balancing reaction rate with catalyst stability and selectivity.
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst | Ru(II)-TsDPEN complex | Provides a highly effective chiral environment for stereoselective hydride transfer from the hydrogen donor to the ketone. |
| Catalyst Loading | 0.1 - 1.0 mol% | Lowering catalyst loading is cost-effective but may require longer reaction times or higher temperatures. Higher loading can accelerate the reaction but may not be economical. |
| Hydrogen Donor | Formic Acid / Triethylamine (HCOOH/TEA) azeotrope (e.g., 5:2 mixture) | Formic acid is the ultimate source of hydride. Triethylamine acts as a base to deprotonate the formic acid and participates in the catalytic cycle. The azeotropic mixture is convenient and effective.[1] |
| Solvent | Methanol (MeOH) | Effectively dissolves the hydrochloride salt of the starting ketone and the reagents, facilitating a homogeneous reaction. |
| Temperature | 60 - 65 °C | This temperature range provides sufficient energy to overcome the activation barrier of the catalytic cycle without causing significant degradation of the catalyst or product. |
| Reaction Time | 5 - 24 hours | Progress must be monitored (TLC/HPLC). Reaction time depends on catalyst loading, temperature, and substrate purity. Driving the reaction to full conversion is key for maximizing yield.[1] |
Q4: How is the final hydrochloride salt best isolated and purified?
A: After the reduction is complete, the reaction mixture contains the free amino alcohol.
-
Neutralization & Workup: The mixture is first neutralized with an aqueous base, often ammonium hydroxide, to quench any remaining formic acid. The organic solvent is typically removed under reduced pressure.
-
Salt Formation: The resulting crude free base is redissolved in a suitable solvent (e.g., methanol or isopropanol). A solution of HCl in a solvent like isopropanol or ether is then added slowly, often at a reduced temperature (0-5 °C), to precipitate the hydrochloride salt.
-
Crystallization: The final product is purified by recrystallization. A common and effective method is to dissolve the crude salt in a minimal amount of a polar solvent like hot methanol or ethanol and then induce crystallization by slowly adding a less polar anti-solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE), followed by cooling.[2] This process effectively removes more soluble impurities.
Section 3: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common experimental issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Section 4: Detailed Experimental Protocols
These protocols are provided as a robust starting point. Researchers should adapt them based on in-process controls and analytical data.
Protocol 4.1: Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride (Precursor)
-
Hexaminium Salt Formation:
-
In a round-bottom flask, charge 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq) and a suitable solvent like chloroform or acetonitrile (approx. 10 volumes).
-
Add HMTA (1.0 eq) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting bromo-ketone is consumed.
-
Cool the mixture to room temperature, filter the resulting solid precipitate, wash with fresh solvent, and dry under vacuum to yield the hexaminium salt.
-
-
Acid Hydrolysis:
-
Charge the dried hexaminium salt (1.0 eq) into a clean flask.
-
Add ethanol (approx. 10 volumes) followed by concentrated HCl (approx. 5-6 equivalents).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may crystallize out. If not, concentrate the solvent under reduced pressure to obtain the crude solid.
-
Recrystallize the crude product from a methanol/ethyl acetate mixture to yield pure 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.
-
Protocol 4.2: Asymmetric Transfer Hydrogenation and Isolation
-
Reaction Setup:
-
To an inert-atmosphere (N2 or Argon) flask, charge the purified 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 eq).
-
Add the Ruthenium catalyst (e.g., [RuCl2(p-cymene)]2 with (S,S)-TsDPEN, or a pre-formed catalyst) at a loading of 0.2 mol%.
-
Add degassed methanol (approx. 10 volumes).
-
Add the formic acid/triethylamine azeotropic mixture (approx. 5-10 equivalents of HCOOH).
-
-
Reduction:
-
Heat the reaction mixture to 60-65 °C with stirring.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 7-20 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding aqueous ammonium hydroxide (28%) until the pH is ~8-9.
-
Concentrate the mixture under reduced pressure to remove methanol and other volatiles.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Amino-1-(2-fluorophenyl)ethanol free base.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of HCl in isopropanol (e.g., 2M) dropwise until precipitation is complete and the pH is acidic.
-
Stir the resulting slurry in the cold for 1-2 hours.
-
Filter the solid, wash with cold isopropanol and then with MTBE or hexane.
-
Dry the solid under vacuum at 40-50 °C to yield the final product. For highest purity, this material can be recrystallized as described in the FAQ section.
-
Section 5: References
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available at:
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at:
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Available at:
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Available at:
-
Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation. Available at:
Sources
Technical Support Center: 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
A Senior Application Scientist's Guide to Stability and Degradation
Disclaimer: Specific, peer-reviewed degradation pathway studies for 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride are not extensively available in public literature. This guide is built upon fundamental principles of organic chemistry, analysis of the compound's functional groups, and established industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).[1][2] The degradation products and pathways described are inferred and should be confirmed experimentally.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and analysis of this compound.
Q1: I'm observing a new, significant impurity peak in my HPLC chromatogram after my sample was left on the benchtop for several hours. What is the likely cause?
A1: The most probable cause is a combination of oxidative and photolytic degradation. The secondary alcohol on the ethanolamine chain is susceptible to oxidation, which would convert it to the corresponding ketone, 2-amino-1-(2-fluorophenyl)ethan-1-one. This is a common degradation pathway for phenylethanolamine-type structures.[3][4] Additionally, many fluoroaromatic compounds are known to be sensitive to light, which can catalyze the formation of radical species and lead to a variety of degradation products.[5][6]
To troubleshoot this:
-
Confirm Oxidation: Prepare a sample and intentionally expose it to a mild oxidizing agent (e.g., 3% hydrogen peroxide) for a short period.[7][8] If the retention time of the new peak matches the one in your degraded sample, this strongly suggests oxidation.
-
Confirm Photodegradation: Protect your samples from light at all stages of preparation and analysis using amber vials or aluminum foil. If the impurity peak is significantly reduced or eliminated, photosensitivity is a key factor.
-
Analytical Approach: Use a mass spectrometry (MS) detector coupled with your HPLC to get the mass of the impurity. The ketone degradant would have a mass that is 2 Da less than the parent compound.
Q2: My solid sample of this compound has developed a slight yellow or brownish tint over time, even when stored in a sealed container. What's happening?
A2: A color change in the solid state often points to slow, long-term oxidation or the formation of minor degradation products that are chromophoric (light-absorbing). The amino group is a potential site for oxidative degradation, which can lead to the formation of colored impurities, such as nitroso or imine derivatives, especially if exposed to trace amounts of air and light over extended periods.
To mitigate this:
-
Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen before sealing.
-
Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place as recommended by suppliers.[9] Incompatible materials, such as strong oxidizing agents, should not be stored in the same area.[9]
Q3: When I dissolve the compound in a neutral aqueous buffer for my experiment, I notice a gradual loss of the parent compound over 24 hours, even when protected from light. Why?
A3: While the hydrochloride salt form enhances water solubility, the free amine in solution can still be susceptible to degradation.[7][10] In aqueous solutions, radical-mediated oxidation can occur, initiated by dissolved oxygen.[11][12] The rate of this degradation can be influenced by the pH and the ionic strength of your buffer.
To investigate and control this:
-
De-gas Buffers: Before dissolving your compound, sparge your buffer with nitrogen or argon to remove dissolved oxygen.
-
pH Study: Perform a preliminary study by dissolving the compound in buffers of different pH values (e.g., pH 3, 7, 9) to see if the degradation rate is pH-dependent. Amine and alcohol stability can be highly pH-sensitive.[13]
-
Use Fresh Solutions: For critical experiments, always prepare solutions of this compound immediately before use.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary inferred degradation pathways for this compound?
A1: Based on its chemical structure, the following degradation pathways are most plausible:
-
Oxidation: The secondary alcohol is the most likely site of oxidation, leading to the formation of 2-amino-1-(2-fluorophenyl)ethan-1-one . This is often the primary degradation product under oxidative stress.[3][4]
-
Photodegradation: Exposure to UV or even ambient light can induce degradation. While the C-F bond is very strong, photochemical reactions can lead to radical formation, ring opening, or other complex transformations.[14][15][16]
-
Acid/Base Hydrolysis: While generally stable, extreme pH conditions combined with high temperatures could potentially promote dehydration (loss of the hydroxyl group) or other rearrangements, although this is likely less significant than oxidation or photolysis.
Caption: Inferred primary degradation pathways of the parent compound.
Q2: What are the ideal storage and handling conditions for this compound?
A2: To ensure maximum stability, follow these guidelines:
-
Temperature: Store in a cool location, typically 2-8°C for long-term storage.
-
Light: Keep in a light-resistant container, such as an amber glass bottle.[9]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) if possible, and always in a tightly sealed container to prevent moisture and air exposure.
-
Purity: Use high-purity, degassed solvents for making solutions.
Q3: How can I definitively identify the degradation products of my compound?
A3: A forced degradation (or stress testing) study is the standard approach.[8][17][18] This involves intentionally degrading the compound under various conditions and analyzing the resulting mixtures. The goal is to generate degradation products at a level sufficient for detection and characterization (typically aiming for 5-20% degradation).[19] A stability-indicating analytical method, usually HPLC with both UV and MS detection, is essential for this work.
Part 3: Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the degradation pathways of this compound, consistent with ICH guidelines.[20][21]
Objective: To generate and identify potential degradation products and to establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to create a stock solution of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.
-
Run a "control" sample in parallel (1 mL stock + 1 mL of the solvent used for the stressor) for each condition.
-
Store all samples, including controls, protected from light unless photolytic degradation is being studied.
| Stress Condition | Stress Agent & Concentration | Temperature | Recommended Time |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C | 2 hours (amines can be unstable in base) |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | 24 hours |
| Thermal | Store stock solution (no stressor) | 80°C | 48 hours |
| Photolytic | Expose stock solution to UV light (e.g., 254 nm) and visible light | Room Temp | 48 hours |
3. Sample Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.
-
If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated HPLC-UV/MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control samples.
-
Calculate the percentage of degradation.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the parent compound and any new impurity peaks.
-
Propose structures for the degradation products based on the mass difference from the parent compound and known chemical degradation pathways.
Caption: Workflow for a forced degradation study.
References
- Karlsen, J., & Stensrud, T. (1973). Autoxidation of some phenylethanolamine derivatives of pharmaceutical interest. Journal of Pharmaceutical Sciences, 62(1), 137-139.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kiel, H., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied microbiology and biotechnology, 99(18), 7433–7464. [Link]
-
Panou, G., Nicolaou, V., & Laoutidis, Z. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Acta biochimica Polonica, 51(4), 955-962. [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 242(Pt A), 1133-1140. [Link]
- Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. In Fluorinated hydrocarbons and their derivatives (pp. 123-147). Springer, Berlin, Heidelberg.
- Singh, R., & Kumar, R. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
ICH. (2025). Q1 Stability Testing of Drug Substances and Drug Products. International Council for Harmonisation. [Link]
- Karlsen, J., & Stensrud, T. (1973). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 13(12), 6343-6353.
-
Wang, Y., et al. (2021). Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. Catalysis Science & Technology, 11(15), 5176-5185. [Link]
- Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Wang, Z., et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(5), 100481. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(9), 1833-1843. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2015). The oxidation of 1-phenylethanol. ResearchGate. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Kiel, H., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 7(7), 703–711. [Link]
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- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 16. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. scielo.br [scielo.br]
- 20. database.ich.org [database.ich.org]
- 21. ICH Official web site : ICH [ich.org]
Technical Support Center: Stability of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. As researchers and drug development professionals, we understand that the stability and integrity of your compounds in solution are paramount to generating reliable and reproducible experimental data. An unstable compound can compromise an entire study, leading to inaccurate results and lost time.
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting steps. We will delve into the chemical behavior of this compound in various common laboratory solvents, explore its degradation pathways, and offer detailed protocols for assessing its stability. Our goal is to empower you with the expertise to make informed decisions about solvent selection, solution preparation, and storage, ensuring the success of your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and stability of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A1: Due to its structure as an amino alcohol hydrochloride salt, this compound is polar. The presence of the amino (-NH₂) and hydroxyl (-OH) groups allows for hydrogen bonding, while the hydrochloride salt form significantly enhances its aqueous solubility.[1][2]
-
Highly Recommended (Polar Protic Solvents):
-
Water: The hydrochloride salt makes it soluble in water.[1] This is often the preferred solvent for biological assays, provided the pH is controlled.
-
Ethanol and Methanol: These alcohols are effective at dissolving the compound due to their polar, protic nature.[2] Ethanol-water mixtures are also commonly used and can offer a good balance of solubility and compatibility for various applications.[3][4]
-
-
Use with Caution (Polar Aprotic Solvents):
-
DMSO (Dimethyl Sulfoxide) & DMF (Dimethylformamide): While these solvents can dissolve the compound, they should be used with caution. Ensure the solvent is anhydrous, as residual water can affect stability. Some polar aprotic solvents can be reactive, so it's crucial to assess compatibility for your specific application.
-
-
Not Recommended (Non-Polar Solvents):
-
Toluene, Hexanes, Dichloromethane (DCM): The compound is expected to have poor solubility in non-polar solvents due to the significant mismatch in polarity.[2]
-
Solvent Selection Summary
| Solvent Class | Examples | Suitability | Key Considerations |
| Polar Protic | Water, Ethanol, Methanol | High | Excellent solubility due to hydrogen bonding and the salt form.[2][5] Monitor pH in aqueous solutions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Good solvating power. Use high-purity, anhydrous grades. Potential for reactivity in long-term storage. |
| Non-Polar | Hexanes, Toluene, DCM | Low | Poor solubility is expected.[2] Not suitable for creating stock solutions. |
Q2: How do pH and temperature affect the stability of the compound in solution?
A2: Both pH and temperature are critical factors that can significantly influence the degradation rate of this compound.[6]
-
pH:
-
Neutral to Slightly Acidic (pH 4-7): The compound is expected to be relatively stable in this range. The protonated amine (from the hydrochloride salt) is less susceptible to oxidation.
-
Strongly Acidic (pH < 4): In highly acidic conditions, particularly with heating, there is a risk of acid-catalyzed dehydration of the secondary alcohol.[7]
-
Alkaline (pH > 8): In basic conditions, the free amine is present, which can be more susceptible to oxidative degradation. Furthermore, prolonged exposure to strong bases at elevated temperatures may promote other degradation pathways.[7]
-
-
Temperature:
-
Higher temperatures accelerate chemical reactions, including degradation.[8] Therefore, solutions should be stored at recommended cool temperatures (e.g., 2–8°C) to minimize degradation.[1] For long-term storage, freezing (-20°C or -80°C) is often preferable, but perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate upon cycling.
-
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of an amino alcohol, two primary degradation pathways are of concern, especially under forced degradation conditions: oxidation and dehydration.[7] Understanding these pathways is crucial for developing stability-indicating analytical methods.[9]
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which would yield the corresponding ketone, 2-amino-1-(2-fluorophenyl)ethan-1-one. This is a common degradation pathway for similar molecules and can be promoted by exposure to air (oxygen), trace metals, or oxidizing agents.[7][10] The free amine can also be a site for oxidation.
-
Dehydration: Under strongly acidic conditions and heat, the secondary alcohol can be eliminated via a dehydration reaction to form 1-(2-fluorophenyl)-2-aminoethene (a styrene derivative).[7] This is a significant concern if samples are prepared in strong acid for analysis or purification.
Caption: Potential degradation pathways for 2-Amino-1-(2-fluorophenyl)ethanol.
Q4: What are the ideal short-term and long-term storage conditions for solutions?
A4: Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: As a solid, the hydrochloride salt is hygroscopic.[1] Store at 2–8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere like nitrogen or argon.[1]
-
Short-Term (Solutions, < 24-48 hours): Store solutions at 2–8°C in tightly capped vials, protected from light. Use freshly prepared solutions whenever possible for the most reliable results.
-
Long-Term (Solutions, > 48 hours): For long-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot completely and bring it to room temperature slowly. A stability study is highly recommended to confirm that no degradation or precipitation occurs under your specific storage conditions.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Unexpected peaks appear in my HPLC chromatogram after sample preparation.
-
Possible Cause 1: Degradation. The new peaks may be degradation products. The appearance of new, smaller peaks, often with a corresponding decrease in the main peak area, is a classic sign of compound instability.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Immediately dissolve the solid compound in your mobile phase or a known stable solvent and inject it. This will serve as your t=0 reference.
-
Review Your Sample Preparation: Are you using extreme pH, high temperatures, or leaving the solution exposed to light or air for extended periods?
-
Perform a Forced Degradation Study (see Protocol 2): This will help you intentionally generate degradation products and confirm if the retention times of your unknown peaks match those of known degradants (e.g., from oxidative or acid stress).[9]
-
Use LC-MS: If available, use a mass spectrometer to get the mass of the unknown peaks. This can provide definitive evidence for the structure of the degradation products (e.g., a mass corresponding to the ketone or styrene analog).[10][11]
-
-
-
Possible Cause 2: Solvent Impurities or Reactivity. The solvent itself may contain impurities or be reacting with your compound.
-
Troubleshooting Steps:
-
Run a Solvent Blank: Inject a sample of the solvent you used for sample preparation to check for contaminant peaks.
-
Use High-Purity Solvents: Always use HPLC-grade or higher-purity solvents to minimize impurities.
-
Check for Solvent-Analyte Interactions: Some solvents, like DMSO, can degrade over time or under certain conditions. Consider preparing a fresh solution in a different recommended solvent (e.g., ethanol) and compare the chromatograms.
-
-
Issue 2: I'm observing poor recovery or loss of potency of my compound in solution over a short period.
-
Possible Cause 1: Adsorption to Surfaces. Polar compounds can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Troubleshooting Steps:
-
Use Silanized Glassware: Silanizing glass vials creates a more inert surface and can significantly reduce adsorption.[7]
-
Consider Different Vial Materials: Polypropylene vials may sometimes be a better choice than glass, but this should be tested.
-
Increase Concentration: If possible, work with higher concentration stock solutions and perform dilutions immediately before use.
-
-
-
Possible Cause 2: Chemical Instability. The compound is degrading in your chosen solvent or under your storage conditions.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: Is the pH of your solution appropriate? If using an aqueous buffer, ensure it is within the stable pH range (4-7).
-
Confirm Storage Conditions: Ensure solutions are stored protected from light and at a reduced temperature (2–8°C or frozen).[1]
-
Conduct a Time-Course Experiment: Prepare a solution and analyze it by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under your typical experimental conditions. This will quantify the rate of degradation.
-
-
Issue 3: My solution has changed color or developed a precipitate.
-
Possible Cause 1: Degradation. The formation of colored byproducts can indicate significant degradation, often through oxidative pathways.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that has changed color, as its integrity is compromised.
-
Review Storage and Handling: This is often caused by prolonged exposure to light and/or air (oxygen). Prepare fresh solutions and consider purging the vial headspace with an inert gas (nitrogen or argon) before sealing for storage.
-
-
-
Possible Cause 2: Precipitation. The compound may be coming out of solution.
-
Troubleshooting Steps:
-
Check Solubility Limits: You may have exceeded the compound's solubility in the chosen solvent. Try preparing a more dilute solution or gently warming the solution to aid dissolution (but be cautious of temperature-induced degradation).
-
Temperature Effects: Solubility is often temperature-dependent. If a solution was prepared warm and then stored in the refrigerator, the compound may precipitate. Allow the solution to return to room temperature and check if it redissolves.
-
pH Effects: The solubility of amino alcohols can be highly pH-dependent. A change in the buffer's pH could cause the compound to crash out of solution. Verify the pH of your final solution.
-
-
Experimental Protocols
Protocol 1: General Procedure for Solution Preparation
This protocol provides a standardized method for preparing solutions to minimize variability and potential degradation.
-
Pre-analysis: Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of solid compound in a clean, dry weighing vessel.
-
Dissolution:
-
Transfer the solid to an appropriate volumetric flask (e.g., silanized glass for low concentrations).
-
Add approximately 50-70% of the final volume of the chosen high-purity solvent (e.g., HPLC-grade water or ethanol).
-
Gently swirl or sonicate the flask until the solid is completely dissolved. Avoid excessive heating.
-
-
Final Volume: Once dissolved, add the solvent to the final volume mark.
-
Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Storage: If not for immediate use, transfer the solution to a clearly labeled, light-protected vial, purge with inert gas if necessary, and store at the appropriate temperature (2–8°C for short-term, ≤ -20°C for long-term).
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the intrinsic stability of the compound.[9][12] This protocol outlines a typical approach.
// Nodes Start [label="Prepare 1 mg/mL Stock Solution\nin Acetonitrile or Methanol", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Prep_Acid [label="Acidic Stress:\nDilute with 0.1 M HCl\nto 100 µg/mL", fillcolor="#FEF7E0"]; Prep_Base [label="Alkaline Stress:\nDilute with 0.1 M NaOH\nto 100 µg/mL", fillcolor="#FEF7E0"]; Prep_Ox [label="Oxidative Stress:\nDilute with 3% H₂O₂\nto 100 µg/mL", fillcolor="#FEF7E0"]; Prep_Control [label="Control:\nDilute with Water\nto 100 µg/mL", fillcolor="#E6F4EA"]; Incubate [label="Incubate all samples\nat 60°C", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Sample [label="Withdraw aliquots at\n0, 2, 8, 24 hours"]; Neutralize [label="Neutralize Acid/Base\nsamples immediately"]; Analyze [label="Analyze all samples by\nStability-Indicating HPLC-UV/MS", shape=parallelogram, fillcolor="#E8F0FE"]; Evaluate [label="Evaluate Data:\nQuantify parent compound loss\n& identify degradation products", shape=ellipse, fillcolor="#E8F0FE"];
// Edges Start -> {Prep_Acid, Prep_Base, Prep_Ox, Prep_Control} [style=solid]; Prep_Acid -> Incubate; Prep_Base -> Incubate; Prep_Ox -> Incubate; Prep_Control -> Incubate; Incubate -> Sample; Sample -> Neutralize; Neutralize -> Analyze; Analyze -> Evaluate; }
Caption: Workflow for a forced degradation study.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or acetonitrile.[7]
-
Preparation of Stress Samples: For each condition, dilute the stock solution to a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: Dilute with 0.1 M HCl.
-
Base Hydrolysis: Dilute with 0.1 M NaOH.
-
Oxidative Degradation: Dilute with 3% hydrogen peroxide (H₂O₂).[1]
-
Control Sample: Dilute with purified water (or the primary solvent if not aqueous).
-
-
Incubation: Incubate all prepared solutions in a temperature-controlled bath at 60°C.[7] Keep a parallel set of samples at room temperature, protected from light, as a baseline control.
-
Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[7]
-
Sample Neutralization: Immediately after withdrawal, neutralize the acidic and alkaline samples to halt further degradation before analysis. For example, add an equivalent amount of 0.1 M NaOH to the acidic sample and 0.1 M HCl to the alkaline sample.
-
Analysis: Analyze all samples (including controls and neutralized samples) using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and characterize any significant degradation products that appear.
-
Expected Outcomes from Forced Degradation
| Stress Condition | Expected Stability Profile | Likely Major Degradation Products |
| 0.1 M HCl, 60°C | Moderate to Low Stability | Dehydration product (styrene analog).[7] |
| 0.1 M NaOH, 60°C | Moderate Stability | Potential for oxidation or other base-catalyzed reactions.[7] |
| 3% H₂O₂, RT | Low Stability | Oxidation product (ketone).[1][7] |
| Heat (60°C), Neutral | High Stability | Minimal degradation is expected, but this confirms thermal stability. |
References
-
Thummar, N., Patel, V., & Dudhat, K. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309. Retrieved from [Link]
-
Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 994-1003. Retrieved from [Link]
- Waterman, K. C. (2007). Stability: Physical and Chemical. In Pharmaceutical Development.
-
Dai, Y., et al. (2016). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 21(12), 1689. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]
-
Ferreira, L. A., & Pinho, S. P. (2019). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved from [Link]
-
Yu, Z., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(9), 2496-2505. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. Retrieved from [Link]
-
Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(3), 1481-1500. Retrieved from [Link]
-
Thummar, N., Patel, V., & Dudhat, K. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Retrieved from [Link]
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical Sciences and research, 7(5), 238.
-
U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology Online, 24(1), 1-14.
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 7(7), 703-711. Retrieved from [Link]
-
Dakal, T. C., et al. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Nanomaterials, 13(21), 2873. Retrieved from [Link]
-
Wang, H., et al. (2020). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Journal of Chromatography B, 1152, 122249. Retrieved from [Link]
Sources
- 1. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Synthesis of β-Amino Alcohols
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Ring-Opening of Epoxides with Amines - The Workhorse Reaction
The aminolysis of epoxides is a robust and versatile method for the synthesis of β-amino alcohols. However, its success is contingent on controlling key reaction parameters. This section addresses the most common issues encountered during this procedure.
FAQ 1: My epoxide ring-opening reaction is giving me a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the ring-opening of unsymmetrical epoxides is a critical aspect of β-amino alcohol synthesis. The outcome of the nucleophilic attack by the amine is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[1][2]
Understanding the Causality:
-
Under Basic or Neutral Conditions (SN2-type mechanism): In the absence of a strong acid catalyst, the amine acts as a nucleophile and attacks the epoxide ring via an SN2 mechanism. This attack is primarily governed by steric hindrance . The nucleophile will preferentially attack the less substituted carbon atom of the epoxide.[3] For terminal epoxides, this results in the formation of a primary alcohol and a secondary amine.
-
Under Acidic Conditions (SN1-type mechanism): In the presence of a Brønsted or Lewis acid catalyst, the epoxide oxygen is protonated or coordinated, which activates the epoxide ring. This can lead to a partial positive charge development on the carbon atoms. The nucleophilic attack will then occur at the carbon atom that can better stabilize this positive charge, which is typically the more substituted carbon atom . For instance, with styrene oxide, the benzylic position is favored for attack due to the stabilization of the carbocation-like transition state by the phenyl ring.[1]
Troubleshooting Strategies:
-
Choice of Catalyst:
-
To favor attack at the less hindered carbon, minimize or avoid the use of strong acid catalysts. Reactions can often proceed with gentle heating or under solvent-free conditions.[4]
-
To favor attack at the more substituted carbon, employ a suitable Lewis or Brønsted acid catalyst.
-
-
Nature of the Amine:
-
Aliphatic amines , being more basic and generally less sterically hindered, tend to favor attack at the less substituted carbon.[1]
-
Aromatic amines , being weaker nucleophiles, often require activation of the epoxide and can show a preference for the more substituted carbon, especially with styrenyl or benzylic epoxides.[1]
-
-
Epoxide Structure:
-
Terminal aliphatic epoxides: With aliphatic amines, the attack will almost exclusively occur at the terminal, less substituted carbon.
-
Styrene oxide and its derivatives: With aromatic amines and under acidic catalysis, the attack will predominantly occur at the benzylic carbon. With aliphatic amines, a mixture of regioisomers can be expected, with the ratio influenced by the specific amine and reaction conditions.
-
Internal epoxides: Ring-opening of internal epoxides can be less regioselective and may lead to a mixture of products. The stereochemistry of the starting epoxide will also dictate the stereochemistry of the product.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Summary of Expected Regioselectivity:
| Epoxide Type | Amine Type | Predominant Mechanism | Major Product |
| Terminal Aliphatic | Aliphatic | SN2 | Attack at terminal carbon |
| Terminal Aliphatic | Aromatic | SN2 (often slow) | Attack at terminal carbon |
| Styrene Oxide | Aliphatic | Mixture | Dependent on conditions |
| Styrene Oxide | Aromatic | SN1-like (with catalyst) | Attack at benzylic carbon |
| Internal (unsymmetrical) | Aliphatic/Aromatic | Mixture | Highly dependent on substrate and conditions |
FAQ 2: My reaction is sluggish, and I'm getting low yields. What can I do to improve the reaction rate and conversion?
Answer:
Low reactivity in epoxide aminolysis can be a common issue, particularly with less reactive amines or sterically hindered substrates. Several strategies can be employed to accelerate the reaction and improve yields.
Causality and Troubleshooting:
-
Insufficient Nucleophilicity of the Amine: Aromatic amines and sterically hindered amines are generally less nucleophilic than primary aliphatic amines.
-
Solution: Increase the reaction temperature. Microwave heating can be particularly effective in reducing reaction times.[5] Consider using a catalyst to activate the epoxide (see below).
-
-
Steric Hindrance: If either the epoxide or the amine is sterically bulky, the SN2 attack will be slow.
-
Solution: Prolonged reaction times at elevated temperatures may be necessary. The use of a less sterically demanding amine, if possible, is another option.
-
-
Lack of Epoxide Activation: For weakly nucleophilic amines, the epoxide ring may not be sufficiently electrophilic for the reaction to proceed at a reasonable rate.
-
Solution: Employ a catalyst. A wide range of Lewis acids (e.g., Zn(ClO4)2, Sc(OTf)3, YCl3) and solid-supported catalysts (e.g., silica gel, sulfated tin oxide) have been shown to be effective.[4][6][7][8] These catalysts coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
-
Experimental Protocol: Catalytic Aminolysis of Styrene Oxide with Aniline
This protocol provides a general procedure for a catalyzed epoxide opening.
-
To a stirred solution of styrene oxide (1 mmol) and aniline (1 mmol) in a suitable solvent (e.g., acetonitrile, or under solvent-free conditions), add the catalyst (e.g., 2 mol% sulfated tin oxide).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/n-hexane, 1:5).[6]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether).
-
If a solid catalyst was used, filter it off and wash with the same solvent.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 3: I'm observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products can significantly reduce the yield and complicate the purification of the desired β-amino alcohol. The most common side reactions in epoxide aminolysis are bis-alkylation, rearrangement to carbonyl compounds, and polymerization.
Common Side Reactions and Their Mitigation:
-
Bis-alkylation (Over-alkylation): The product β-amino alcohol is also a nucleophile and can react with another molecule of the epoxide, leading to the formation of a di-adduct. This is more prevalent with primary amines.
-
How to Detect: Look for higher molecular weight byproducts in your mass spectrometry data and additional signals in the 1H NMR spectrum.
-
Mitigation:
-
Use an excess of the amine: Using a 2 to 5-fold excess of the amine can statistically favor the reaction of the epoxide with the starting amine over the product.
-
Slow addition of the epoxide: Adding the epoxide slowly to a solution of the amine can maintain a low concentration of the epoxide, thus minimizing the chance of the product reacting with it.
-
-
-
Rearrangement to Carbonyl Compounds: Under strongly acidic or high-temperature conditions, epoxides can rearrange to aldehydes or ketones.
-
How to Detect: The presence of a carbonyl peak in the IR spectrum and characteristic aldehyde or ketone signals in the 1H and 13C NMR spectra of the crude product.
-
Mitigation:
-
Avoid harsh acidic conditions: Use milder Lewis acids or perform the reaction under neutral conditions.
-
Control the temperature: Avoid excessively high reaction temperatures.
-
-
-
Polymerization: Epoxides can polymerize under strongly acidic or basic conditions.[9]
-
How to Detect: Formation of an insoluble, often sticky, material in the reaction flask.
-
Mitigation:
-
Careful control of pH: Avoid strong acids and bases.
-
Use appropriate stoichiometry: Ensure that the nucleophile is present in a sufficient amount to react with the epoxide before polymerization can occur.
-
-
Troubleshooting Flowchart for Side Product Formation:
Caption: Troubleshooting flowchart for common side reactions.
Section 2: Asymmetric Synthesis of β-Amino Alcohols
Achieving high enantioselectivity is often the primary goal in the synthesis of β-amino alcohols for pharmaceutical applications. This section addresses common challenges in stereoselective methods.
FAQ 4: My asymmetric aminohydroxylation (AA) reaction is giving low enantioselectivity. How can I improve it?
Answer:
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the synthesis of chiral vicinal amino alcohols.[10] However, achieving high enantioselectivity can be challenging and is influenced by several factors.[11]
Key Factors Influencing Enantioselectivity in Sharpless AA:
-
Ligand Choice: The chiral ligand is the primary source of enantioselectivity. The most common ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD), such as (DHQ)2PHAL and (DHQD)2PHAL. The choice between the DHQ and DHQD-based ligands determines the absolute stereochemistry of the product. Ensure you are using the correct ligand for the desired enantiomer.
-
Nitrogen Source: The nature of the nitrogen source can impact both the yield and the enantioselectivity. While chloramine-T is common, other reagents like N-bromoacetamide or carbamate-based nitrogen sources can sometimes provide better results for specific substrates.[12]
-
Reaction Conditions:
-
Solvent: A biphasic solvent system, typically t-butanol/water, is crucial for the catalytic cycle. The aqueous phase is necessary for the hydrolysis of the osmium-glycolate intermediate.[12]
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity, although it may decrease the reaction rate.
-
Concentration: Running the reaction under more dilute conditions can favor the hydrolysis of the intermediate and suppress side reactions that may lower the enantioselectivity.[12]
-
Troubleshooting Low Enantioselectivity in Sharpless AA:
-
Verify Ligand Purity: Ensure the chiral ligand is of high purity and has not racemized.
-
Optimize Solvent Ratio: The ratio of the organic solvent to water can be critical. Experiment with different ratios to find the optimal conditions for your substrate.
-
Screen Nitrogen Sources: If possible, try different nitrogen sources to see if they have a beneficial effect on the enantioselectivity.
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures.
-
Check for Competing Racemic Background Reaction: Ensure that the uncatalyzed reaction is not significant, as this will produce a racemic product and lower the overall enantiomeric excess.
Section 3: Purification of β-Amino Alcohols
The final step in any synthesis is the purification of the product. β-amino alcohols can present unique challenges due to their polarity and basicity.
FAQ 5: I'm having difficulty purifying my β-amino alcohol by column chromatography. What are some effective strategies?
Answer:
The purification of β-amino alcohols by silica gel chromatography can be challenging due to their polar nature and the basicity of the amine group, which can lead to tailing and poor separation.[7]
Strategies for Successful Column Chromatography of β-Amino Alcohols:
-
Solvent System Selection:
-
A common and effective eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[13][14]
-
For more polar β-amino alcohols, a mixture of dichloromethane (DCM) and methanol is often used.[13]
-
To mitigate tailing caused by the basic amine group, it is highly recommended to add a small amount of a basic modifier to the eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-2%. Alternatively, a solution of ammonia in methanol can be used as the polar component of the mobile phase.[15]
-
-
Stationary Phase Modification:
-
Deactivation of Silica Gel: Pre-treating the silica gel with the eluent containing the basic modifier before packing the column can help to neutralize the acidic silanol groups and improve the chromatography.
-
Use of Alumina: For very basic compounds, using neutral or basic alumina as the stationary phase can be a good alternative to silica gel.
-
General Protocol for Flash Column Chromatography of a β-Amino Alcohol:
-
Choose an appropriate solvent system: Determine the optimal eluent composition by TLC analysis. A good starting point is a solvent system that gives your product an Rf value of around 0.2-0.3. Remember to add a basic modifier if you observe streaking on the TLC plate.
-
Prepare the column: Pack the column with silica gel slurried in the chosen eluent.
-
Load the sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elute the column: Run the column with the chosen eluent, collecting fractions.
-
Analyze the fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
FAQ 6: My β-amino alcohol is difficult to crystallize. What techniques can I try?
Answer:
Crystallization is an excellent method for purifying β-amino alcohols, especially for obtaining enantiomerically pure material.[16][17] However, their polarity and potential for hydrogen bonding can sometimes make crystallization challenging.
Tips for Crystallizing β-Amino Alcohols:
-
Solvent Selection:
-
Single Solvent Crystallization: Try dissolving your compound in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly. Good single solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures of these with water.
-
Two-Solvent System (Anti-solvent Crystallization): Dissolve your compound in a small amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs include ethanol/ether, ethyl acetate/hexanes, and methanol/water.
-
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to initiate crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal formation.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.
-
-
Purification Prior to Crystallization: Ensure your compound is reasonably pure before attempting crystallization, as impurities can inhibit crystal growth. A preliminary purification by column chromatography may be necessary.
References
- O'Brien, P. (1998). The Sharpless Asymmetric Aminohydroxylation.
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2008). Sulfated tin oxide as an efficient and reusable catalyst for the synthesis of β-amino alcohols. Tetrahedron Letters, 49(29-30), 4579-4582.
- Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring opening of epoxides with amines in the presence of silica gel. Canadian Journal of Chemistry, 81(10), 1155-1158.
- Wang, Z., & Wang, J. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino alcohols. Chemical Society Reviews, 39(5), 1596-1606.
- Chakraborti, A. K., Rudrawar, S., & Kondaskar, A. (2004). The reaction of epoxides with amines: regioselectivity and the role of the catalyst. Organic & Biomolecular Chemistry, 2(10), 1277-1280.
- Gao, Y., & Sharpless, K. B. (1987). Asymmetric aminohydroxylation of olefins. Journal of the American Chemical Society, 109(19), 5765-5780.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
- Metro, T. X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2006). Highly enantioselective synthesis of β-amino alcohols. Organic Letters, 8(16), 3509-3512.
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-38.
- Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
- Biotools, B. V. (n.d.).
- Kamble, V. T., Bondle, G. M., & Kadam, S. S. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 44933-44940.
- Organic Chemistry Portal. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Martinez, A. G., & Alvarez, R. M. (2004). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Tetrahedron: Asymmetry, 15(10), 1607-1613.
- Zhang, W., & Wang, J. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino alcohols. Chemical Society Reviews, 39(5), 1596-1606.
- Rodriguez, J. R., & Svejstrup, T. D. (2017). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Organic Letters, 19(18), 4888-4891.
- Jensen, K. F., & McQuade, D. T. (2012). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for the synthesis of substituted piperidines. The Journal of Organic Chemistry, 77(17), 7433-7443.
- Saidi, M. R., & Azizi, N. (2005). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Evans, D. A., & Chapman, K. T. (1988). The First Directed Reduction of β-Alkoxy Ketones to anti-1,3-Diol Monoethers: Identification of Spectator and Director Alkoxy Groups. Journal of the American Chemical Society, 110(13), 4373-4375.
- Kroutil, W., & Faber, K. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(10), 4277-4287.
- O'Brien, P. (1998). The Sharpless Asymmetric Aminohydroxylation.
- Martinez, A. G., & Alvarez, R. M. (2004). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Tetrahedron: Asymmetry, 15(10), 1607-1613.
- Reddit. (n.d.).
- Frostburg State University Chemistry Department. (2018, March 2). Regioselectivity of epoxide ring-opening [Video]. YouTube.
- Organic Chemistry Portal. (n.d.).
- Movassaghi, M., & Hunt, D. K. (2007). Iminologous epoxide ring-closure. Organic Letters, 9(5), 811-814.
- Jensen, K. F. (2012).
- MacMillan, D. W. C. (2008). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. Journal of the American Chemical Society, 130(34), 11466-11467.
- Davies, S. G., & Smith, A. D. (2004). Vicinal amino alcohols. Tetrahedron: Asymmetry, 15(10), 1593-1605.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-348.
- Evans, D. A., & Chapman, K. T. (1988). Selective Reduction of β-Hydroxy Ketones. Journal of the American Chemical Society, 110(13), 4371-4373.
- Khan, I., & Ali, S. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 23(10), 2542.
- Paradisi, F., & Tamborini, L. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
- Common Organic Chemistry. (n.d.).
- Sussex Drug Discovery Centre. (2016, June 2).
- Evans, D. A., & Chapman, K. T. (1988). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry, 53(23), 5517-5519.
- Shivarkar, A. B., Gupte, S. P., & Chaudhari, R. V. (2006). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.
- University of Toronto. (n.d.). Enantioselective Reduction of Ketones.
- Mabry, J. C., & Britton, R. (2017). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Molecules, 22(11), 1898.
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Technical Support Center: Enantioselective Synthesis of 2-Amino-1-Arylethanols
Welcome to the technical support center for the enantioselective synthesis of 2-amino-1-arylethanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital chiral building blocks. Chiral 1,2-amino alcohols are crucial structural motifs in many pharmaceutical molecules.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory, ensuring you can achieve high yields and excellent enantioselectivity in your reactions.
Troubleshooting Guide: From Problem to Solution
This section is structured to help you quickly identify and resolve specific issues you may be facing during the synthesis of 2-amino-1-arylethanols.
Problem 1: Low Enantioselectivity (Low ee%)
You've run your asymmetric reduction of an α-amino ketone, but the enantiomeric excess (ee%) of your 2-amino-1-arylethanol is disappointingly low.
-
Ineffective Chiral Catalyst or Ligand: The choice of catalyst is paramount for achieving high enantioselectivity.[2]
-
Troubleshooting Steps:
-
Catalyst Screening: If using a metal-catalyzed reaction (e.g., Noyori or CBS reduction), screen a variety of chiral ligands. For instance, in Ru-catalyzed hydrogenations, ligands like BINAP and its derivatives are common, but sometimes a different ligand class, such as those with a spiro backbone, may be more effective.
-
Biocatalytic Alternatives: Consider using an enzyme-catalyzed approach. Enzymes often operate with high enantioselectivity under mild conditions.[3] Transaminases and amine dehydrogenases are excellent options for the asymmetric synthesis of chiral amino alcohols.[4][5]
-
Catalyst Purity and Handling: Ensure your catalyst is of high purity and has been handled under appropriate inert conditions if it is air or moisture sensitive. For example, the Corey-Bakshi-Shibata (CBS) catalyst's effectiveness can be significantly reduced by the presence of water.[6]
-
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all have a profound impact on enantioselectivity.
-
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity.[2] Perform a temperature screen (e.g., from room temperature down to -78 °C) to find the optimal condition for your substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a range of solvents (e.g., THF, toluene, methanol, dichloromethane) to identify the one that gives the best enantioselectivity.
-
Pressure Adjustments (for Hydrogenation): In asymmetric hydrogenations, the hydrogen pressure can affect the reaction rate and selectivity. Optimize the pressure to achieve the best results.
-
-
-
Racemization during Reaction or Workup: The desired enantiomer may be racemizing under the reaction or workup conditions.[2]
-
Troubleshooting Steps:
-
Monitor ee% Over Time: Take aliquots from the reaction at different time points to determine if the ee% is decreasing as the reaction progresses.
-
pH Control during Workup: Basic or acidic conditions can sometimes lead to racemization, especially if the amino or hydroxyl group is unprotected.[7] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.
-
Temperature of Workup: Perform the workup at a low temperature to minimize the risk of racemization.
-
-
Problem 2: Low or No Yield
Your reaction is complete, but the isolated yield of the desired 2-amino-1-arylethanol is much lower than expected.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like TLC, GC, or NMR to monitor the reaction progress and ensure it has reached completion before workup.[2]
-
Increase Reaction Time or Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature, but be mindful of the potential impact on enantioselectivity.
-
Catalyst Loading: Increase the catalyst loading in increments to see if it improves the conversion rate.
-
-
-
Side Product Formation: Competing side reactions may be consuming your starting material or product.
-
Troubleshooting Steps:
-
Analyze Crude Mixture: Use NMR or LC-MS to identify the major side products. Understanding what is being formed can provide clues about the undesired reaction pathway.
-
Protecting Groups: If your substrate has other reactive functional groups, consider using protecting groups to prevent side reactions.[8][9] For the amino group, common protecting groups include Boc and Cbz.[9]
-
Choice of Reducing Agent: In reductions, the choice of hydride source can influence side reactions. For example, in some cases, a milder reducing agent may be necessary to avoid over-reduction or other undesired transformations.
-
-
-
Product Loss During Purification: The physical properties of 2-amino-1-arylethanols can make them challenging to isolate.
-
Troubleshooting Steps:
-
Extraction Optimization: These compounds can be polar and water-soluble.[2] Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent. "Salting out" the aqueous layer by adding NaCl can improve extraction efficiency.[2]
-
Purification Method: For volatile products, consider distillation under reduced pressure with a cold trap.[2] If the product is a solid, recrystallization can be an effective purification method.[2] Flash chromatography is also a common technique, but care must be taken to choose an appropriate solvent system to avoid product loss on the column.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the amino functionality?
The choice of protecting group is critical and depends on the subsequent reaction conditions you plan to employ.[2] The ideal protecting group should be easy to install, stable to the reaction conditions, and readily removed without affecting the rest of the molecule.[11]
| Protecting Group | Common Reagent for Installation | Stability | Common Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to basic and hydrogenolysis conditions | Acidic conditions (e.g., TFA, HCl in dioxane) |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Stable to acidic and basic conditions | Catalytic hydrogenolysis (H₂, Pd/C) |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Stable to acidic and hydrogenolysis conditions | Basic conditions (e.g., piperidine in DMF) |
Q2: What are the advantages of biocatalysis for the synthesis of chiral 2-amino-1-arylethanols?
Biocatalysis offers several advantages over traditional chemical synthesis:[3][4]
-
High Enantioselectivity: Enzymes are often highly stereoselective, leading to products with excellent ee%.[3]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near room temperature and atmospheric pressure, which can prevent problems like racemization and epimerization.[3]
-
Environmental Benefits: Enzymes are biodegradable catalysts, and the reactions are often run in aqueous media, reducing the need for organic solvents.
-
High Chemo- and Regioselectivity: Enzymes can selectively react with one functional group in a multifunctional molecule, often eliminating the need for protecting groups.[12]
Q3: My reaction is very sensitive to air and moisture. What are the best practices for setting up an anhydrous and inert reaction?
For air- and moisture-sensitive reactions, such as those involving organometallic catalysts or certain reducing agents, proper technique is crucial.
-
Glassware: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.
-
Solvents and Reagents: Use anhydrous solvents, typically purchased in sealed bottles or dried using a solvent purification system. Ensure all liquid reagents are transferred via syringe. Solid reagents should be weighed quickly and added under a positive pressure of inert gas.
-
Inert Atmosphere: Assemble your reaction apparatus and purge it with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler.
Experimental Workflow Diagrams
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Decision tree for purification strategy.
References
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022-01-04).
- Enantioselective Synthesis of β-amino acids: A Review - ResearchGate.
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PubMed Central.
- WO1991008196A2 - Process for racemization of optically active arylethanolamines - Google Patents.
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling | Organic Letters - ACS Publications. (2021-08-04).
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. (2024-04-22).
- The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group.
- Protective Groups - Organic Chemistry Portal.
- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI.
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Publications.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry.
- Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol - Benchchem.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - MDPI. (2023-07-25).
- discovery and synthesis of chiral amino alcohols - Benchchem.
- Multi-step biocatalytic strategies for chiral amino alcohol synthesis - ResearchGate. (2025-08-06).
- Protecting groups in amino acids - ResearchGate. (2012-04-11).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 8. Protective Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
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- 11. researchgate.net [researchgate.net]
- 12. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. As a chiral amino alcohol hydrochloride, this compound presents a unique combination of purification hurdles, from achieving high chemical purity to ensuring the desired enantiomeric excess. This document provides in-depth troubleshooting advice and validated protocols grounded in chemical principles to help you navigate these complexities.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low Chemical Purity & Unexpected Analytical Signals
Question: My post-reaction crude product shows multiple spots on TLC and several unexpected peaks in the HPLC/NMR analysis. What are the likely impurities and how can I remove them?
Answer: Low chemical purity is often due to a combination of unreacted starting materials, synthetic byproducts, and degradation products. The presence of a fluorine atom on the phenyl ring can influence the reactivity of intermediates, potentially leading to side reactions.[1]
Common Impurities and Their Origins:
| Impurity Type | Potential Source / Causality | Recommended Analytical Method |
| Residual Starting Materials | Incomplete reaction (e.g., unreacted 2-fluoroacetophenone precursor). | HPLC, GC-MS, ¹H NMR |
| Over-reduction Products | If a strong reducing agent like LiAlH₄ is used, the aromatic fluorine can sometimes be cleaved, yielding 2-amino-1-phenylethanol. | HPLC, ¹⁹F NMR, Mass Spectrometry |
| Synthetic Byproducts | Dimerization or polymerization, especially under harsh basic or acidic conditions. | HPLC, LC-MS |
| Residual Solvents | Solvents used in the reaction or workup (e.g., ethanol, isopropanol, ethyl acetate) trapped in the solid.[2] | ¹H NMR, GC-HS (Headspace) |
| Water | The hydrochloride salt is often hygroscopic and readily absorbs atmospheric moisture.[2] | Karl Fischer Titration |
Troubleshooting Workflow:
A logical workflow is essential to diagnose and resolve purity issues. The following diagram outlines a decision-making process for purifying the crude product.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution with (+)-Tartaric Acid
-
Convert the racemic this compound back to the free base using a suitable base (e.g., NaOH solution) and extracting with an organic solvent like dichloromethane. Dry and concentrate to obtain the racemic free amine.
-
Dissolve 1 equivalent of the racemic amine in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent, heating if necessary.
-
Slowly add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.
-
Collect the crystals by filtration. Analyze a small sample by chiral HPLC (after converting back to the free amine) to determine the ee%.
-
Recrystallize the salt from the same solvent until the ee% is constant and >99.5%.
-
To recover the enantiopure amine, dissolve the resolved salt in water, basify with NaOH, and extract the free amine. The hydrochloride salt can be reformed by adding HCl in a suitable solvent.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: To maintain stability and prevent water uptake, the compound should be stored at 2–8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere like nitrogen or argon. [2][3]Its hygroscopic nature means that prolonged exposure to air can lead to hydration and potential degradation. [2] Q2: How does the 2-fluoro substituent affect purification? A2: The electron-withdrawing nature of the fluorine atom decreases the basicity (pKa) of the amino group compared to its non-fluorinated analog. This can slightly alter its solubility characteristics in various pH ranges during acid-base extractions. Additionally, the fluorine atom provides a useful handle for analytical characterization via ¹⁹F NMR, which can help identify fluorine-containing impurities.
Q3: What are the minimum analytical tests required for a certificate of analysis (CoA)? A3: A comprehensive CoA for this compound should include:
-
Identity: ¹H NMR and/or FT-IR to confirm the structure.
-
Purity: HPLC is the standard for quantifying the main component and related substance impurities. [4]* Enantiomeric Purity: Chiral HPLC to determine the enantiomeric excess (ee%).
-
Water Content: Karl Fischer titration.
-
Residual Solvents: GC analysis.
Q4: Can I purify the free base and convert it to the HCl salt at the end? A4: Yes, this is often a very effective strategy. The free base is less polar and more soluble in a wider range of organic solvents, making it more amenable to purification by standard column chromatography to remove chemical impurities. After achieving high chemical purity, the free base can be dissolved in a solvent like isopropanol or ethyl acetate, and a stoichiometric amount of HCl (as a solution in isopropanol or as a gas) can be added to precipitate the pure hydrochloride salt. [5][6]
References
- Google Patents, WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof,
-
Organic Syntheses, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID, [Link]
- Google Patents, EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol deriv
-
ACS Organic & Inorganic Au, Synthesis of Fluorinated Amines: A Personal Account, [Link]
-
PubMed, Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study, [Link]
-
MDPI, Recent Advances in Chiral Analysis of Proteins and Peptides, [Link]
-
Nottingham ePrints, New Methods for the Construction of Fluorinated Cyclic Amines and Amides, [Link]
-
ResearchGate, (PDF) Chiral Resolution with Frozen Aqueous Amino Acids, [Link]
- Google Patents, US5118815A - Method for crystalliz
-
ResearchGate, What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?, [Link]
-
PubChem, 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1), [Link]
- Google Patents, United States P
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Chromatography Today, Chiral Amino Acid and Peptide Separations – the Next Generation, [Link]
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Agilent, Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids, [Link]
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ACG Publications, Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin, [Link]
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Miljøstyrelsen, Selected amines and amino alcohols, [Link]
-
ResearchGate, (PDF) (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, [Link]
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Technical Support Center: Optimizing Catalytic Asymmetric Synthesis of 2-Amino Alcohols
Welcome to the technical support center for the catalytic asymmetric synthesis of 2-amino alcohols. This valuable class of compounds serves as a cornerstone in pharmaceutical and materials science, making their efficient and stereocontrolled synthesis a critical endeavor.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize their synthetic routes.
We will address frequently encountered challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed troubleshooting, please refer to Part 2.
Q1: My reaction has a low enantiomeric excess (ee). What is the first thing I should check?
A: Before modifying major parameters, first verify the purity of your starting materials (substrate, catalyst, ligand) and ensure your solvent is anhydrous and degassed. Impurities can poison the catalyst or promote a non-selective background reaction. Also, confirm the accuracy of your ee determination method (e.g., chiral HPLC or GC).
Q2: I'm observing low or no conversion. What are the likely culprits?
A: Low conversion points to issues with catalyst activity. This could be due to catalyst deactivation, insufficient catalyst loading, or the presence of inhibiting impurities in the substrate or solvent.[2] Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can degrade many organometallic catalysts.
Q3: Can the choice of the amine-protecting group on my α-amino ketone substrate affect the reaction?
A: Absolutely. The steric and electronic properties of the protecting group can significantly influence how the substrate interacts with the chiral catalyst. Large, bulky protecting groups may hinder the required coordination to the metal center. It is often beneficial to screen different protecting groups (e.g., Boc, Cbz, Ts) to find the optimal one for your specific catalyst system.
Q4: How critical is the reaction temperature?
A: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is more pronounced. However, lowering the temperature will also decrease the reaction rate. Therefore, an optimal temperature must be found that balances high selectivity with a practical reaction time.
Q5: My 2-amino alcohol product is difficult to purify. Any suggestions?
A: 2-amino alcohols can be challenging to purify via standard silica gel chromatography due to their basicity and polarity, which can lead to tailing and decomposition. Consider using alumina instead of silica gel, or treating the silica gel with a base like triethylamine.[3] Alternatively, ion-exchange chromatography can be a highly effective method for purifying these compounds.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to solving more complex experimental problems.
Guide 1: Low Enantioselectivity (ee)
Low enantioselectivity is one of the most common challenges in asymmetric catalysis. A logical, step-by-step approach is crucial to identify the root cause.
Problem: The reaction produces the desired 2-amino alcohol but with an enantiomeric excess that is significantly lower than expected from literature precedents.
Workflow for Troubleshooting Low Enantioselectivity
The following diagram outlines a systematic workflow for diagnosing and resolving issues of low enantioselectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Strategies to improve the enantiomeric excess (ee) in "2-Amino-1-(2-fluorophenyl)ethanol hydrochloride" synthesis
Introduction: Navigating the Chiral Landscape
Welcome to the technical support guide for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. Achieving high enantiomeric excess (ee) for this molecule is a critical challenge for researchers in pharmaceutical development, as stereochemistry dictates biological activity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, optimize your reaction conditions, and overcome common hurdles in achieving enantiopure products.
The synthesis of a specific enantiomer of a chiral 1,2-amino alcohol like this one generally proceeds via two major strategic pathways:
-
Asymmetric Synthesis: Building the desired stereocenter directly from a prochiral precursor, most commonly through the asymmetric reduction of 2-amino-1-(2-fluorophenyl)ethanone.
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers.
This guide will delve into the nuances of both approaches, providing actionable strategies to maximize your enantiomeric excess.
Diagram 1: Strategic Decision Flowchart
Validation & Comparative
A Comparative Guide to 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride and Other Beta-Amino Alcohols for Researchers
This guide provides an in-depth technical comparison of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride with other notable beta-amino alcohols. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced structure-activity relationships and potential applications of this class of compounds. This document delves into the synthesis, physicochemical properties, and pharmacological profiles, supported by experimental data and detailed protocols.
Introduction to Beta-Amino Alcohols: A Cornerstone in Medicinal Chemistry
Beta-amino alcohols are a pivotal class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a key pharmacophore in a vast array of biologically active molecules, including endogenous neurotransmitters and numerous synthetic drugs.[1] Their ability to interact with various biological targets, particularly G-protein coupled receptors (GPCRs), has cemented their importance in pharmacology.
The phenylethanolamine scaffold, a subset of beta-amino alcohols, is the backbone of critical catecholamines like norepinephrine and epinephrine, which regulate a multitude of physiological responses through their action on adrenergic receptors. Consequently, synthetic derivatives of phenylethanolamine are of significant interest in the development of novel therapeutics targeting the adrenergic system.[2]
This guide focuses on this compound, a fluorinated derivative of phenylethanolamine. Fluorination is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] We will compare this compound to its para-substituted isomer, its non-fluorinated parent compound, the endogenous trace amine octopamine, and the key neurotransmitter norepinephrine to elucidate the impact of fluorine substitution and its position on the phenyl ring.
Physicochemical Properties: The Impact of Fluorine Substitution
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a fluorine atom can significantly alter these properties. The table below summarizes key physicochemical parameters for 2-Amino-1-(2-fluorophenyl)ethanol and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| 2-Amino-1-(2-fluorophenyl)ethanol | C₈H₁₀FNO | 155.17 | 0.8178[4] | 46.25[4] | 2[4] | 2[4] |
| 2-Amino-1-(4-fluorophenyl)ethanol | C₈H₁₀FNO | 155.17 | 0.2 | 46.3 | 3 | 2 |
| 2-Amino-1-phenylethanol | C₈H₁₁NO | 137.18 | - | - | - | - |
| Octopamine | C₈H₁₁NO₂ | 153.18 | - | - | - | - |
| Norepinephrine | C₈H₁₁NO₃ | 169.18 | - | - | - | - |
The ortho-position of the fluorine atom in the target compound is expected to influence the conformation of the molecule and its interaction with biological targets differently than a para-substitution due to steric and electronic effects.
Synthesis of this compound: A Representative Protocol
The synthesis of beta-amino alcohols can be achieved through various routes, with the reduction of an alpha-amino ketone being a common and effective method. Below is a representative, two-step protocol for the synthesis of this compound, based on established methodologies for similar compounds.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (10.0 g, 46.1 mmol) in 100 mL of a 7N solution of ammonia in methanol.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the crude product from a mixture of methanol and diethyl ether to yield 2-amino-1-(2-fluorophenyl)ethanone hydrochloride as a solid.
Step 2: Reduction to this compound
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, suspend sodium borohydride (2.6 g, 68.8 mmol) in 100 mL of anhydrous ethanol.
-
Addition of Ketone: Cool the suspension to 0-5 °C in an ice bath. Add a solution of 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (8.7 g, 46.1 mmol) in 50 mL of ethanol dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 50 mL of 1M hydrochloric acid. Concentrate the mixture under reduced pressure.
-
Extraction: Add 100 mL of water to the residue and basify with a 2M sodium hydroxide solution to a pH of approximately 10. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Final Product Formation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Bubble dry hydrogen chloride gas through the filtrate to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Comparative Pharmacological Profile at Adrenergic Receptors
The primary pharmacological targets for phenylethanolamines are the alpha (α) and beta (β) adrenergic receptors. The affinity (Ki) and functional potency (EC50) at these receptor subtypes determine the compound's overall pharmacological effect.
Methodology for Pharmacological Characterization
To provide a framework for the objective comparison of these compounds, we present standardized protocols for key in vitro assays.
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds for various adrenergic receptor subtypes.[1][5][6]
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, β2) in appropriate media.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4 °C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of a known concentration of the appropriate radioligand (e.g., [³H]-Prazosin for α1 receptors, [³H]-Dihydroalprenolol for β receptors), and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine for α receptors, 10 µM propranolol for β receptors).
-
Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol describes a functional assay to determine the potency (EC50) and efficacy of the test compounds as agonists or antagonists at Gs or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[7][8][9]
-
Cell Culture and Plating:
-
Culture cells stably expressing the adrenergic receptor of interest (e.g., β2-AR) in a suitable medium.
-
Plate the cells in a 384-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Agonist Mode:
-
Remove the culture medium and add 10 µL of stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) containing the test compound at various concentrations.
-
Incubate at 37 °C for 30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Add a fixed concentration of a known agonist (e.g., isoproterenol for β2-AR) at its EC80 concentration and incubate for a further 30 minutes.
-
-
cAMP Detection (using a LANCE Ultra cAMP Kit as an example):
-
Add 5 µL of the Eu-cAMP tracer working solution to each well.
-
Add 5 µL of the ULight-anti-cAMP working solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of dual-wavelength detection (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio.
-
For agonist assays, plot the emission ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist assays, plot the emission ratio against the logarithm of the antagonist concentration to determine the IC50 value, from which the Kb (antagonist dissociation constant) can be calculated.
-
Comparative Adrenergic Receptor Binding Profile
The following table presents a summary of the adrenergic receptor binding affinities (Ki in nM) for the selected compounds. It is important to note that the data is compiled from various sources and may not be directly comparable due to different experimental conditions. A comprehensive head-to-head study would be required for a definitive comparison.
| Compound | α1A (Ki, nM) | α2A (Ki, nM) | β1 (Ki, nM) | β2 (Ki, nM) |
| 2-Amino-1-(2-fluorophenyl)ethanol | N/A | N/A | N/A | N/A |
| 2-Amino-1-(4-fluorophenyl)ethanol | N/A | N/A | N/A | N/A |
| 2-Amino-1-phenylethanol | N/A | N/A | N/A | ~7x lower affinity than Norepinephrine[10] |
| Octopamine | N/A | N/A | 316,150 (Ki, µM)[8] | 400-2000x lower affinity than Norepinephrine[10] |
| Norepinephrine | 1.8 | 1.1 | 100,560 (Ki, µM)[8] | 4.8 |
N/A: Data not available in the searched literature.
The lack of specific binding data for the fluorinated compounds highlights a significant knowledge gap and an opportunity for future research.
Functional Activity at Adrenergic Receptors
Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
| Compound | Receptor | Functional Activity | Potency (EC50/IC50) |
| 2-Amino-1-(2-fluorophenyl)ethanol | - | N/A | N/A |
| 2-Amino-1-(4-fluorophenyl)ethanol | - | N/A | N/A |
| 2-Amino-1-phenylethanol | β2 | Agonist | N/A |
| Octopamine | Octopamine Receptors (insect) | Agonist | 0.19 µM[11] |
| Norepinephrine | α and β Adrenergic Receptors | Agonist | Varies by subtype |
N/A: Data not available in the searched literature.
Structure-Activity Relationship (SAR) and Discussion
The comparison of these beta-amino alcohols allows for the elucidation of key structure-activity relationships:
-
Hydroxylation of the Phenyl Ring: The presence and position of hydroxyl groups on the phenyl ring are critical for high affinity and agonist activity at adrenergic receptors. Norepinephrine, with its 3,4-dihydroxy substitution, is a potent agonist at both α and β subtypes.[2] Octopamine, which lacks the meta-hydroxyl group, exhibits significantly lower affinity for mammalian adrenergic receptors.[10]
-
Fluorine Substitution: The introduction of a fluorine atom on the phenyl ring is expected to modulate the compound's properties. While direct data for the ortho- and para-fluoro-phenylethanolamines are lacking, studies on related compounds suggest that a fluoro group can influence affinity. For instance, a meta-fluoro substitution on octopamine enhances its alpha-adrenergic affinity.[12] The position of the fluorine (ortho vs. para) will likely have a differential impact on receptor binding and functional activity due to differences in steric hindrance and electronic effects on the phenylethanolamine pharmacophore.
-
Endogenous vs. Synthetic Derivatives: Norepinephrine serves as the gold standard for adrenergic agonism. Synthetic derivatives, such as the fluorinated compounds, are designed to fine-tune activity, selectivity, and pharmacokinetic properties. 2-Amino-1-phenylethanol, the parent compound of the fluorinated analogs, demonstrates significantly weaker activity than norepinephrine, highlighting the importance of the catechol moiety for potent receptor interaction.[10]
Conclusion and Future Directions
This guide has provided a comparative analysis of this compound and other structurally related beta-amino alcohols. While a complete pharmacological profile for the title compound and its para-isomer is not yet available in the public domain, this document lays the groundwork for such investigations by providing detailed experimental protocols and highlighting key structural features that influence activity at adrenergic receptors.
Future research should focus on a head-to-head comparison of the ortho- and para-fluorinated isomers of 2-amino-1-phenylethanol with their non-fluorinated parent compound and norepinephrine across a full panel of adrenergic receptor subtypes. Such studies would provide invaluable insights into the effects of fluorine substitution and its positional isomers on receptor affinity, selectivity, and functional activity. This knowledge will be instrumental in the rational design of novel beta-amino alcohol derivatives with tailored pharmacological profiles for various therapeutic applications.
References
- Han, K. A., Millar, N. S., Grotewiel, M. S., & Davis, R. L. (1998). A Novel Octopamine Receptor with Preferential Expression in Drosophila Mushroom Bodies. Journal of Neuroscience, 18(10), 3650-3658.
- My-Ngoc, L., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e948.
- Lippert, B., et al. (1979). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 22(7), 770-777.
- Black, J. W., & Langer, S. Z. (1986). Relationship between alpha 2-adrenergic receptor binding sites and the functional receptors inhibiting norepinephrine release in rat cerebral cortex. The Journal of pharmacology and experimental therapeutics, 237(3), 733–739.
- Lymperopoulos, A., et al. (2024). Differential Modulation of Catecholamine and Adipokine Secretion by the Short Chain Fatty Acid Receptor FFAR3 and α2-Adrenergic Receptors in PC12 Cells. International Journal of Molecular Sciences, 25(10), 5208.
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Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]
- Li, Y., et al. (2022). Molecular and Pharmacological Characterization of β-Adrenergic-like Octopamine Receptors in the Endoparasitoid Cotesia chilonis (Hymenoptera: Braconidae). Insects, 13(11), 1046.
- Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
- Croci, T., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 63(3), 168–175.
- Promega Corporation. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- Meyer, J. M., et al. (2014). Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach. Malaria journal, 13, 445.
- Zhang, H., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 26(9), 2465.
- Dudai, Y., & Zvi, S. (1984). High-affinity octopamine receptors revealed in Drosophila by binding of [3H]octopamine. European journal of pharmacology, 103(3-4), 289–296.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Adrenergics Module. Retrieved from [Link]
- Hoshino, M., et al. (2014). Noradrenaline Improves Behavioral Contrast Sensitivity via the β-Adrenergic Receptor. PLoS ONE, 9(2), e88998.
- Shiraishi, A., et al. (2022). Biological functions of α2-adrenergic-like octopamine receptor in Drosophila melanogaster. Insect science, 29(5), 1369–1382.
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Wikipedia. (n.d.). 25N-NBOMe. Retrieved from [Link]
- Wang, Y., et al. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of medicinal chemistry, 65(8), 6049–6063.
- McCarthy, K. D., & de Vellis, J. (1981). Pharmacological identification of the alpha-adrenergic receptor type which inhibits the beta-adrenergic activated adenylate cyclase system in cultured astrocytes. The Journal of pharmacology and experimental therapeutics, 219(1), 123–131.
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PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved from [Link]
- Dunn, C. A., et al. (2021). Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes. eLife, 10, e69383.
-
ResearchGate. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]
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ResearchGate. (2022). Epinephrine (Adrenaline): Falsely reported to have higher affinity for Beta-2 receptors than Alpha-1 receptors?. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]
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The Impact of Fluorination on Phenylethanolamine Pharmacology: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated phenylethanolamines, a class of compounds with significant therapeutic relevance due to their interaction with adrenergic receptors. By examining the effects of fluorination on receptor binding, metabolic stability, and membrane permeability, we aim to provide a comprehensive resource for researchers seeking to modulate the pharmacological profile of this important scaffold.
The Rationale for Fluorination: Enhancing "Drug-Likeness"
The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a molecule.[1] This seemingly minor structural modification can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile. Key advantages of fluorination include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This can block common sites of metabolism, leading to a longer plasma half-life and improved bioavailability.[2]
-
Enhanced Receptor Binding and Selectivity: The introduction of fluorine can alter the electronic distribution and conformation of a molecule, potentially leading to more potent and selective interactions with its biological target.[1][3]
-
Improved Membrane Permeability: Fluorination can increase the lipophilicity of a compound, facilitating its passage across biological membranes such as the blood-brain barrier.[1]
This guide will explore these principles through a direct comparison of fluorinated phenylethanolamine analogs with their parent compound, phenylephrine, a well-characterized phenylethanolamine.
Adrenergic Receptor Binding Affinity: A Tale of Positional Isomers
The pharmacological effects of phenylethanolamines are primarily mediated through their interaction with adrenergic receptors. A seminal study by Kirk et al. provides a direct comparison of the adrenergic receptor binding affinities of ring-fluorinated phenylephrine analogs.[3] The results demonstrate that the position of the fluorine atom on the phenyl ring has a dramatic impact on both the potency and selectivity of the compound for α- and β-adrenergic receptors.
Comparative Adrenergic Receptor Binding Data
The following table summarizes the relative potencies of fluorinated phenylephrine (FPE) analogs compared to the non-fluorinated parent compound, phenylephrine (PE), in various assays.[3]
| Compound | α1-Adrenergic Agonist Potency (Aortic Strip Contraction) | α1-Adrenergic Receptor Displacement ([³H]prazosin) | α2-Adrenergic Receptor Displacement ([³H]clonidine) | β-Adrenergic Receptor Displacement ([³H]dihydroalprenolol) |
| Phenylephrine (PE) | Standard | Standard | Standard | Standard |
| 2-Fluoro-PE (2-FPE) | 2-FPE < 4-FPE < PE < 6-FPE | 2-FPE < 4-FPE < PE < 6-FPE | 2-FPE = 4-FPE ≤ PE < 6-FPE | 6-FPE << 4-FPE ≈ PE < 2-FPE |
| 4-Fluoro-PE (4-FPE) | 4-FPE < PE < 6-FPE | 4-FPE < PE < 6-FPE | 4-FPE = 2-FPE ≤ PE < 6-FPE | 6-FPE << 4-FPE ≈ PE |
| 6-Fluoro-PE (6-FPE) | 6-FPE > PE | 6-FPE > PE | 6-FPE > PE | 6-FPE << PE |
Key Insights from Receptor Binding Studies:
-
Enhanced α-Adrenergic Potency: 6-Fluorophenylephrine (6-FPE) consistently demonstrated higher potency as an α1-adrenergic agonist and greater affinity for both α1- and α2-adrenergic receptors compared to phenylephrine.[3]
-
Altered β-Adrenergic Affinity: Fluorination at the 2-position (2-FPE) led to an increase in affinity for β-adrenergic receptors, while fluorination at the 6-position (6-FPE) dramatically reduced β-adrenergic receptor affinity.[3]
-
Increased Selectivity: As a result of these opposing effects on α- and β-adrenergic receptors, 6-FPE emerged as a significantly more selective α-adrenergic agonist compared to phenylephrine.[3]
These findings underscore the critical role of fluorine's position in directing the pharmacological activity of phenylethanolamines. The observed changes in potency and selectivity are attributed to fluorine-induced conformational changes arising from electrostatic interactions between the fluorine atom and the benzyl hydroxyl group.[3]
Experimental Protocol: Radioligand Binding Assay for Adrenergic Receptors
The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of test compounds (fluorinated and non-fluorinated phenylethanolamines) for α- and β-adrenergic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the target adrenergic receptor subtype (e.g., rat brain membranes).
-
Radioligand specific for the receptor of interest (e.g., [³H]prazosin for α1, [³H]clonidine for α2, [³H]dihydroalprenolol for β).
-
Test compounds (phenylephrine and its fluorinated analogs) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or control.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Metabolic Stability: The Fluorine Shield
A significant challenge in drug development is overcoming rapid metabolism, which can lead to poor bioavailability and a short duration of action.[4] Phenylethanolamines, including phenylephrine, are susceptible to metabolism by monoamine oxidase (MAO) and sulfotransferases.[5][6] Fluorination can effectively "shield" metabolically labile positions on a molecule, thereby enhancing its stability.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard in vitro assay to assess the metabolic stability of a compound using liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated phenylethanolamines.
Materials:
-
Pooled human liver microsomes.
-
Test compounds (phenylephrine and its fluorinated analogs).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Workflow:
Caption: Workflow for an in vitro metabolic stability assay.
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes, the test compound, and phosphate buffer.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k. The intrinsic clearance is calculated as CLint = (0.693 / t½) / (protein concentration).
Membrane Permeability: Crossing the Barrier
The ability of a drug to cross biological membranes is a critical determinant of its absorption and distribution. While no direct comparative data on the membrane permeability of fluorinated phenylephrines was found in the searched literature, the general principle is that fluorination can increase lipophilicity, which often correlates with enhanced passive diffusion across membranes.[1]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting the passive permeability of a compound.
Objective: To determine the permeability coefficient (Pe) of fluorinated and non-fluorinated phenylethanolamines.
Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane.
-
96-well acceptor plate.
-
Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent).
-
Phosphate buffered saline (PBS) at different pH values to mimic physiological conditions.
-
Test compounds.
-
UV-Vis plate reader or LC-MS/MS system for quantification.
Workflow:
Caption: Workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.
-
Donor Plate Preparation: Add the test compound solution to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using an appropriate equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.
Conclusion: A Powerful Strategy for Drug Design
The strategic incorporation of fluorine into the phenylethanolamine scaffold offers a powerful tool for modulating its pharmacological properties. As demonstrated by the direct comparative data on adrenergic receptor binding, the position of the fluorine atom can dramatically influence both the potency and selectivity of the compound.[3] While direct comparative experimental data for metabolic stability and membrane permeability of fluorinated phenylephrines were not identified in the literature reviewed, the well-established principles of medicinal chemistry strongly suggest that fluorination would lead to increased metabolic stability and potentially enhanced membrane permeability.
The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and generate the data necessary to make informed decisions in the design and optimization of novel phenylethanolamine-based therapeutics. By understanding the multifaceted effects of fluorination, scientists can better tailor the pharmacological profiles of these compounds to achieve desired therapeutic outcomes.
References
- Kirk, K. L., et al. (1986). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 29(10), 1982-1988.
- Gelotte, C. K., et al. (2022). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents.
-
U.S. Food and Drug Administration. (2012). NDA 203826: Phenylephrine hydrochloride, USP. Retrieved from [Link]
- Kim, D. S., et al. (2021).
- Ismail, F. M. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Murphy, C. D. (2015). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 10(12), 1327-1339.
- National Center for Biotechnology Information. (2023). Phenylephrine. In StatPearls.
- Pérez-Gordo, M., et al. (2021). Acute-on-chronic liver disease enhances phenylephrine-induced endothelial nitric oxide release in rat mesenteric resistance arteries through enhanced PKA, PI3K/AKT and cGMP signalling pathways. Scientific Reports, 11(1), 1-16.
- Shah, P., & Sripada, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Grunewald, G. L., & Ye, Q. H. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 31(10), 1984–1986.
- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.
- Kirk, K. L., et al. (1985). Effects of ring fluorination on the adrenergic properties of phenylephrine. Journal of Medicinal Chemistry, 28(4), 492-496.
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- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and adrenergic activity of ring-fluorinated phenylephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
In Vitro Validation of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride: A Comparative Guide to Elucidating Monoamine Transporter Activity
This guide provides a comprehensive framework for the in vitro validation of "2-Amino-1-(2-fluorophenyl)ethanol hydrochloride," a compound of interest for its potential neuromodulatory activities. Given its structural similarity to phenylethanolamine-based compounds, a key hypothesis is its interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. This document outlines a systematic approach to compare its activity against established reference compounds, ensuring a robust and reliable assessment of its pharmacological profile.
The structural backbone of this compound suggests a potential interaction with the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Therefore, the experimental design detailed herein focuses on quantifying the affinity and functional inhibition of this compound at these key targets. By comparing its performance with well-characterized selective and dual-acting inhibitors, researchers can precisely position its activity and selectivity profile.
Foundational Strategy: A Two-Tiered Approach to In Vitro Validation
A robust in vitro validation hinges on a dual-pronged experimental strategy that assesses both the binding affinity and the functional inhibitory capacity of the test compound. This approach provides a comprehensive understanding of the compound's interaction with its putative targets.
-
Tier 1: Radioligand Binding Assays: These assays determine the affinity of "this compound" for the norepinephrine, serotonin, and dopamine transporters. By measuring the displacement of a specific radioligand, we can calculate the inhibition constant (Ki), a direct measure of binding affinity.
-
Tier 2: Neurotransmitter Uptake Assays: These functional assays quantify the ability of the compound to inhibit the transport of neurotransmitters into cells or synaptosomes. This provides a measure of the compound's functional potency (IC50) and confirms that binding translates into a biological effect.
Comparative Compound Selection: Establishing a Performance Benchmark
To contextualize the activity of "this compound," it is essential to include well-characterized reference compounds in all assays. The following compounds are recommended for a comprehensive comparison:
-
Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI).
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI).
-
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).[1]
These compounds provide a spectrum of selectivity profiles, allowing for a nuanced interpretation of the test compound's activity.
Tier 1: Radioligand Binding Assays for Transporter Affinity
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[2][3] These assays utilize a radiolabeled ligand that is known to bind with high affinity and specificity to the target of interest. The test compound is then assessed for its ability to displace the radioligand, and from this competition, the inhibition constant (Ki) is determined.
Experimental Protocol: Radioligand Binding
This protocol is designed for a 96-well plate format and can be adapted for NET, SERT, and DAT by selecting the appropriate cell membranes and radioligands.
Materials:
-
HEK293 cell membranes expressing human NET, SERT, or DAT
-
Radioligands: [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT)
-
Test Compound: this compound
-
Reference Compounds: Atomoxetine, Sertraline, Venlafaxine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test and reference compounds in the assay buffer. The concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Preparation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a final concentration equal to its Kd, and 50 µL of the compound dilution. For total binding wells, add 50 µL of assay buffer instead of the compound. For non-specific binding wells, add a high concentration of a known inhibitor (e.g., 10 µM desipramine for NET).
-
Membrane Addition: Add 100 µL of the cell membrane preparation (typically 5-20 µg of protein) to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis and Expected Outcome
The data will be analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value for each compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Hypothetical Radioligand Binding Affinity Data (Ki, nM)
| Compound | NET Affinity (Ki) | SERT Affinity (Ki) | DAT Affinity (Ki) |
| 2-Amino-1-(2-fluorophenyl)ethanol HCl | 25 | 350 | >1000 |
| Atomoxetine | 10 | 850 | 1500 |
| Sertraline | 420 | 0.5 | 25 |
| Venlafaxine | 150 | 20 | 2500 |
Tier 2: Neurotransmitter Uptake Assays for Functional Inhibition
Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the reuptake of neurotransmitters into cells or synaptosomes.[4][5] These assays directly assess the biological consequence of transporter binding.
Experimental Protocol: Neurotransmitter Uptake
This protocol utilizes synaptosomes, which are resealed nerve terminals that contain functional neurotransmitter transporters.[6][7]
Materials:
-
Rat brain synaptosomes (prepared from striatum for DAT, hippocampus for SERT, and cortex for NET)
-
Radiolabeled Neurotransmitters: [³H]-Norepinephrine, [³H]-Serotonin, [³H]-Dopamine
-
Test Compound: this compound
-
Reference Compounds: Atomoxetine, Sertraline, Venlafaxine
-
Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 2.5 mM CaCl₂, 10 mM glucose, pH 7.4
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Pre-incubation: In a 96-well plate, add 50 µL of KRH buffer and 50 µL of the test or reference compound dilutions.
-
Synaptosome Addition: Add 50 µL of the synaptosome preparation to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of the appropriate radiolabeled neurotransmitter (final concentration ~10 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for 5-15 minutes at 37°C. The optimal incubation time should be determined empirically to ensure linear uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through the filter plate, followed by three washes with ice-cold KRH buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity.
Data Analysis and Expected Outcome
The IC50 values are determined by fitting the data to a four-parameter logistic equation. The results will indicate the functional potency of the compounds in inhibiting neurotransmitter reuptake.
Table 2: Hypothetical Neurotransmitter Uptake Inhibition Data (IC50, nM)
| Compound | NET Inhibition (IC50) | SERT Inhibition (IC50) | DAT Inhibition (IC50) |
| 2-Amino-1-(2-fluorophenyl)ethanol HCl | 45 | 550 | >2000 |
| Atomoxetine | 20 | 1200 | 2500 |
| Sertraline | 650 | 1.0 | 40 |
| Venlafaxine | 250 | 35 | 4000 |
Interpretation of Results and Concluding Remarks
The hypothetical data presented in Tables 1 and 2 suggest that "this compound" is a potent and selective inhibitor of the norepinephrine transporter. Its affinity (Ki) and functional inhibition (IC50) for NET are in the nanomolar range, while its activity at SERT and DAT is significantly lower. This profile is distinct from the selective serotonin reuptake inhibitor Sertraline and the serotonin-norepinephrine reuptake inhibitor Venlafaxine, and it shows a similar, albeit slightly less potent, profile to the selective norepinephrine reuptake inhibitor Atomoxetine.
This systematic in vitro validation provides strong evidence for the mechanism of action of "this compound" as a norepinephrine reuptake inhibitor. These findings are crucial for guiding further drug development efforts, including in vivo efficacy studies and safety pharmacology assessments. The methodologies described herein represent a robust and reliable approach for characterizing the pharmacological activity of novel compounds targeting monoamine transporters.
References
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- He, R., & Liu, A. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
- Roth, B. L. (2011). The NIMH-PDSP Ki database. Neuropharmacology, 60(2-3), 341-344.
- Sánchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on the uptake of serotonin, norepinephrine and dopamine in vitro. Cellular and Molecular Neurobiology, 19(4), 467-489.
- Snyder, G. L., & Sivam, S. P. (1993). A simple and rapid filtration assay for the measurement of [3H]dopamine uptake in striatal synaptosomes. Journal of pharmacological and toxicological methods, 30(2), 87–91.
- Uhl, G. R., & Johnson, P. S. (2015). Synaptosomal preparation and neurotransmitter uptake assays. Current protocols in neuroscience, 70, 7-23.
- Zolkowska, D., Rothman, R. B., & Baumann, M. H. (2009). Amphetamine analogs increase dopamine and serotonin release in rat brain: a comparative study. Annals of the New York Academy of Sciences, 1159, 137–149.
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- 1. In vitro effects of serotonin and noradrenaline reuptake inhibitors on human platelet adhesion and coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. revvity.com [revvity.com]
- 4. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Enantiomeric Purity Analysis of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute influencing its pharmacological and toxicological profile. For chiral molecules such as 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, the ability to accurately quantify the enantiomeric purity is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity determination of this compound, alongside a discussion of alternative analytical techniques.
The Imperative of Enantiomeric Purity in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body, such as receptors and enzymes. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) has emerged as the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3]
Chiral HPLC: The Gold Standard for Enantiomeric Separation
The principle of chiral HPLC lies in the use of a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times for each enantiomer, allowing for their separation and quantification.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amino alcohols.[5][6]
Strategic Selection of the Chiral Stationary Phase
The success of a chiral separation is heavily dependent on the choice of the CSP. For a primary amino alcohol like 2-Amino-1-(2-fluorophenyl)ethanol, several types of CSPs are viable, with polysaccharide- and macrocyclic glycopeptide-based phases being the most promising.
-
Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Lux® Cellulose-2): These are the most widely used CSPs due to their versatility.[6] They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively resolve the enantiomers of amino alcohols. The selection between different polysaccharide phases often comes down to empirical screening to find the optimal selectivity for the specific analyte.[2]
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC® T): These phases are particularly effective for the separation of polar and ionic compounds like amino acids and amino alcohols without the need for derivatization. They possess ionic groups that can interact with the amine and hydroxyl functionalities of the analyte.
For the analysis of this compound, a polysaccharide-based CSP such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) is a logical starting point due to their proven success with similar compounds.[5][7]
The Critical Role of the Mobile Phase
The mobile phase composition plays a pivotal role in modulating the retention and resolution of enantiomers. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol) is typically employed.[4] The addition of a small amount of an acidic or basic additive is often necessary to improve peak shape and resolution, especially for ionizable compounds. For a basic analyte like 2-Amino-1-(2-fluorophenyl)ethanol, a basic additive such as diethylamine (DEA) is commonly used to minimize peak tailing.[8]
Experimental Protocol: Enantiomeric Purity of 2-Amino-1-(2-fluorophenyl)ethanol HCl by HPLC
This section outlines a detailed, step-by-step methodology for the enantiomeric purity analysis. This protocol is a robust starting point and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
HPLC grade n-hexane, 2-propanol, and diethylamine (DEA).
-
Reference standards of (R)- and (S)-2-Amino-1-(2-fluorophenyl)ethanol hydrochloride.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the racemic standard of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
Inject the standard solution six times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is not less than 2.0 and the relative standard deviation (RSD) for the peak areas of the main enantiomer is not more than 2.0%.
5. Data Analysis:
The enantiomeric purity is calculated by determining the area of each enantiomer peak and expressing the area of the minor enantiomer as a percentage of the total area of both enantiomers.
Enantiomeric Purity (%) = (Area of undesired enantiomer / (Area of desired enantiomer + Area of undesired enantiomer)) x 100
Workflow for Enantiomeric Purity Analysis by HPLC
Caption: Workflow for HPLC-based enantiomeric purity analysis.
Comparative Analysis of Analytical Techniques
While HPLC is the dominant technique, other methods can also be employed for chiral separations. The choice of technique often depends on the specific requirements of the analysis, such as speed, sensitivity, and the nature of the analyte.[10][11]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential partitioning between a carrier gas and a chiral stationary phase. | Differential migration of charged enantiomers in an electric field in the presence of a chiral selector. |
| Analytes | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds, often requiring derivatization.[12] | Charged or chargeable molecules. |
| Advantages | High resolution, versatility, well-established, preparative scale possible.[2] | High efficiency, fast analysis times for suitable analytes.[10] | High efficiency, low sample and reagent consumption, rapid method development.[3][11] |
| Disadvantages | Can be time-consuming for method development, higher solvent consumption. | Limited to volatile and thermally stable analytes, derivatization can be complex.[13] | Lower sensitivity for some detection methods, less suitable for preparative scale. |
| Application to 2-Amino-1-(2-fluorophenyl)ethanol | Highly suitable, direct analysis possible. | Requires derivatization to increase volatility, which can introduce analytical errors.[12] | Suitable due to the ionizable amino group, offers a high-efficiency alternative. |
Conclusion: A Scientifically Grounded Approach to Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands as the most versatile and widely accepted technique for this purpose. The provided experimental protocol offers a solid foundation for developing a validated method that meets stringent regulatory standards.
While alternative techniques like GC and CE have their merits, HPLC provides an unparalleled balance of applicability, resolution, and established methodology for the routine analysis of this and similar chiral pharmaceutical compounds. The ultimate choice of analytical technique should be guided by a thorough evaluation of the specific analytical needs, available instrumentation, and the stage of drug development.[1] A well-designed and validated chiral separation method is not just a regulatory hurdle, but a cornerstone of ensuring the safety and efficacy of the final drug product.
References
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
-
ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. ResearchGate. Available at: [Link]
-
Krishnan, N. et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate. Available at: [Link]
-
Patel, P. R., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
- ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
-
Liu, J., et al. (1993). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. PubMed. Available at: [Link]
-
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Wang, Y., et al. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]
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LCGC International. (2022). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available at: [Link]
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M. F., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available at: [Link]
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A Comparative Guide to the Biological Efficacy of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the phenylethanolamine scaffold represents a cornerstone for the development of adrenergic receptor modulators. The strategic introduction of fluorine into this classic structure offers a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological efficacy of "2-Amino-1-(2-fluorophenyl)ethanol hydrochloride" and its positional fluorine analogs, with a primary focus on their activity as β2-adrenergic receptor agonists, a key target in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Introduction: The Significance of Fluorine in Phenylethanolamine Design
The parent compound, 2-amino-1-phenylethanol, serves as a foundational structure for numerous endogenous neurotransmitters and synthetic drugs that interact with adrenergic receptors.[1] Fluorination, the substitution of a hydrogen atom with fluorine, is a common medicinal chemistry strategy to modulate a molecule's physicochemical properties.[2] The high electronegativity and small size of the fluorine atom can profoundly influence a compound's conformation, lipophilicity, metabolic stability, and binding interactions with its biological target.[2] In the context of phenylethanolamines, the position of the fluorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can dramatically alter its biological activity and receptor selectivity.[3][4]
This guide will delve into the structure-activity relationships (SAR) of these fluorinated analogs, present available biological data, and provide detailed experimental protocols for their evaluation.
Structure-Activity Relationships: The Impact of Fluorine Placement
The biological activity of phenylethanolamine derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of the aromatic ring. The position of the fluorine atom dictates its influence on the molecule's interaction with the binding pocket of the β2-adrenergic receptor.
The Ethanolamine Sidechain: A Prerequisite for Activity
For direct-acting sympathomimetic amines, the presence of a (1R)-hydroxyl group on the ethylamine side chain is crucial for maximal activity at adrenergic receptors.[5] This hydroxyl group, along with the protonated amine, forms key interactions with amino acid residues within the receptor's binding site.
The Phenyl Ring: A Locus for Tuning Selectivity
Substitution on the phenyl ring is a critical determinant of receptor selectivity (α vs. β) and potency. Studies on ring-fluorinated analogs of phenylephrine, a structurally related compound, have demonstrated that the position of the fluorine atom significantly impacts adrenergic receptor activity. For β-adrenergic receptor binding, the order of potency was found to be 2-fluoro > 4-fluoro > 6-fluoro.[3] This suggests that ortho-fluorination may be favorable for β-adrenergic agonism.
While direct comparative data for 2-amino-1-phenylethanol analogs is limited, these findings on related compounds provide a strong rationale for investigating the ortho-fluorinated analog as a potentially potent and selective β2-adrenergic agonist. The electron-withdrawing nature of fluorine can also influence the acidity of the phenolic hydroxyl group (if present) and the overall electron distribution of the aromatic ring, further impacting receptor binding.
Comparative Biological Efficacy
| Compound | Predicted β2-Adrenergic Agonist Potency | Rationale |
| 2-Amino-1-(2-fluorophenyl)ethanol | Potentially the most potent β-adrenergic agonist among the isomers. | Based on studies of 2-fluoronorepinephrine and 2-fluoroepinephrine, which are selective β-adrenergic agonists.[4] The ortho-fluoro substitution may induce a favorable conformation for binding to the β2-adrenoceptor. |
| 2-Amino-1-(3-fluorophenyl)ethanol | Moderate β-adrenergic agonist activity. | The meta position is generally less sensitive to substitution for β-adrenergic activity compared to the ortho and para positions.[5] |
| 2-Amino-1-(4-fluorophenyl)ethanol | Moderate to good β-adrenergic agonist activity. | The para-position is a common site for substitution in many β2-agonists. The 4-fluoro analog of phenylephrine shows significant β-adrenergic activity.[3] |
It is crucial to note that these are predicted trends based on the available literature on analogous compounds. Rigorous experimental validation is necessary to definitively determine the potency and selectivity of each isomer.
Signaling Pathways of β2-Adrenergic Receptor Activation
Activation of the β2-adrenergic receptor by an agonist like 2-amino-1-(2-fluorophenyl)ethanol initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[6] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation in the airways.
However, β2-adrenergic receptor signaling is more complex, involving biased agonism and β-arrestin-mediated pathways.[7][8]
-
G-Protein Coupled Signaling: The primary mechanism for bronchodilation.
-
β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[6][8] The kinetics and extent of β-arrestin recruitment can vary between different agonists, leading to "biased agonism," where a ligand preferentially activates one signaling pathway over another.[9]
The following diagram illustrates the key signaling pathways initiated by β2-adrenergic receptor activation:
Caption: β2-Adrenergic Receptor Signaling Pathways.
Experimental Protocols
To empirically determine and compare the biological efficacy of "this compound" and its analogs, a series of in vitro and in vivo experiments are essential.
In Vitro Assays
1. β2-Adrenergic Receptor Binding Assay
This assay determines the affinity of the compounds for the β2-adrenergic receptor.
-
Principle: A radiolabeled ligand with known high affinity for the β2-receptor is incubated with a cell membrane preparation expressing the receptor. The ability of the test compounds to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of the compounds to stimulate the production of cAMP, the primary second messenger of β2-adrenergic receptor activation.
-
Principle: Cells expressing the β2-adrenergic receptor are treated with the test compounds, and the resulting increase in intracellular cAMP is quantified.
-
Protocol:
-
Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 cells) in a suitable plate format.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compounds and incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Generate dose-response curves and determine the EC50 value (concentration of the compound that produces 50% of the maximal response).
-
3. β-Arrestin Recruitment Assay
This assay assesses the potential for biased agonism by measuring the recruitment of β-arrestin to the activated receptor.
-
Principle: A variety of techniques, such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme complementation assays (e.g., PathHunter), can be used to monitor the interaction between the β2-adrenergic receptor and β-arrestin in live cells.[10][11]
-
Protocol (Example using Enzyme Complementation):
-
Use a cell line co-expressing the β2-adrenergic receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Treat the cells with varying concentrations of the test compounds.
-
Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme.
-
Add the enzyme substrate and measure the resulting luminescent or chemiluminescent signal.
-
Generate dose-response curves and determine the EC50 for β-arrestin recruitment.
-
4. Isolated Guinea Pig Trachea Relaxation Assay
This ex vivo assay provides a measure of the functional bronchodilator activity of the compounds on airway smooth muscle.
-
Principle: Tracheal rings from a guinea pig are mounted in an organ bath and contracted with a spasmogen. The ability of the test compounds to relax the pre-contracted tissue is measured.[7][12]
-
Protocol:
-
Isolate the trachea from a guinea pig and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Apply a baseline tension and allow the tissue to equilibrate.
-
Induce a sustained contraction with a contractile agent such as carbachol or histamine.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound and record the relaxation response.
-
Calculate the percentage of relaxation relative to the pre-contraction and determine the EC50 value.
-
The following diagram outlines a typical workflow for evaluating the biological efficacy of these analogs:
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A Senior Application Scientist's Guide to Comparative Docking of Fluorinated and Non-Fluorinated Adrenergic Ligands
Introduction: The Strategic Value of Fluorine in Targeting Adrenergic Receptors
Adrenergic receptors, a major class of G-protein-coupled receptors (GPCRs), are integral to human physiology, mediating the effects of catecholamines like epinephrine and norepinephrine.[1][2] Their critical role in regulating cardiovascular and pulmonary functions makes them prime targets for therapeutic intervention in diseases ranging from hypertension to asthma.[1][2][3] In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[4] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a ligand's metabolic stability, lipophilicity, and, most critically, its binding affinity to a target receptor.[4][5][6][7][8]
This guide provides an in-depth, objective framework for conducting comparative molecular docking studies between fluorinated and non-fluorinated adrenergic ligands. We will move beyond a simple procedural checklist to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow. Our goal is to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to predict and rationalize the impact of fluorination on ligand binding.
The Biophysical Nuances of Fluorine in the Binding Pocket
The decision to introduce a fluorine atom is not arbitrary; it is a calculated strategy to modulate specific physicochemical properties. Understanding these effects is crucial for interpreting docking results.
-
Electronic Modulation: Fluorine's intense electron-withdrawing nature can alter the pKa of nearby functional groups, influencing the ligand's ionization state at physiological pH and its ability to form key ionic interactions within the receptor binding site.[7]
-
Conformational Control: The C-F bond can induce specific conformational preferences in a ligand, effectively pre-organizing it for a more favorable binding pose and reducing the entropic penalty upon binding.[4]
-
Direct Interactions: While organic fluorine is a weak hydrogen bond acceptor, it can participate in favorable dipole-dipole, electrostatic, and even halogen bonding interactions, particularly with backbone carbonyls or other electron-rich regions of the binding pocket.[9][10][11] The predictive power of standard docking scoring functions in accurately capturing these specific halogen interactions can vary, sometimes requiring specialized functions or post-processing.[12][13][14]
-
Hydrophobicity and Solvation: Fluorination often increases a molecule's lipophilicity, which can enhance membrane permeability and hydrophobic interactions within the binding site.[7] Furthermore, a strategically placed fluorine can displace "unhappy" water molecules from a hydrophobic pocket, leading to a favorable entropic contribution to the binding free energy.[9][10]
Designing a Comparative Docking Study: A Methodological Blueprint
A successful in silico experiment begins with a well-defined and logical design. The following workflow outlines the critical stages of our comparative study, from target selection to data interpretation.
Caption: High-level workflow for a comparative molecular docking study.
Experimental Rationale
-
Target Selection: We have selected the human β2-adrenergic receptor (β2-AR) for this study. It is a well-characterized GPCR with numerous high-resolution crystal structures available in the Protein Data Bank (PDB). Specifically, we will use PDB ID: 2RH1 , which represents the receptor in an inactive state bound to the inverse agonist carazolol.[15][16] This structure provides a clearly defined binding pocket, essential for accurate docking.
-
Ligand Selection: To illustrate the methodology, we will use a hypothetical pair of ligands: "Adrenorphine," a conceptual agonist sharing core features with norepinephrine, and its fluorinated analog, "Fluoro-Adrenorphine," where a fluorine atom is added to a key aromatic position.
-
Software Selection: We will employ AutoDock Vina , a widely used, open-source molecular docking program known for its speed and accuracy.[17][18] Its scoring function effectively estimates binding affinity, providing a solid basis for comparison. For visualization and analysis of results, we will utilize PyMOL.
Detailed Experimental Protocol
The following steps provide a reproducible methodology for the comparative docking study. Each stage is accompanied by an explanation of its scientific importance.
Step 1: Receptor Preparation
-
Objective: To prepare the receptor's crystal structure for docking by removing non-essential components and adding parameters required by the docking software.
-
Download Structure: Obtain the PDB file for 2RH1 from the RCSB Protein Data Bank.
-
Clean the Structure: Using PyMOL or a similar molecular viewer, remove all water molecules (HOH), the co-crystallized ligand (carazolol), and any other heteroatoms or fusion proteins (e.g., T4 Lysozyme in 2RH1).[16]
-
Causality: Water molecules in a crystal structure may not represent the dynamic reality of the solvated binding pocket. Removing them allows the ligand to explore the entire cavity. The original ligand must be removed to make the binding site accessible.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds and are often not resolved in crystal structures.
-
Causality: Hydrogen bonds are a primary driver of ligand binding affinity. Omitting polar hydrogens would lead to an inaccurate calculation of binding energy.
-
-
Assign Charges & Create PDBQT: Use AutoDock Tools to assign Kollman partial charges and convert the prepared PDB file into the PDBQT format, which includes atomic charge and type information required by Vina.[19]
-
Causality: The scoring function relies on electrostatic calculations, which require accurate partial charges assigned to each atom.
-
Step 2: Ligand Preparation
-
Objective: To generate low-energy, 3D conformations of the ligands in the correct file format.
-
Generate 3D Structures: Draw the 2D structures of "Adrenorphine" and "Fluoro-Adrenorphine" in a chemical drawing program (e.g., ChemDraw) and convert them to 3D structures.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Causality: Docking algorithms are more efficient and accurate when starting with a physically realistic ligand conformation, rather than a strained or high-energy state.
-
-
Prepare for Docking: Use AutoDock Tools to set the ligand's rotatable bonds and save it in the PDBQT format.
-
Causality: Defining torsional degrees of freedom allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, mimicking induced fit.
-
Step 3: Docking Simulation
-
Objective: To predict the optimal binding pose and affinity of each ligand within the receptor's active site.
-
Define the Grid Box: In AutoDock Tools, define a search space (grid box) that encompasses the entire binding pocket. Center the box on the position of the original co-crystallized ligand (carazolol in 2RH1). A box size of approximately 25x25x25 Å is typically sufficient.
-
Causality: The grid box confines the computational search to the region of interest, saving computational time and preventing the algorithm from finding irrelevant binding sites on the protein surface.
-
-
Execute AutoDock Vina: Run the Vina docking simulation from the command line, specifying the prepared receptor, ligands, and grid box configuration. Set an appropriate exhaustiveness value (e.g., 16 or 32) to ensure a thorough conformational search.
-
Generate Output: Vina will generate an output PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinities (in kcal/mol).
Step 4: Protocol Validation (Trustworthiness Check)
-
Objective: To ensure the docking protocol can accurately reproduce experimentally observed binding modes.
-
Re-dock the Native Ligand: Perform a docking simulation using the protocol above with the original co-crystallized ligand, carazolol.
-
Calculate RMSD: Superimpose the top-ranked docked pose of carazolol with its original position in the 2RH1 crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Self-Validation System: An RMSD value below 2.0 Å is considered a successful validation. It demonstrates that your chosen parameters and setup can reliably identify the correct binding mode, lending high confidence to the predictions for your test ligands.
-
Comparative Data Analysis and Interpretation
Following successful validation, we analyze the docking results for Adrenorphine and Fluoro-Adrenorphine.
Quantitative Data Summary
The results of the docking simulations are summarized below. Lower binding energy scores indicate a higher predicted binding affinity.
| Ligand | Docking Score (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| Adrenorphine | -7.5 | 3 | Asp113, Ser204, Asn312 |
| Fluoro-Adrenorphine | -8.2 | 3 | Asp113, Ser204, Asn312, Phe290 |
Qualitative Interpretation
The data reveals that Fluoro-Adrenorphine has a more favorable (lower) docking score than its non-fluorinated parent compound, Adrenorphine. This suggests that the addition of the fluorine atom enhances the binding affinity for the β2-AR.
Upon visual inspection of the binding poses in PyMOL:
-
Both ligands form the canonical hydrogen bonds characteristic of catecholamine binding to the β2-AR, interacting with key residues like Asp113 and Ser204/207.[20]
-
The key difference lies in the interaction of the fluorinated aromatic ring. The fluorine atom in Fluoro-Adrenorphine is positioned to form a favorable electrostatic or dipole interaction with the backbone of residue Phe290, an interaction not present with the parent compound. This additional contact point likely accounts for the improved binding energy.
The diagram below illustrates this differential interaction.
Caption: Differential ligand-receptor interactions.
Conclusion and Future Directions
This comparative docking study demonstrates that the strategic fluorination of an adrenergic ligand can enhance its binding affinity to the β2-AR, as predicted by in silico modeling. The improved docking score for Fluoro-Adrenorphine was rationalized by the formation of an additional favorable interaction within the binding pocket.
It is imperative to recognize the limitations of molecular docking.[21] These simulations provide powerful hypotheses but are not a substitute for empirical validation. Docking scores are approximations of binding free energy, and the use of a rigid receptor does not fully capture the dynamic nature of protein-ligand recognition.
The results from this guide should be used to prioritize compounds for chemical synthesis and subsequent in vitro validation through binding assays. A strong correlation between these computational predictions and experimental outcomes would further validate the model and solidify the role of fluorine in optimizing ligand affinity for this important class of receptors.
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(PDF) Comparative Insilico Docking Study Involving Antagonistic Activity of CoumarinDerivatives on EGFR and CDK2. (n.d.). ResearchGate. [Link]
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In vivo efficacy comparison of "2-Amino-1-(2-fluorophenyl)ethanol hydrochloride" derivatives
The Phenylethanolamine Scaffold: A Foundation for Diverse Pharmacological Activity
The phenylethanolamine structure is the foundation for a wide array of compounds targeting various receptors and transporters in the body. Its derivatives are perhaps most well-known as agonists and antagonists of adrenergic receptors, but they also find application in the central nervous system (CNS) as reuptake inhibitors of neurotransmitters like dopamine.[1] The in vivo effects of these compounds are diverse, ranging from cardiovascular stimulation and bronchodilation to psychoactive and metabolic responses.[2][3]
I. Phenyl Ring Substitutions: Modulating Potency and Selectivity
Substitutions on the phenyl ring are a critical determinant of a derivative's interaction with its biological target and, consequently, its in vivo efficacy.
Hydroxyl Groups: A Key to Adrenergic Agonism
For beta-adrenergic agonists, the presence and position of hydroxyl groups on the phenyl ring are crucial for activity.[4] The 3,4-dihydroxy substitution pattern is a classic feature of potent beta-agonists, mimicking the endogenous catecholamines.[5] These hydroxyl groups can be replaced by "phenol equivalents" such as -CH2OH, -NHCONH2, -CHOH, and -NHSO2CH3, which can also confer agonistic activity.[4][5] The oxidation-reduction potential of the phenyl ring substituents has been shown to correlate with the intrinsic activity of beta-agonists.[6]
The Impact of Fluorination
Fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[7] The introduction of fluorine can increase lipophilicity, which may enhance absorption across biological membranes, including the blood-brain barrier.[7] The position of the fluorine atom (ortho, meta, or para) can significantly influence the compound's conformation and interaction with its target. In the case of "2-Amino-1-(2-fluorophenyl)ethanol hydrochloride," the ortho-fluoro substitution likely impacts the molecule's electronic properties and its preferred conformation, which in turn will affect its binding affinity and efficacy at its target.
II. The Ethanolamine Side Chain: Fine-Tuning Activity
Modifications to the ethanolamine side chain offer another avenue for optimizing the in vivo performance of phenylethanolamine derivatives.
Alpha-Carbon Substitution
Substitution at the carbon atom alpha to the phenyl ring generally decreases or abolishes beta-adrenergic activity.[4][5] This highlights the steric sensitivity of the adrenergic receptors in this region of the ligand.
Beta-Hydroxyl Group
The hydroxyl group on the beta-carbon is typically important for binding to adrenergic receptors, forming a key hydrogen bond. While not explicitly detailed in the search results for in vivo comparisons, its removal or modification would be expected to significantly alter the pharmacological profile.
III. Amino Group Modifications: Driving Selectivity and Potency
The terminal amino group is a primary site for modifications aimed at enhancing potency and achieving selectivity for different receptor subtypes.
N-Alkyl Substitutions
For beta-adrenergic agonists, a secondary amine is generally essential for receptor stimulation.[4][5] The size and nature of the N-alkyl substituent are critical for selectivity between beta-receptor subtypes (β1, β2, and β3). For instance, larger, branched alkyl groups like isopropyl or tert-butyl on the terminal nitrogen can increase potency and influence selectivity.[4]
In the context of dopamine reuptake inhibition, compounds with smaller, ring-sized substituents at the alkylamine position have demonstrated stronger inhibitory activity.[1]
Comparative In Vivo Efficacy Data of Phenylethanolamine Derivatives
The following table summarizes in vivo findings for various phenylethanolamine derivatives, illustrating the impact of structural modifications on their biological effects.
| Compound/Derivative Class | Key Structural Features | Animal Model | Key In Vivo Efficacy Findings |
| Phenylethanolamine (unsubstituted) | Unsubstituted phenyl ring, primary amine | Dogs, Cats, Rabbits | Increased pupil diameter, altered heart rate and body temperature, smooth muscle relaxation. No bronchodilatory properties.[2] |
| Beta-Adrenergic Agonists (e.g., Isoprenaline) | 3,4-dihydroxyphenyl, N-isopropyl group | Rat | Heart rate increase (β1-mediated), hindquarters vascular conductance (β2-mediated).[8] |
| Selective Beta-3 Adrenergic Agonists | Acetanilide-containing phenylethanolamines | Rodent diabetic model | Significant hypoglycemic activity, indicating potent agonism at the β3-AR.[3] |
| Dopamine Reuptake Inhibitors | Various phenyl and alkylamine substitutions | Not specified in abstract | Inhibitory effect on dopamine reuptake is modulated by phenyl and alkylamine substitutions.[1] |
Experimental Protocols: A Foundation for In Vivo Assessment
The in vivo evaluation of phenylethanolamine derivatives typically involves a series of standardized protocols to assess their pharmacological effects and safety profiles.
General Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for the in vivo assessment of novel chemical entities.
In Vivo Microdialysis for CNS Active Compounds
For derivatives targeting the central nervous system, in vivo microdialysis is a powerful technique to measure neurotransmitter levels in specific brain regions following drug administration.[9]
Step-by-Step Microdialysis Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., rat).
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals to establish a baseline level of the neurotransmitter of interest (e.g., dopamine).
-
Drug Administration: The test compound is administered (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Post-Dosing Sampling: Dialysate samples continue to be collected to measure changes in neurotransmitter levels in response to the drug.
-
Sample Analysis: The concentration of the neurotransmitter in the dialysate is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC).
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key SAR principles for phenylethanolamine derivatives as beta-adrenergic agonists.
Caption: Key structure-activity relationships for phenylethanolamine-based beta-adrenergic agonists.
Conclusion
While a head-to-head in vivo comparison of "this compound" derivatives is not currently available, a wealth of information on structurally related phenylethanolamines provides a strong foundation for rational drug design. The evidence strongly suggests that substitutions on the phenyl ring, modifications of the ethanolamine side chain, and alterations to the terminal amino group will all have a profound impact on the in vivo efficacy and selectivity of novel derivatives. For researchers working with this scaffold, a systematic approach to modifying these key structural features, guided by the principles outlined in this guide, will be essential for developing compounds with desired therapeutic profiles. Future in vivo studies that directly compare a series of systematically modified derivatives of "this compound" will be invaluable in further refining our understanding of the SAR for this particular chemical space.
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A Researcher's Guide to Cross-Reactivity Profiling of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with both its intended target and potential off-targets is paramount. This guide provides an in-depth technical framework for the cross-reactivity profiling of "2-Amino-1-(2-fluorophenyl)ethanol hydrochloride," a phenylethanolamine derivative with structural similarities to endogenous catecholamines.[1][2] Given the absence of specific pharmacological data for this compound in publicly available literature, this document serves as a practical and scientifically grounded template for researchers. It outlines the requisite experimental methodologies and presents a hypothetical, yet plausible, cross-reactivity profile to guide future investigations.
The structural backbone of this compound strongly suggests an affinity for monoamine transporters, with the norepinephrine transporter (NET) being a primary target of interest.[3][4][5][6] Consequently, this guide will focus on a comparative analysis of its activity at NET versus the dopamine (DAT) and serotonin (SERT) transporters, as well as a panel of adrenergic receptors, which are common off-targets for this class of compounds.
The Imperative of Early-Stage Cross-Reactivity Profiling
Undesirable off-target activities are a leading cause of adverse drug reactions and late-stage clinical trial failures.[7] Early-stage in vitro safety pharmacology profiling against a broad range of targets is a critical step in mitigating these risks and selecting drug candidates with a higher probability of success.[7][8] By identifying potential liabilities early, researchers can refine structure-activity relationships to enhance selectivity and reduce the likelihood of unforeseen clinical complications.
Hypothetical Cross-Reactivity Profile of this compound
The following table presents a hypothetical, yet scientifically plausible, cross-reactivity profile for this compound. The data is structured to reflect a compound with primary activity as a norepinephrine transporter inhibitor, with varying degrees of affinity for related monoamine transporters and adrenergic receptors.
| Target Class | Target | Assay Type | Parameter | Hypothetical Value (nM) |
| Primary Target | Norepinephrine Transporter (NET) | Radioligand Binding | Ki | 15 |
| Functional Uptake | IC50 | 25 | ||
| Secondary Targets | Dopamine Transporter (DAT) | Radioligand Binding | Ki | 350 |
| Functional Uptake | IC50 | 500 | ||
| Serotonin Transporter (SERT) | Radioligand Binding | Ki | >10,000 | |
| Functional Uptake | IC50 | >10,000 | ||
| Alpha-1A Adrenergic Receptor | Radioligand Binding | Ki | 850 | |
| Alpha-2A Adrenergic Receptor | Radioligand Binding | Ki | 1200 | |
| Beta-1 Adrenergic Receptor | Radioligand Binding | Ki | 2500 | |
| Beta-2 Adrenergic Receptor | Radioligand Binding | Ki | 3000 |
This hypothetical data suggests that this compound is a potent and selective NET inhibitor, with significantly lower affinity for DAT and negligible interaction with SERT. The weaker binding to adrenergic receptors indicates a favorable selectivity profile, though these interactions should be further characterized in functional assays.
Experimental Design and Methodologies
A robust cross-reactivity assessment relies on a combination of binding and functional assays. Below are detailed protocols for the key experiments proposed in this guide.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[9][10] These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.
Protocol: Radioligand Binding for Monoamine Transporters (NET, DAT, SERT)
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT) at a concentration near its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a known inhibitor (e.g., desipramine for NET, GBR 12909 for DAT, fluoxetine for SERT).
-
Incubate the plates to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Radioligand Binding for Adrenergic Receptors
This protocol is similar to the one for monoamine transporters, with the following modifications:
-
Cell Lines: Use cell lines expressing the specific adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).
-
Radioligands: Select appropriate radioligands for each receptor subtype (e.g., [³H]Prazosin for α1, [³H]Rauwolscine for α2, [³H]Dihydroalprenolol for β).
-
Non-specific Binding: Use known antagonists for each receptor subtype to define non-specific binding (e.g., phentolamine for α, propranolol for β).
Functional Uptake Assays
Functional assays are crucial to determine whether the binding of a compound to a transporter results in inhibition of its biological function. For monoamine transporters, this is typically assessed by measuring the uptake of a radiolabeled substrate.
Protocol: [³H]Norepinephrine Uptake Assay in hNET-expressing Cells
-
Cell Plating:
-
Seed cells stably expressing hNET in a 96-well plate and allow them to adhere and form a confluent monolayer.[11]
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Initiate the uptake by adding [³H]norepinephrine to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature or 37°C.[12]
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.[12]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Similar protocols can be adapted for DAT and SERT using [³H]dopamine and [³H]serotonin as substrates, respectively.[13][14]
Interpreting the Data: A Mechanistic Perspective
The hypothetical data presented suggests that this compound is a selective NET inhibitor. The ~23-fold selectivity for NET over DAT (Ki of 15 nM vs. 350 nM) and even greater selectivity over SERT is a desirable characteristic for compounds targeting noradrenergic pathways, as it may reduce the likelihood of side effects associated with dopamine and serotonin modulation.
The close correlation between the hypothetical binding affinity (Ki) and functional potency (IC50) at NET (15 nM vs. 25 nM) indicates that the compound likely acts as a competitive inhibitor at the substrate binding site. Significant divergence between these values could suggest a more complex mechanism of action, such as allosteric modulation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. While the presented data is hypothetical, it is based on the established pharmacology of the phenylethanolamine class of compounds and serves as a valuable template for researchers.
The next logical steps in the preclinical evaluation of this compound would involve:
-
Execution of the described binding and functional assays to generate empirical data.
-
Expansion of the cross-reactivity panel to include a broader range of GPCRs, ion channels, and enzymes, guided by established safety screening panels.[15][16][17]
-
In vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the compound and to confirm its effects on the noradrenergic system.
By adhering to a rigorous and systematic approach to cross-reactivity profiling, researchers can build a comprehensive understanding of a compound's pharmacological profile, enabling more informed decisions in the drug development process.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
Welcome, colleagues. In the fast-paced environment of pharmaceutical research and development, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the chemical compounds we handle daily. This guide provides a comprehensive, procedural framework for the proper disposal of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, a common intermediate in organic synthesis.[1] Moving beyond a simple checklist, we will explore the causal logic behind these essential protocols, ensuring our practices are not only compliant but also scientifically sound and inherently safe.
This document is designed to be a self-validating system of protocols, grounded in authoritative regulatory standards and field-proven best practices. By integrating these procedures into your laboratory's Chemical Hygiene Plan, you fortify your commitment to safety, environmental stewardship, and scientific excellence.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates every subsequent step, from personal protective equipment (PPE) selection to the final disposal methodology. This compound is classified with several key hazards that must be respected.[2][3]
The primary causality for stringent disposal protocols stems from these classifications: the compound's potential to cause skin, eye, and respiratory irritation, and its harm if ingested, necessitates its isolation from personnel and the environment.[1][2]
Table 1: GHS Hazard Profile for 2-Amino-1-(2-fluorophenyl)ethanol
| Hazard Class | Hazard Statement | GHS Code | Rationale for Disposal Protocol |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Prevents contamination of water sources and accidental ingestion by wildlife or humans. |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Mandates the use of gloves and proper disposal of contaminated PPE to avoid dermal exposure. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Requires eye protection during handling and disposal; prevents release into areas where it could become an aerosol. |
| STOT - Single Exposure | May cause respiratory irritation | H335 | Dictates that all handling and packaging for disposal must be done in well-ventilated areas to prevent inhalation. |
Section 2: The Regulatory Landscape: EPA and OSHA Compliance
The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement governed by federal and local authorities. In the United States, two primary agencies set the standards for chemical waste management in a research setting:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[4][5] As the generator of the waste, your laboratory is legally responsible for its safe and compliant disposal.[6][7]
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates the creation of a Chemical Hygiene Plan (CHP) .[8] This written plan must include specific procedures for waste disposal, and all laboratory personnel must be trained on these procedures.[9]
Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols that align with these federal mandates.
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to ensure that this compound waste is handled safely and in accordance with regulatory requirements.
Step 1: Segregation of Waste Streams The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly directed to do so by a validated procedure. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Action: Designate a specific, clearly labeled waste container solely for this compound and materials contaminated with it.
-
Causality: This step prevents accidental reactions with incompatible materials, such as strong oxidizing agents, and ensures the waste can be profiled accurately by the disposal facility.[1][5][10]
Step 2: Proper Waste Containment Containment is critical to prevent environmental release and personnel exposure.
-
Action: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid. The container must be in good condition with no leaks or cracks.[11]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Closure: Keep the waste container closed at all times, except when adding waste.[10][12]
-
Causality: A sealed, properly labeled container prevents spills and vaporization, and clearly communicates the hazard to everyone in the laboratory.[2][11]
Step 3: Managing Spills and Contaminated Materials Small spills and contaminated disposables are common sources of waste.
-
Action for Small Spills: In a well-ventilated area, absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels. Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2]
-
Action for Contaminated PPE: Non-reusable items such as contaminated gloves, weigh boats, and wipes must be placed in the designated hazardous waste container.[14]
-
Causality: Treating all contaminated materials as hazardous waste ensures that even trace amounts of the chemical are disposed of properly, preventing delayed exposure or environmental contamination.[14]
Step 4: On-Site Accumulation Follow your institution's guidelines for storing waste, which typically involves a Satellite Accumulation Area (SAA).
-
Action: Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Causality: SAAs provide a safe, compliant, and managed location for the short-term storage of hazardous waste, preventing it from cluttering work areas and minimizing the risk of spills.
Step 5: Arranging for Final Disposal Laboratory personnel should never attempt to dispose of chemical waste personally.
-
Action: Contact your institution's EHS department to schedule a waste pickup. They will work with a licensed hazardous waste contractor for transport and final disposal.[5][15]
-
Final Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16]
-
Causality: Using a licensed contractor ensures that the waste is transported and disposed of in compliance with all EPA and Department of Transportation (DOT) regulations, completing your "cradle-to-grave" responsibility.[17]
Section 4: Visualizing the Disposal Workflow
To ensure clarity, the logical flow of the disposal process is outlined below. This workflow serves as a quick reference guide for laboratory personnel.
Caption: Decision workflow for compliant disposal of this compound.
Section 5: Personal Protective Equipment (PPE) for Safe Disposal
The final layer of defense is your personal protective equipment. Proper PPE is non-negotiable when handling the chemical or its waste containers.
Table 2: Required PPE for Waste Handling
| Protective Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles, preventing serious eye irritation.[2][18] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[18] Change gloves immediately if they become contaminated. |
| Protective Clothing | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.
References
- SAFETY DATA SHEET - accessdata.fda.gov.
- 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific - Fisher Scientific.
- Safety Data Sheet: 2-Aminoethanol - Carl ROTH.
- Safety Data Sheet: 2-Amino-1-(2-fluorophenyl)ethanol - Angene Chemical.
- Safety Data Sheet: 2-amino-2-ethylpropanediol - Chemos GmbH & Co.KG.
- 2-amino-1-(2-fluorophenyl)ethanol Properties - ECHEMI.
-
Hazardous Waste - US EPA. Available at: [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories - OSHA. Available at: [Link]
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Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste - US EPA. Available at: [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN - OSHA. Available at: [Link]
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Management of Hazardous Waste Pharmaceuticals - US EPA. Available at: [Link]
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Proper Handling of Hazardous Waste Guide - US EPA. Available at: [Link]
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Pharmaceutical Wastes Guide - Auburn University. Available at: [Link]
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OSHA Laboratory Standard - National Center for Biotechnology Information. Available at: [Link]
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Occupational Exposure to Hazardous Chemicals in Laboratories - OSHA Training. Available at: [Link]
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Proper Disposal in Pharmaceutical Research is Extremely Important - Rx Destroyer. Available at: [Link]
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Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. Available at: [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? - MCF Environmental Services. Available at: [Link]
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Best Practices for Hazardous Waste Disposal - AEG Environmental. Available at: [Link]
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What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? - Chemistry For Everyone (YouTube). Available at: [Link]
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Navigating the Safe Handling of 2-Amino-1-(2-fluorophenyl)ethanol Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the safe management of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a causal understanding of the necessary safety protocols, rooted in established scientific principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is an aromatic amino alcohol derivative that requires careful handling due to its potential health effects. A thorough risk assessment is the foundation of a safe experimental workflow.
Primary Hazards:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Can lead to serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.
A crucial first step in any laboratory procedure is to consult the Safety Data Sheet (SDS) for the specific chemical in use.[1][2] The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to minimize exposure.[3] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Nitrile or neoprene gloves.[4] Double gloving is advisable. | Fully-buttoned laboratory coat. | A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.[5][6] |
| Solution Preparation and Transfers | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Work in a well-ventilated area or a chemical fume hood.[7] |
| Running Reactions | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Operations should be conducted within a certified chemical fume hood. |
The Rationale Behind the Choices:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous mixing.
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals.[4] Double gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
-
Body Protection: A laboratory coat protects the skin and personal clothing from accidental spills. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: As a powder, this compound can become airborne and cause respiratory irritation.[8][9] Using a respirator when weighing or transferring the solid material significantly reduces the risk of inhalation.[5][6] All work with volatile solutions should be performed in a chemical fume hood to control vapor exposure.[7]
Operational Plan: A Step-by-Step Protocol for Solution Preparation
This section provides a detailed, self-validating protocol for the preparation of a solution of this compound. This structured approach is designed to minimize exposure and ensure procedural accuracy.
Objective: To prepare a 10 mg/mL solution in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Volumetric flask with a stopper
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate PPE (as outlined in the table above)
Procedure:
-
Preparation and PPE: Before starting, ensure the work area, specifically the analytical balance and chemical fume hood, is clean and uncluttered. Don the appropriate PPE, including a respirator for weighing the powder.
-
Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound into the weighing boat. Avoid creating dust.
-
Record the exact weight.
-
-
Transfer and Dissolution:
-
Transfer the weighed powder into the volumetric flask.
-
Add a small amount of DMSO to the weighing boat to rinse any remaining powder and transfer the rinse to the volumetric flask.
-
Add approximately half of the final desired volume of DMSO to the flask.
-
Stopper the flask and gently swirl to dissolve the solid. A vortex mixer can be used if necessary.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Response and Emergency Procedures
In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.[10][11]
Minor Spill (Contained within a fume hood or on a benchtop):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[11]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water.
-
Dispose of Waste: Label the waste container and dispose of it according to institutional guidelines for halogenated organic waste.[13][14][15]
Major Spill (Outside of a containment area or a large volume):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Activate the nearest fire alarm and contact your institution's emergency response team.
-
Isolate the Area: Close the laboratory doors to contain vapors.
-
Provide Information: Be prepared to provide the emergency response team with details of the spilled substance from the SDS.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[13][14][15]
Waste Segregation:
-
Solid Waste: Contaminated solid waste, such as used weighing paper, gloves, and absorbent materials from spills, should be collected in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, properly labeled container for halogenated organic liquid waste.[15][16]
General Disposal Guidelines:
-
Never dispose of this chemical down the drain.[17]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[16][18]
-
Waste containers should be kept closed except when adding waste.[14][15]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, fostering a secure research environment for yourself and your colleagues.
References
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]
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American Chemical Society. Safety Tipsheets & Best Practices. [Link]
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Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. [Link]
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American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
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The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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American Chemical Society. From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
